molecular formula C4H8O2 B041397 Ethyl acetate-1,2-13C2 CAS No. 84508-45-2

Ethyl acetate-1,2-13C2

Cat. No.: B041397
CAS No.: 84508-45-2
M. Wt: 90.09 g/mol
InChI Key: XEKOWRVHYACXOJ-NDLBAUGKSA-N
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Description

Ethyl acetate-1,2-13C2 is a stable isotope-labeled compound that serves as a critical tool in advanced research applications, particularly as a precursor in synthetic organic chemistry. It is employed in the synthesis of other 13C-labeled complex molecules, such as in a modified Wittig-Horner procedure for the production of 13C2-retinyl acetate, a compound essential for the sensitive retinol isotope dilution (RID) test used to assess vitamin A status in humans . This compound is also valuable as a labeled solvent and reagent in various analytical methodologies, including gas chromatography-combustion-isotope ratio mass spectrometry (GCC-IRMS), where its incorporation allows for precise metabolic tracing and the study of biochemical pathways . By utilizing this 13C2-labeled ethyl acetate, researchers can gain detailed insights into metabolic processes, nutrient absorption, and the synthesis of labeled steroids and other biological molecules, providing a powerful means to investigate complex physiological mechanisms . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c1-3-6-4(2)5/h3H2,1-2H3/i2+1,4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKOWRVHYACXOJ-NDLBAUGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[13C](=O)[13CH3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40480448
Record name Ethyl acetate-1,2-13C2
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84508-45-2
Record name Ethyl acetate-1,2-13C2
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl acetate-1,2-13C2
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What are the physical properties of Ethyl acetate-1,2-13C2?

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for researchers utilizing Ethyl Acetate-1,2-13C2 in quantitative analysis, metabolic tracking, and structural elucidation.

Physical Properties, Spectroscopic Signatures, and Bioanalytical Applications

Executive Summary

Ethyl acetate-1,2-13C2 (CAS: 84508-45-2) is a stable isotope-labeled isotopologue of ethyl acetate where the acetate moiety (carbonyl and methyl carbons) is enriched with Carbon-13 (>99 atom %).[1][2][3] Unlike its non-labeled counterpart, this compound serves as a critical probe in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) due to its distinct mass shift (+2 Da) and unique spin-spin coupling patterns.

This guide delineates the physicochemical deviations caused by isotopic substitution, details the specific spectroscopic fingerprints required for validation, and outlines rigorous protocols for its application in metabolic flux analysis (MFA).

Chemical Identity & Physical Properties[1][2][4][5][6][7][8]

Isotopic Substitution Logic

The labeling occurs exclusively on the acetyl group. This strategic placement ensures that upon hydrolysis (e.g., by esterases), the labeled acetate unit is released intact, making it an ideal tracer for acetyl-CoA pathways.

  • Structure:

    
    
    
  • Label Position: C1 (Carbonyl) and C2 (Methyl) of the acetate group.

Comparative Physical Data

While chemical reactivity remains identical to the unlabeled isotopologue (following the Born-Oppenheimer approximation), physical properties involving mass and density exhibit measurable shifts essential for gravimetric precision.

PropertyUnlabeled Ethyl AcetateEthyl Acetate-1,2-13C2Impact on Protocol
Molecular Formula


Mass spectrometry target ion selection
Molecular Weight 88.11 g/mol 90.09 g/mol Stoichiometric calculations must use 90.09
Density (25°C) 0.902 g/mL0.922 g/mL Volumetric dosing requires density correction
Boiling Point 77.1 °C76-77 °CNegligible change; standard distillation applies
Flash Point -4 °C-4 °CIdentical safety profile (Flammable Class 3)
Solubility (Water) 8.3 g/100mL~8.3 g/100mLStandard extraction protocols apply

Critical Note on Density: The density increase of ~2.2% is significant. When preparing molar stock solutions by volume, failure to account for this density shift will result in a systematic concentration error of 2%. Always weigh the standard; do not rely solely on volumetric pipetting.

Spectroscopic Characterization

Mass Spectrometry (MS) Fragmentation

In Electron Impact (EI) or Electrospray Ionization (ESI), the mass shift provides a clear "M+2" signature. The fragmentation pattern is critical for confirming the label position.

  • Molecular Ion (

    
    ):  Shifts from m/z 88 to m/z 90 .
    
  • Base Peak (Acylium Ion): The cleavage of the ethoxy group yields the acetyl fragment (

    
    ).
    
    • Unlabeled: m/z 43.

    • Labeled (

      
      ): m/z 45 .
      
  • Rearrangement Ions: The McLafferty rearrangement usually observed in longer esters is less prominent here, but

    
    -cleavage dominates.
    
Visualization: MS Fragmentation Logic

The following diagram illustrates the primary fragmentation pathway validating the 1,2-13C2 labeling.

MS_Fragmentation Figure 1: Primary Mass Spectrometry Fragmentation Pathway for Ethyl Acetate-1,2-13C2 Parent Parent Molecule Ethyl Acetate-1,2-13C2 (m/z 90) Transition Ionization (EI) [M]+. Parent->Transition 70 eV Cleavage Alpha-Cleavage Transition->Cleavage Fragment1 Acylium Ion [13CH3-13C=O]+ (m/z 45) Cleavage->Fragment1 Signal Detected Fragment2 Ethoxy Radical .OCH2CH3 (Neutral Loss 45) Cleavage->Fragment2 Silent

[4]

Nuclear Magnetic Resonance (NMR)

The presence of two adjacent


 nuclei creates a distinct spin system characterized by scalar coupling (

-coupling).
  • 
     NMR Spectrum: 
    
    • Carbonyl Carbon (C1): ~171 ppm. Appears as a doublet due to coupling with the adjacent methyl

      
      .
      
    • Methyl Carbon (C2): ~21 ppm. Appears as a doublet .

    • Coupling Constant (

      
      ):  Typically 50–60 Hz  (characteristic of 
      
      
      
      C-C bonds in acetyl groups). This large splitting is the definitive purity test.
  • 
    H NMR Spectrum: 
    
    • The methyl protons (

      
      ) will exhibit large 
      
      
      
      satellites
      (approx 125-130 Hz) flanking the central peak, confirming direct attachment to a
      
      
      atom.

Advanced Applications: Metabolic Flux Analysis

Ethyl acetate-1,2-13C2 is a precursor for delivering labeled acetate into cells. Intracellular esterases hydrolyze the ester, releasing Ethanol and Acetate-1,2-13C2 . The acetate is then activated to Acetyl-CoA-1,2-13C2 , which enters the TCA cycle.

Pathway Tracing Logic
  • Entry: Hydrolysis releases

    
    .
    
  • Activation: Converted to Acetyl-CoA (

    
    ).
    
  • TCA Cycle Incorporation:

    • Condenses with Oxaloacetate to form Citrate .

    • First Turn: Citrate will carry the m+2 label.

    • Subsequent Turns: The label scrambles, creating complex isotopomers (m+1, m+2, m+3, m+4) in downstream metabolites (Succinate, Malate).

Visualization: Metabolic Fate

This diagram maps the flow of the


 label from the solvent precursor into the mitochondrial engine.

Metabolic_Flux Figure 2: Metabolic Activation Pathway of Ethyl Acetate-1,2-13C2 Substrate Ethyl Acetate-1,2-13C2 (Extracellular) Hydrolysis Hydrolysis (Esterases) Substrate->Hydrolysis Acetate Acetate-1,2-13C2 (Intracellular) Hydrolysis->Acetate + Ethanol AcetylCoA Acetyl-CoA-1,2-13C2 (m+2) Acetate->AcetylCoA ACSS2 / ATP ACSS2 Acetyl-CoA Synthetase Citrate Citrate (m+2) AcetylCoA->Citrate Citrate Synthase + Oxaloacetate AlphaKG Alpha-Ketoglutarate Citrate->AlphaKG Succinate Succinate (Scrambling begins) AlphaKG->Succinate

[9][10]

Experimental Protocols

Preparation of Internal Standard Stock (10 mM)

Objective: Create a precise stock solution for LC-MS normalization.

  • Gravimetric Measurement: Place a 10 mL volumetric flask on an analytical balance. Tare.

  • Addition: Add exactly 9.01 mg of Ethyl acetate-1,2-13C2.

    • Note: Do not pipette 10 µL assuming density is 0.90 g/mL. The density is 0.922 g/mL.[5]

  • Solvation: Dilute to volume with LC-MS grade methanol or acetonitrile.

  • Storage: Transfer to amber glass vials with PTFE-lined caps. Store at -20°C. Stability is >1 year if sealed to prevent evaporation.

NMR Purity Check

Objective: Verify isotopic enrichment (>99%).

  • Solvent: Dissolve 10 mg in

    
     (0.6 mL).
    
  • Acquisition: Run a proton-decoupled

    
     NMR (typically 1024 scans).
    
  • Validation Criteria:

    • Observe doublet at ~171 ppm and ~21 ppm.

    • Confirm absence of singlet peaks at these positions (singlets indicate incomplete labeling).

    • Calculate ratio of Doublet area / (Doublet + Singlet area) to confirm enrichment % [1].

Safety & Handling

  • Flammability: High.[1] Flash point is -4°C. All transfers must occur in a fume hood away from static sources.

  • Volatility: High vapor pressure (73 mmHg at 20°C). Keep containers tightly sealed with Parafilm when not in use to prevent isotopic fractionation via evaporation.

  • Toxicity: Low acute toxicity (LD50 Rat > 5600 mg/kg), but acts as an irritant to eyes and respiratory tract [2].

References

  • Sigma-Aldrich. (2024). Ethyl acetate-1,2-13C2 Product Specification and NMR Data. Link

  • PubChem. (2024).[1][2] Ethyl Acetate Compound Summary: Safety and Hazards. National Library of Medicine. Link

  • Stewart, N. J., et al. (2018). Long-range heteronuclear J-coupling constants in esters: Implications for 13C metabolic MRI. Journal of Magnetic Resonance. Link

  • NIST Chemistry WebBook. (2024). Ethyl Acetate Mass Spectrum (Electron Ionization). Link

Sources

Ethyl acetate-1,2-13C2 chemical structure and formula.

Author: BenchChem Technical Support Team. Date: February 2026

High-Precision Isotopic Labeling for Metabolic Flux Analysis and NMR Standardization

Executive Summary

Ethyl Acetate-1,2-13C2 (CAS: 84508-45-2) represents a critical class of stable isotopologues used primarily in metabolic tracing and quantitative Nuclear Magnetic Resonance (qNMR). Unlike radiolabeled counterparts (


C), this stable isotope variant enables safe, high-resolution tracking of acetyl group transfer in biological systems without ionizing radiation hazards.

This guide provides a rigorous technical analysis of the molecule's structural integrity, synthesis protocols, and application in drug metabolism studies, specifically designed for application scientists and researchers.

Chemical Identity & Structural Specifications[1][2][3][4]

The nomenclature "1,2-13C2" specifically denotes that the acetate moiety (the carbonyl carbon and the methyl carbon attached to it) is fully labeled with Carbon-13. The ethyl group remains at natural isotopic abundance.

Table 1: Physicochemical Specifications
PropertySpecification
Chemical Name Ethyl Acetate-1,2-

C

(Acetic acid-1,2-

C

ethyl ester)
CAS Number 84508-45-2
Linear Formula

CH


COOC

H

Molecular Weight 90.09 g/mol (vs. 88.11 g/mol unlabeled)
Isotopic Purity

99 atom %

C
Density 0.922 g/mL at 25 °C
Boiling Point 76-77 °C
Mass Shift M+2 (Primary ion at m/z 90)
Structural Visualization

The following diagram illustrates the specific labeling pattern and the scalar coupling (


) observable in NMR, which serves as the primary validation signature.

EthylAcetateStructure cluster_legend Legend C1 13C (Carbonyl) O1 O C1->O1 Double Bond O2 O C1->O2 Single Bond C2 13C (Methyl) C2->C1 J-Coupling Eth1 CH2 O2->Eth1 Eth2 CH3 Eth1->Eth2 Leg1 13C Labeled Leg2 Natural Abundance

Caption: Structural connectivity of Ethyl Acetate-1,2-13C2 highlighting the 13C-13C scalar coupling.

Spectroscopic Validation (Self-Validating Protocols)

In a research setting, trusting the label position is paramount. The following spectroscopic signatures confirm the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR)

The definitive test for "1,2-13C2" labeling is the observation of carbon-carbon coupling in the


C-NMR spectrum.
  • Carbonyl Carbon (~171 ppm): Appears as a doublet rather than a singlet due to coupling with the adjacent

    
    C-methyl group (
    
    
    
    Hz).
  • Methyl Carbon (~21 ppm): Appears as a corresponding doublet .

  • Ethyl Group Carbons (~60 ppm, ~14 ppm): Appear as singlets (natural abundance).

Mass Spectrometry (MS)
  • Parent Ion: The molecular ion peak shifts from

    
     88 (unlabeled) to 
    
    
    
    90
    .
  • Fragmentation: The acetyl cation fragment (

    
    ), typically at 
    
    
    
    43, shifts to
    
    
    45
    , confirming the label resides on the acetyl group.

Synthesis Protocol: Fischer Esterification

Objective: Synthesize high-purity Ethyl Acetate-1,2-13C2 from Acetic Acid-1,2-13C2.

Reagents:

  • Acetic Acid-1,2-13C2 (Precursor)

  • Ethanol (Anhydrous, excess)

  • Sulfuric Acid (Catalyst, catalytic amount)

  • Magnesium Sulfate (Drying agent)

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1.0 equivalent of Acetic Acid-1,2-13C2 with 2.0 equivalents of anhydrous ethanol.

  • Catalysis: Add concentrated H

    
    SO
    
    
    
    (approx. 1-2% by weight of acid).
  • Reflux: Heat the mixture to reflux (approx. 80 °C) for 2-4 hours. The excess ethanol drives the equilibrium toward ester formation.

  • Isolation: Cool the mixture. Perform a fractional distillation.

    • Fraction 1: Ethanol/Water azeotrope (discard).

    • Fraction 2: Ethyl Acetate-1,2-13C2 (collect at 76-77 °C).[1]

  • Purification: Wash the distillate with saturated NaHCO

    
     to remove residual acid, then wash with brine. Dry over anhydrous MgSO
    
    
    
    .
  • Final Yield Check: Measure refractive index (

    
    ) and confirm via GC-MS.
    

SynthesisWorkflow Start Start: Acetic Acid-1,2-13C2 + Ethanol (Excess) Cat Add H2SO4 Catalyst Start->Cat Reflux Reflux @ 80°C (3-4 hrs) Equilibrium Shift Cat->Reflux Distill Fractional Distillation Reflux->Distill Wash Wash: NaHCO3 (Neut.) + Brine Distill->Wash Collect 76-77°C Fraction Dry Dry: Anhydrous MgSO4 Wash->Dry Final Product: Ethyl Acetate-1,2-13C2 (>99% Purity) Dry->Final

Caption: Step-by-step Fischer Esterification workflow for synthesizing Ethyl Acetate-1,2-13C2.

Applications in Drug Development & Metabolomics

Metabolic Flux Analysis (MFA)

Ethyl Acetate-1,2-13C2 serves as a lipophilic delivery vehicle for labeled acetate. Once entering the cell, intracellular esterases hydrolyze the compound, releasing Acetate-1,2-13C2 and ethanol.

  • Mechanism: The released

    
    C-Acetate is converted to 
    
    
    
    C-Acetyl-CoA by Acetyl-CoA Synthetase (ACSS2).
  • Tracing:

    • TCA Cycle: Acetyl-CoA enters the Krebs cycle; the 1,2-labeling pattern creates specific isotopomers of Citrate (M+2).

    • Lipogenesis: Acetyl-CoA is carboxylated to Malonyl-CoA, incorporating the

      
      C label into the fatty acid backbone.
      
  • Advantage: Ethyl acetate permeates membranes more readily than free acetate salts (e.g., Sodium Acetate-1,2-13C2), ensuring rapid intracellular availability.

Internal Standard for Residual Solvents

In pharmaceutical manufacturing, distinguishing between environmental acetate contamination and process-related ethyl acetate residues is critical. Spiking samples with Ethyl Acetate-1,2-13C2 allows for:

  • Precise Quantification: Using Isotope Dilution Mass Spectrometry (IDMS).

  • Matrix Correction: The labeled standard behaves identically to the analyte during extraction but is spectrally distinct (M+2).

MetabolicPathway EtOAc Ethyl Acetate-1,2-13C2 (Extracellular) Cell Cell Membrane EtOAc->Cell Passive Diffusion Acetate Acetate-1,2-13C2 (Intracellular) Cell->Acetate Esterase Hydrolysis AcCoA Acetyl-CoA-1,2-13C2 Acetate->AcCoA ACSS2 Enzyme TCA TCA Cycle (Citrate M+2) AcCoA->TCA Lipid Fatty Acid Synthesis (Lipogenesis) AcCoA->Lipid

Caption: Metabolic fate of Ethyl Acetate-1,2-13C2 upon cellular uptake and hydrolysis.

References

  • Sigma-Aldrich. Ethyl acetate-1,2-13C2 Product Specification & CAS Data. Retrieved from

  • PubChem. Ethyl Acetate Compound Summary. National Library of Medicine. Retrieved from

  • National Institutes of Health (NIH). 13C NMR Metabolomics: Applications at Natural Abundance. PMC. Retrieved from

  • Cambridge Isotope Laboratories. Sodium acetate (1,2-13C2) and related ester precursors. Retrieved from [2]

  • Frontiers in Molecular Biosciences. An overview of methods using 13C for improved compound identification in metabolomics. Retrieved from

Sources

Technical Monograph: Ethyl Acetate-1,2-13C2

Author: BenchChem Technical Support Team. Date: February 2026

Precision Isotopologues in Metabolic Flux Analysis and Quantitation

CAS Number: 84508-45-2 Molecular Weight: 90.09 g/mol Labeling:


 (Acetate moiety)[1][2][3]

Core Identity & Physicochemical Profile[3][5][7][8]

Ethyl acetate-1,2-13C2 is a stable isotope-labeled analog of ethyl acetate where the two carbon atoms of the acetyl group are replaced by Carbon-13 (


). Unlike random labeling, this specific isotopologue retains the 

bond connectivity within the acetate moiety, making it a critical probe for metabolic tracking where bond cleavage events must be distinguished from dilution effects.
Data Sheet: Physicochemical Specifications
PropertyValueNotes
CAS Number 84508-45-2 Specific to 1,2-

acetate labeling
Linear Formula

Label on carbonyl and methyl of acetate
Molecular Weight 90.09 g/mol +2 Da shift vs. unlabeled (88.11 g/mol )
Isotopic Purity

99 atom %

Critical for mass spectral deconvolution
Density 0.922 g/mL at 25 °CSlightly higher than unlabeled (0.902)
Boiling Point 77 °CComparable to unlabeled standard
Solubility Moderate in water; Miscible in EtOH, EtherStandard organic solvent behavior

Synthesis & Production Logic

Rationale: The "Inverse" Stoichiometry

In standard industrial synthesis, acetic acid is often the cheaper reagent. However, in stable isotope synthesis, Acetic Acid-1,2-13C2 is the high-value precursor (often >$500/g). Therefore, the reaction stoichiometry must be inverted: the unlabeled alcohol (Ethanol) is used in large excess to drive the equilibrium and ensure near-quantitative conversion of the expensive labeled acid.

Protocol: Acid-Catalyzed Fischer Esterification

Objective: Synthesize Ethyl acetate-1,2-13C2 with >95% yield relative to the labeled acetic acid precursor.

Reagents:

  • Acetic Acid-1,2-13C2 (Limiting Reagent)

  • Absolute Ethanol (Anhydrous, 5-10 molar equivalents)

  • Sulfuric Acid (

    
    , catalytic amount)[4]
    
  • Molecular Sieves (3Å or 4Å) or Dean-Stark apparatus (for water removal)

Workflow Diagram (DOT):

SynthesisWorkflow cluster_inputs Precursors AceticAcid Acetic Acid-1,2-13C2 (Limiting Reagent) Reaction Fischer Esterification Reflux (70-80°C) Equilibrium Shift: Water Removal AceticAcid->Reaction Ethanol Ethanol (Excess) + H2SO4 Catalyst Ethanol->Reaction Quench Quench & Wash Add Na2CO3 (Neutralize Acid) Wash w/ CaCl2 (Remove EtOH) Reaction->Quench Crude Mixture Drying Drying Phase Anhydrous MgSO4 Quench->Drying Organic Layer Distillation Fractional Distillation Collect fraction 76-78°C Drying->Distillation Dry Crude Product Final Product: Ethyl Acetate-1,2-13C2 Distillation->Product Purified Distillate

Caption: Step-by-step synthesis workflow prioritizing the conservation of the labeled Acetic Acid precursor.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube (or Dean-Stark trap), combine Acetic Acid-1,2-13C2 (1 eq) and Absolute Ethanol (5 eq).

  • Catalysis: Slowly add concentrated

    
     (0.1 eq) while stirring.
    
  • Reflux: Heat the mixture to gentle reflux (approx. 80°C) for 2–4 hours. The excess ethanol and removal of water drive the reaction to the right (

    
    ).
    
  • Workup: Cool the mixture. Neutralize residual acid by washing with saturated sodium carbonate (

    
    ) solution. Note: Gas evolution (
    
    
    
    ) will occur.[5]
  • Purification: Wash the organic layer with saturated Calcium Chloride (

    
    ) solution to remove unreacted ethanol.[5]
    
  • Isolation: Dry over anhydrous Magnesium Sulfate (

    
    ), filter, and perform fractional distillation. Collect the fraction boiling at 76–78°C.
    

Applications in Metabolomics & Flux Analysis[9]

The "Bond Conservation" Utility

Ethyl acetate-1,2-13C2 is rapidly hydrolyzed in vivo by esterases to yield Ethanol and Acetate-1,2-13C2 . This specific acetate isotopologue is superior to singly labeled acetate (1-13C or 2-13C) for probing the Tricarboxylic Acid (TCA) cycle.

  • Mechanism: When Acetate-1,2-13C2 enters the TCA cycle as Acetyl-CoA (1,2-13C2), the two labeled carbons remain coupled in the initial condensation with Oxaloacetate to form Citrate.

  • Detection: By analyzing the isotopologue distribution (M+2 vs M+1) of downstream metabolites (e.g.,

    
    -ketoglutarate, Glutamate), researchers can calculate the rate of TCA cycling versus anaplerotic influx. If the C-C bond remains intact, it signals a specific turn of the cycle; if the label is "scrambled" or diluted to M+1, it indicates specific bond-breaking or dilution events.
    

Metabolic Pathway Tracing (DOT):

MetabolicFlux EtAc Ethyl Acetate-1,2-13C2 (Tracer Input) Hydrolysis Esterase Hydrolysis EtAc->Hydrolysis Acetate Acetate-1,2-13C2 (M+2) Hydrolysis->Acetate Release AcetylCoA Acetyl-CoA (1,2-13C2) Acetate->AcetylCoA Acetyl-CoA Synthetase TCA TCA Cycle Entry (Condensation w/ OAA) AcetylCoA->TCA Citrate Citrate (1,2-13C2 labeled) TCA->Citrate Citrate Synthase Glutamate Glutamate (Isotopologue Analysis) Citrate->Glutamate Multiple Steps

Caption: Metabolic fate of the tracer. The 1,2-13C2 doublet is conserved upon entry into the TCA cycle, allowing precise flux calculation.

Analytical Protocols: GC-MS Detection

For researchers verifying the purity or using this compound as an internal standard, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard.

Instrument Parameters:

  • Column: DB-WAX or equivalent polar column (30m x 0.25mm).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Oven Program: 40°C (hold 2 min)

    
     10°C/min 
    
    
    
    150°C.

Mass Spectral Interpretation:

  • Unlabeled Ethyl Acetate (Std):

    • Base Peak: m/z 43 (

      
      )
      
    • Molecular Ion: m/z 88 (

      
      )
      
  • Ethyl Acetate-1,2-13C2 (Target):

    • Base Peak Shift: The acetyl fragment (

      
      ) shifts from m/z 43 to m/z 45 . This +2 shift is the primary quantifier ion.
      
    • Molecular Ion: Shifts from m/z 88 to m/z 90 .

    • Ethoxy Fragment: The

      
       fragment (m/z 45 in unlabeled) remains at m/z 45 (unlabeled), potentially interfering with the labeled acetyl peak. Crucial: High-resolution MS or careful fragmentation analysis is required to distinguish the labeled acetyl cation (
      
      
      
      ) from the unlabeled ethoxy cation (
      
      
      ), both nominally m/z 45.

References

  • Sigma-Aldrich. Ethyl acetate-1,2-13C2 Product Specification & CAS Data. Merck KGaA. Link

  • PubChem. Ethyl acetate-1,2-13C2 Compound Summary (CID 12206864). National Center for Biotechnology Information. Link

  • Paalme, T., et al. (2006).[6] "Application of 13C-[2]- and 13C-[1,2] acetate in metabolic labelling studies of yeast and insect cells." Antonie Van Leeuwenhoek.[6] Link

  • LGC Standards. Ethyl Acetate-13C2 Reference Material Data. Link[1]

  • Muthia, R., et al. (2018).[7] "Reactive distillation process integration for ethyl acetate production." Processes. Link

Sources

Molecular weight of Ethyl acetate-1,2-13C2.

Technical Monograph: Ethyl Acetate-1,2- C

Precision Characterization, Synthesis, and Applications in Metabolic Flux Analysis

Executive Summary

Ethyl acetate-1,2-


12





This guide provides a definitive technical breakdown of its molecular weight, synthesis logic, and validation protocols, designed for researchers requiring absolute data integrity.

Part 1: Physicochemical Characterization

The molecular weight of Ethyl acetate-1,2-


1.1 Molecular Weight & Formula
PropertyValueTechnical Note
Chemical Formula

C

C

H

O

Acetyl group is labeled (

C

); Ethyl group is natural (

C

).
Molecular Weight 90.09 g/mol Standard EtAc is ~88.11 g/mol . Shift is +1.98 Da.
Exact Mass 90.0591 DaCalculated based on

C = 13.00335 Da.
CAS Number 84508-45-2Specific to the acetyl-labeled isotopomer.[1]
Isotopic Purity

99 atom %

C
Critical for eliminating M+0 and M+1 interference in MS.
Boiling Point 77.1 °CIdentical to unlabeled standard (isotope effect on BP is negligible here).
1.2 Structural Specificity

The nomenclature "1,2-


acetate
  • Structure:

    
    CH
    
    
    
    
    C(=O)–O–CH
    
    
    –CH
    
    
  • Coupling: The direct bond between two

    
    C atoms creates a distinct scalar coupling (
    
    
    ) observable in
    
    
    C-NMR, typically ranging between 35–55 Hz for sp
    
    
    -sp
    
    
    bonds, serving as a self-validating spectral fingerprint.
Part 2: Synthesis & Manufacturing Logic

To ensure high isotopic incorporation, the synthesis utilizes Fischer Esterification driven by thermodynamic control. The choice of precursors is dictated by the cost-efficiency of labeled acetic acid versus labeled ethanol.

2.1 Precursor Selection
  • Labeled Precursor: Acetic Acid-1,2-

    
    C
    
    
    (Derived from
    
    
    C-Sodium Acetate).
  • Solvent/Reactant: Ethanol (Anhydrous, Natural Abundance).

  • Catalyst: Concentrated H

    
    SO
    
    
    or
    
    
    -Toluenesulfonic acid (PTSA).
2.2 Reaction Workflow (DOT Visualization)

SynthesisPathAceticAcidAcetic Acid-1,2-13C2(Precursor)IntermediateTetrahedralIntermediateAceticAcid->IntermediateH+ CatalystEthanolEthanol(Excess)Ethanol->IntermediateWaterRemovalDean-Stark Trap(Water Removal)Intermediate->WaterRemovalEquilibrium ShiftCrudeProductCrude Ethyl Acetate(1,2-13C2)Intermediate->CrudeProduct-H2OFinalProductPurified Ethyl Acetate-1,2-13C2(>99% Purity)CrudeProduct->FinalProductDistillation &Neutralization

Figure 1: Acid-catalyzed Fischer esterification pathway for Ethyl Acetate-1,2-


3
2.3 Detailed Protocol
  • Charge: Load Acetic Acid-1,2-

    
    C
    
    
    (1.0 eq) and anhydrous Ethanol (2.0 eq) into a reaction flask.
  • Catalysis: Add catalytic H

    
    SO
    
    
    (0.05 eq).
  • Reflux: Heat to 80°C. Use a Dean-Stark apparatus or molecular sieves (3Å) in the vapor path to trap water. Causality: Removing water prevents hydrolysis (reverse reaction), maximizing the yield of the expensive labeled precursor.

  • Workup: Cool and neutralize with saturated NaHCO

    
     to remove residual acid.
    
  • Drying: Dry organic layer over anhydrous MgSO

    
    .
    
  • Distillation: Fractionally distill. Collect fraction at 77°C.

Part 3: Analytical Validation (Self-Validating Systems)

Trustworthiness in stable isotopes is established via orthogonal validation: Mass Spectrometry (for mass shift) and NMR (for positional integrity).

3.1 Mass Spectrometry (GC-MS)
  • Target Ion: The molecular ion (

    
    ) will appear at m/z 90 , distinct from the natural abundance peak at m/z 88.
    
  • Fragmentation Logic:

    • Loss of ethoxy group (

      
      ): Generates the acylium ion [
      
      
      CH
      
      
      -
      
      
      C=O]
      
      
      .
    • Mass Shift: This fragment appears at m/z 45 (compared to m/z 43 in standard EtAc), confirming the label is on the acetyl group.

MassSpecParentParent Ion (M+)m/z 90[13CH3-13CO-O-CH2CH3]+Frag1Acylium Ionm/z 45[13CH3-13C=O]+Parent->Frag1Alpha CleavageFrag2Ethoxy Radical(Neutral Loss)[O-CH2CH3]Parent->Frag2

Figure 2: GC-MS fragmentation logic. The shift of the base peak from 43 to 45 confirms the isotopic label resides on the acetyl moiety.

3.2 Nuclear Magnetic Resonance (

C-NMR)
  • Splitting Pattern: Unlike natural EtAc (singlets), the 1,2-

    
    C
    
    
    variant exhibits doublets for the carbonyl and methyl carbons due to
    
    
    C-
    
    
    C homonuclear coupling.
  • Chemical Shifts:

    • Carbonyl (

      
      ): ~171 ppm (Doublet, 
      
      
      Hz).
    • Methyl (

      
      ): ~21 ppm (Doublet, 
      
      
      Hz).
    • Note: The ethyl carbons (OCH

      
      CH
      
      
      ) appear as singlets at natural abundance positions (~60 ppm and ~14 ppm).
Part 4: Applications in Drug Development
4.1 Metabolic Flux Analysis (MFA)

Ethyl acetate-1,2-


Acetate-1,2-

C

  • Mechanism: Labeled acetate is converted to Acetyl-CoA (

    
    C
    
    
    ).
  • TCA Cycle Tracking: The labeled Acetyl-CoA enters the Krebs cycle. The specific isotopomer distribution in Citrate,

    
    -Ketoglutarate, and Malate allows researchers to calculate flux rates through the cycle versus anaplerotic pathways.
    
  • Advantage: Ethyl acetate permeates cell membranes more effectively than free acetate salts, ensuring rapid intracellular equilibration.

4.2 Residual Solvent Analysis

In pharmaceutical manufacturing, distinguishing between process-related ethyl acetate (solvent residue) and metabolic byproducts is critical. Spiking a sample with Ethyl acetate-1,2-


Isotope Dilution Mass Spectrometry (IDMS)
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12206864, Ethyl acetate-1,2-13C2. Retrieved from [Link]

  • Moseley, H. N. B. (2010). Error Analysis and Propagation in the Metabolic Flux Analysis of 13C-Labeled Glucose and Acetate. Metabolites. Retrieved from [Link]

Isotopic Purity of Ethyl Acetate-1,2-13C2: A Technical Guide for Metabolic Flux & Tracer Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the structural definition, isotopic purity assessment, and critical applications of Ethyl acetate-1,2-13C2 (CAS: 84508-45-2). Unlike generic reagents, isotopically labeled solvents serve as precise molecular probes in Metabolic Flux Analysis (MFA) and NMR spectroscopy.

This document is designed for researchers requiring high-fidelity data on isotopic enrichment. It distinguishes strictly between chemical purity (absence of foreign compounds) and isotopic purity (atom % enrichment), providing self-validating protocols for verification using GC-MS and qNMR.

Structural Definition & Nomenclature

Ambiguity in nomenclature is the primary source of experimental error in isotope studies. "Ethyl acetate-1,2-13C2" specifically refers to the labeling of the acetyl moiety .

  • IUPAC Name: Ethyl [1,2-13C2]acetate[1][2]

  • Linear Formula:

    
    
    
  • Target Moiety: The acetate group (C1 carbonyl and C2 methyl are 13C-enriched).

  • Unlabeled Moiety: The ethyl group (

    
    ) remains at natural abundance (~1.1% 13C).
    

Critical Distinction: Do not confuse this with Ethyl-1,2-13C2 acetate (


), where the ethyl chain is labeled. The metabolic fate of these two isotopologues is entirely different (e.g., Acetyl-CoA vs. Ethanol/Acetaldehyde pathways).

Core Concept: Isotopic vs. Chemical Purity

For metabolic tracers, a Certificate of Analysis (CoA) listing "99% Purity" is insufficient. You must validate two distinct parameters:

ParameterDefinitionCriticality in MFA
Chemical Purity % of Ethyl Acetate vs. impurities (Ethanol, Water, Acetic Acid).Medium: Impurities affect stoichiometry but not necessarily the isotopic ratio readout.
Isotopic Enrichment Atom % of 13C at the specified positions (Enrichment).High: Unlabeled (M+0) or singly labeled (M+1) isotopologues dilute the tracer signal, leading to underestimation of metabolic flux.
Isotopologue Distribution The ratio of M+0, M+1, and M+2 species.Critical: High-precision MFA requires the exact Mass Isotopomer Distribution (MID) vector.

Analytical Protocols (The "Meat")

Protocol A: Mass Isotopomer Distribution (MID) via GC-MS

This protocol determines the isotopic enrichment by analyzing the fragmentation shift. This is a self-validating system because the ethyl group (unlabeled) acts as an internal control.

Prerequisites:

  • GC-MS (Single Quadrupole is sufficient; EI source at 70 eV).

  • Column: DB-Wax or equivalent polar column (Ethyl acetate is volatile).

The Mechanism (Expert Insight): In Electron Ionization (EI), Ethyl Acetate fragments predictably.

  • Unlabeled (Natural): Base peak is m/z 43 (

    
    ). Molecular ion is m/z 88 .
    
  • Labeled (1,2-13C2): The acetyl fragment shifts by +2 Da to m/z 45 (

    
    ). Molecular ion shifts to m/z 90 .
    

Step-by-Step Workflow:

  • Sample Prep: Dilute 10 µL of Ethyl acetate-1,2-13C2 in 1 mL of high-purity Dichloromethane (DCM). Note: Do not use Ethanol or Methanol as solvents to avoid transesterification in the injector port.

  • Injection: Split injection (50:1) at 200°C.

  • Data Acquisition: Scan range m/z 25–100.

  • Validation Check (The "Self-Check"):

    • Monitor m/z 29 (

      
      ). This peak corresponds to the unlabeled ethyl group. It must appear at m/z 29. If you see significant m/z 31, your sample is likely Ethyl-labeled, not Acetyl-labeled.
      
  • Calculation:

    
    
    (Note: Correct for natural abundance contributions using a standard binomial distribution matrix if precision >99% is required).
    
Protocol B: Positional Verification via qNMR

While GC-MS confirms mass, Carbon-13 NMR (13C-NMR) confirms the position of the label.

Methodology:

  • Solvent:

    
     (Chloroform-d).
    
  • Relaxation Agent: Chromium(III) acetylacetonate [Cr(acac)3] (0.05 M) is mandatory .

    • Why? Quaternary carbons (like the carbonyl C1) have very long spin-lattice relaxation times (

      
      ). Without Cr(acac)3, the carbonyl signal will be under-represented, skewing integration.
      
  • Acquisition: Inverse gated decoupling (to suppress NOE enhancement for quantitative accuracy). Pulse delay > 5 ×

    
     (typically 10-20s with relaxant).
    

Expected Signals:

  • Carbonyl (C1): ~171 ppm (Singlet or Doublet due to J-coupling with C2).

  • Methyl (C2): ~21 ppm.

  • Coupling Constant (

    
    ):  You will observe strong 
    
    
    
    coupling between the carbonyl and the methyl of the acetate group (~50-60 Hz). This doublet is the definitive proof of the "1,2-13C2" intact bond.

Visualizing the Validation Logic

The following diagram illustrates the logical flow for validating the specific isotopologue, highlighting the "Self-Check" mechanisms inherent in the MS fragmentation.

G Sample Ethyl Acetate Sample (Unknown Labeling) GCMS GC-MS Analysis (EI Source) Sample->GCMS Frag_Acetyl Acetyl Fragment (R-CO+) GCMS->Frag_Acetyl Fragmentation Frag_Ethyl Ethyl Fragment (CH2-CH3+) GCMS->Frag_Ethyl Fragmentation Check_45 Peak at m/z 45? (13C2-Acetyl) Frag_Acetyl->Check_45 Check_43 Peak at m/z 43? (Unlabeled Acetyl) Frag_Acetyl->Check_43 Check_29 Peak at m/z 29? (Unlabeled Ethyl) Frag_Ethyl->Check_29 Check_31 Peak at m/z 31? (13C2-Ethyl) Frag_Ethyl->Check_31 Result_Valid VALID: Ethyl Acetate-1,2-13C2 (Acetyl Labeled) Check_45->Result_Valid Dominant Peak Result_Invalid INVALID: Wrong Isotopologue or Low Enrichment Check_43->Result_Invalid Significant Presence Check_29->Result_Valid Dominant Peak Check_31->Result_Invalid Significant Presence

Caption: Logic flow for distinguishing Acetyl-labeled vs. Ethyl-labeled isotopologues using MS fragmentation patterns.

Applications in Drug Development & Metabolism

Why choose Ethyl acetate-1,2-13C2 over other tracers?

Acetyl-CoA Flux Tracing

Upon hydrolysis by cellular esterases, this compound releases [1,2-13C2]Acetate and Ethanol.

  • The labeled Acetate is rapidly converted to [1,2-13C2]Acetyl-CoA .

  • Advantage: Unlike [U-13C]Glucose, which enters the TCA cycle via Pyruvate (losing carbons to CO2 or scrambling), Acetyl-CoA enters the TCA cycle directly.

  • Readout: This allows for precise measurement of the TCA cycle turning rate and Lipogenesis (fatty acid synthesis) without the confounding variables of glycolysis rates.

Pharmaceutical Solvation Studies

In drug formulation, residual solvents are a critical quality attribute. Using 13C-labeled ethyl acetate as an Internal Standard in Headspace GC-MS allows for absolute quantification of residual ethyl acetate in drug products, eliminating matrix effects that plague standard calibration curves.

Handling & Stability Specifications

  • Storage: Store at 2-8°C. Keep container tightly closed.

  • Hygroscopy: Ethyl acetate absorbs moisture. Water can hydrolyze the ester over time, producing

    
    -Acetic Acid.
    
    • Check: If the liquid smells strongly of vinegar, verify purity via GC before use.

  • Isotope Effect: Deuterated solvents (

    
    -labeled) often show kinetic isotope effects (KIE). 13C-labeled solvents generally exhibit negligible KIE in biological transport, making them superior for in vivo flux studies compared to deuterated analogs.
    

References

  • National Institutes of Health (PubChem). Ethyl acetate-1,2-13C2 Compound Summary. [Link]

  • Crown, S. B., et al. (2015).[3] The impact of tracer selection on the accuracy of 13C metabolic flux analysis. (Discusses the importance of specific isotopomer choices for TCA cycle resolution). [Link]

  • Meier-Augenstein, W. (1999). Applied Gas Chromatography Coupled to Isotope Ratio Mass Spectrometry. (Foundational text on GC-IRMS and enrichment calculation). [Link]

Sources

Technical Guide: Safety and Handling of 13C-Labeled Ethyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dual-Risk Profile

In drug development and metabolic flux analysis (MFA), 13C-labeled ethyl acetate (13C-EtAc) is not merely a solvent; it is a high-value molecular probe. While its chemical toxicity profile mirrors that of unlabeled ethyl acetate, its handling requires a paradigm shift. We must manage two distinct risk categories simultaneously:

  • Personnel Safety: Flammability and volatility (standard chemical hygiene).

  • Data Safety: Isotopic dilution and hydrolysis (experimental integrity).

This guide synthesizes standard safety protocols with the rigorous exclusion techniques required to maintain isotopic enrichment levels (>99 atom % 13C).

Physicochemical & Hazard Profile

While the isotopic substitution of Carbon-12 for Carbon-13 introduces a small kinetic isotope effect (KIE), it does not significantly alter the macroscopic safety parameters (Flash Point, PEL, LD50). However, the consequence of a spill is vastly different due to the financial and experimental cost.

Comparative Properties Table
PropertyStandard Ethyl Acetate (12C)13C-Labeled Ethyl AcetateOperational Implication
CAS Number 141-78-6Var. (e.g., 84508-45-2 for 1,2-13C2)Verify specific isomer (C1, C2, or uniform) before use.
Molecular Weight 88.11 g/mol ~89.1 - 92.1 g/mol (depending on label)Critical: Must adjust stoichiometry for molarity calculations in synthesis.
Flash Point -4°C (24°F)~ -4°CHigh Flammability: Ground all transfer equipment.
Boiling Point 77.1°C~77°CVolatile; evaporation alters concentration of standard solutions.
Hydrolysis Risk ModerateCritical Moisture ingress destroys the labeled moiety (see Sec 3).
Cost Impact Negligible ($0.05/mL)High ($500 - $2,000/g)Micro-scale handling techniques required.
Core Hazards (GHS Classification)
  • H225: Highly flammable liquid and vapor.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3][4]

  • H336: May cause drowsiness or dizziness.[1][2][3]

Field Note: Unlike radioactive isotopes (14C), 13C is stable and requires no shielding. However, "contamination" works both ways: you must protect the environment from the chemical, but you must strictly protect the chemical from environmental water and natural abundance carbon.

Isotopic Integrity: The Hydrolysis Threat

The primary mechanism of "failure" for 13C-EtAc is not decomposition, but hydrolysis . Ethyl acetate is susceptible to hydrolysis in the presence of moisture, a reaction catalyzed by both acids and bases.

If hydrolysis occurs, the labeled acetyl group (often the target tracer) dissociates into acetic acid and ethanol. In an NMR or MFA context, this creates ghost peaks and destroys the metabolic tracer signal.

Mechanism of Isotopic Loss

The following diagram illustrates the breakdown pathway. If the 13C label is on the carbonyl carbon (C1), hydrolysis liberates it into the aqueous phase as acetic acid, altering its metabolic fate.

Hydrolysis Fig 1. Hydrolysis pathway destroying tracer specificity. Moisture ingress converts the neutral ester into an acidic component. EtAc 13C-Ethyl Acetate (Lipophilic Tracer) Transition Tetrahedral Intermediate EtAc->Transition + H2O (Slow) Water H2O (Moisture Contamination) Water->Transition Ethanol Ethanol (Byproduct) Transition->Ethanol AceticAcid 13C-Acetic Acid (Hydrophilic/Acidic) Transition->AceticAcid Label Scrambling

Operational Protocols

To mitigate the risks identified above, do not use standard "pour-and-measure" techniques. Use Anhydrous Syringe Transfer protocols.

Protocol A: Storage and Maintenance
  • Primary Container: Store in amber borosilicate glass with a PTFE-lined septum cap.

  • Secondary Containment: Place the primary vial inside a desiccator or a jar containing activated molecular sieves (3Å or 4Å).

  • Temperature: Store at 2–8°C. Cold storage reduces vapor pressure (lowering evaporation risk) and slows hydrolysis kinetics.

  • Atmosphere: Headspace must be purged with dry Nitrogen (N2) or Argon (Ar) after every use.

Protocol B: Inert Transfer (The "Cannula" Method)

Objective: Transfer 13C-EtAc to a reaction vessel without exposure to atmospheric humidity.

  • Preparation: Flame-dry the receiving flask and purge with Ar.

  • Pressure Equalization: Insert a balloon filled with dry Ar into the source vial's septum to prevent a vacuum during withdrawal.

  • Withdrawal: Use a gas-tight glass syringe (e.g., Hamilton) with a long deflecting-tip needle.

  • Transfer: Inject directly into the destination solvent/media through its septum.

Workflow Visualization

TransferProtocol Fig 2. Inert Atmosphere Transfer Workflow to prevent moisture ingress. Start Start: 13C-EtAc in Storage (4°C, Septum Sealed) Equilibrate Warm to Room Temp (Prevents condensation on glass) Start->Equilibrate Purge Insert Argon Balloon (Pressure Equalization) Equilibrate->Purge Withdraw Withdraw via Gas-Tight Syringe Purge->Withdraw Inject Inject into Reaction Vessel Withdraw->Inject Reseal Parafilm & Desiccate Source Vial Withdraw->Reseal Immediate Action

Waste Management & Regulatory Compliance

Although 13C is stable (non-radioactive), disposal requires specific attention to "Mass Balance" accounting in regulated labs (GLP/GMP).

  • Segregation: Do not mix 13C waste with general organic solvents if you are performing Mass Spectrometry (MS) analysis in the same facility. High concentrations of labeled volatiles can create a "memory effect" in sensitive MS instruments, elevating background noise for future experiments.

  • Labeling: Tag waste containers clearly as "Contains 13C-Enriched Material." This prevents confusion with radioactive 14C waste during safety audits.

  • Disposal Path: If chemically hazardous (mixed with other reagents), dispose of via standard Class 3 Flammable solvent streams. 13C enrichment does not legally alter the RCRA waste code (usually D001 for ignitability).

References

  • Antoniewicz, M. R. (2015).[] Methods and advances in metabolic flux analysis: a beginner’s guide. (Context on 13C tracer integrity). [Link]

Sources

Storage conditions for Ethyl acetate-1,2-13C2.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl acetate-1,2-13C2 is a high-value isotopic reagent primarily used as a metabolic tracer (flux analysis) and an internal standard in NMR/MS spectroscopy. Unlike generic ethyl acetate, the loss of this material is measured not just in volume but in isotopic enrichment integrity and significant financial cost (approx.


600/gram).

The primary threats to this compound are hydrolytic degradation (yielding Acetic acid-1,2-13C2 and Ethanol) and isotopic dilution via atmospheric exchange. This guide defines a "Chain of Custody" storage architecture designed to maintain >99 atom% isotopic purity over extended periods.

Part 1: The Isotopic Asset & Physicochemical Vulnerabilities

To store this compound effectively, one must understand the specific failure modes associated with its labeled structure.

Compound Profile:

  • Chemical Name: Ethyl acetate-1,2-13C2[1][2]

  • Labeled Moiety: Acetyl group (

    
    )
    
  • Key Vulnerability: The ester linkage is susceptible to acid/base-catalyzed hydrolysis, a reaction accelerated by moisture and entropy (heat).

The Degradation Mechanism (Hydrolysis)

Water is the enemy. In the presence of trace moisture, Ethyl acetate hydrolyzes. Because the


 label is typically on the acetyl backbone (C1 and C2), hydrolysis cleaves the expensive labeled moiety into a different chemical species (Acetic acid), rendering it useless for specific metabolic tracking pathways that require the ester form.

Visualization of Degradation Risk:

DegradationPathway cluster_legend Degradation Logic EtOAc Ethyl Acetate-1,2-13C2 (Active Reagent) Transition Tetrahedral Intermediate EtOAc->Transition + H2O (Slow) Water H2O (Trace Moisture) Water->Transition AcOH Acetic Acid-1,2-13C2 (Contaminant) Transition->AcOH Hydrolysis EtOH Ethanol (Byproduct) Transition->EtOH Stable Stable Ruined Isotope Ruined Isotope Stable->Ruined Isotope

Figure 1: The hydrolytic cleavage pathway. Note that the 13C-labeled acetyl group (Blue) transforms into labeled Acetic Acid (Red), altering the chemical shift and metabolic fate.

Part 2: Optimal Storage Architecture

Do not rely on the manufacturer's shipping bottle for long-term storage. The "septum-pierced" cap is a common failure point for moisture ingress.

The "Dry-Fortress" Protocol
ParameterSpecificationScientific Rationale
Primary Container Amber Glass Vial with PTFE-lined Septum (Crimp or Screw)Amber glass prevents photochemical decomposition (though low risk for EtOAc, it is standard for isotopes). PTFE provides an inert barrier against solvent leaching.
Atmosphere Argon (Ar) or Nitrogen (N2) HeadspaceDisplaces oxygen and, more importantly, atmospheric humidity. Argon is heavier than air and offers a better "blanket" when the vial is opened.
Desiccant Molecular Sieves (3Å or 4Å), ActivatedCritical: Add 5-10 beads of activated molecular sieves directly to the solvent. This actively scavenges any water introduced during syringe transfers.
Temperature +4°C (Refrigerated)Reduces vapor pressure (minimizing evaporation loss) and kinetically slows the hydrolysis reaction rate.
Secondary Containment Desiccator Cabinet or Sealed Bag with DrieriteProvides a fail-safe against fridge humidity.

Part 3: Handling & Aliquoting (The Chain of Custody)

Every time the bottle is opened, the clock ticks on stability. Use the following Self-Validating Workflow to ensure integrity.

Workflow Diagram

StorageWorkflow Receipt 1. Receipt of Material (Verify CoA & Seal) Aliquot 2. Aliquoting Strategy (Split into single-use vials) Receipt->Aliquot Sieves 3. Add Activated Sieves (3Å/4Å) Aliquot->Sieves Immediate Purge 4. Inert Gas Purge (Argon/N2) Sieves->Purge Store 5. Storage at 4°C (Secondary Desiccation) Purge->Store Usage 6. Usage (Warm to RT) Store->Usage Equilibrate QC QC Check (NMR) Usage->QC Pre-Exp Validation QC->Receipt Fail (Re-order) QC->Usage Pass

Figure 2: The "Chain of Custody" workflow designed to minimize atmospheric exposure and validate purity before use.

Detailed Protocol:
  • Equilibration: Allow the refrigerated vial to reach Room Temperature (RT) before opening. Opening a cold vial condenses atmospheric moisture directly into the solvent.

  • Syringe Transfer: Never pour. Use a gastight syringe (e.g., Hamilton) flushed with dry Nitrogen/Argon.

  • The "Positive Pressure" Technique:

    • Insert a needle connected to an Argon line into the septum (do not bubble through liquid).

    • Withdraw the required volume with the sample syringe.

    • The Argon line replaces the withdrawn liquid volume with dry gas, preventing a vacuum that would suck in outside air.

  • Resealing: If the septum is pierced multiple times (coring risk), wrap the cap in Parafilm immediately after use.

Part 4: Quality Assurance (The Self-Validating System)

How do you know your isotope is still good? You must validate it using Nuclear Magnetic Resonance (NMR). Because the material is


 enriched, 1D 

NMR is the gold standard for purity checks.
The Validation Signature

If hydrolysis has occurred, you will see a distinct chemical shift change for the carbonyl carbon.

Carbon PositionEthyl Acetate-1,2-13C2 Shift (ppm)Acetic Acid-1,2-13C2 Shift (ppm)Diagnostic Feature
Carbonyl (C1) ~171.1 ppm ~176 - 178 ppm Primary Failure Indicator
Methyl (C2) ~21.0 ppm~21.0 ppmLess diagnostic (overlap possible)
Coupling (

)
~60 Hz (Doublet)~57 Hz (Doublet)Coupling remains, but shift moves.

Protocol:

  • Take a small aliquot (10 µL).

  • Dissolve in

    
    .
    
  • Run a quick 1D

    
     NMR (or 
    
    
    
    NMR looking for the ethanol triplet at ~1.2 ppm and quartet at ~3.7 ppm, though
    
    
    is less specific for the labeled carbon fate).
  • Pass Criteria: >98% integration at 171 ppm.

  • Fail Criteria: Appearance of a peak at ~176 ppm (Acetic Acid) or ~58 ppm (Ethanol byproduct).

References

  • Sigma-Aldrich. (n.d.). Ethyl acetate-1,2-13C2 Product Sheet & SDS. Retrieved from

  • Cambridge Isotope Laboratories. (n.d.). Storage and Stability of Stable Isotope Labeled Compounds. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 8857, Ethyl Acetate. Retrieved from

  • Doc Brown's Chemistry. (n.d.). Interpreting the C-13 NMR spectrum of ethyl ethanoate. Retrieved from

  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from

Sources

Methodological & Application

Application Note: Ethyl Acetate-1,2-13C2 as a Metabolic Tracer for De Novo Lipogenesis and Acetyl-CoA Flux

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl Acetate-1,2-13C2 (


) is a specialized stable isotope tracer used to probe cytosolic acetyl-CoA pools, esterase activity, and de novo lipogenesis (DNL) in mammalian cell culture.[1] Unlike traditional glucose or glutamine tracing, which routes carbon through mitochondrial intermediates, ethyl acetate delivers exogenous acetate directly to the intracellular environment via passive diffusion and subsequent enzymatic hydrolysis.

This guide details the mechanistic rationale, experimental protocols, and data interpretation frameworks for using Ethyl Acetate-1,2-13C2 to quantify lipid biosynthesis and histone acetylation turnover, particularly in cancer metabolism research (e.g., KRAS-driven models).

Mechanistic Basis & Experimental Logic

The Metabolic Pathway

Upon addition to the culture medium, Ethyl Acetate-1,2-13C2 permeates the cell membrane. Intracellular carboxylesterases (CES) hydrolyze the ester bond, releasing Ethanol (unlabeled) and Acetate-1,2-13C2 .

The released


-Acetate is rapidly activated by Acetyl-CoA Synthetase Short Chain Family Member 2 (ACSS2)  in the cytosol (or ACSS1 in mitochondria) to form Acetyl-CoA-1,2-13C2 . This labeled pool has two primary fates:
  • Lipogenesis: Incorporation into Fatty Acid Synthase (FASN) pathways to generate long-chain fatty acids (e.g., Palmitate) with +2 mass unit increments.

  • Epigenetics: Utilization by Histone Acetyltransferases (HATs) for histone acetylation.

  • TCA Cycle: Entry into mitochondria to condense with Oxaloacetate, forming Citrate (M+2).

Why Use Ethyl Acetate-1,2-13C2?
  • Bypass Glycolytic Regulation: Unlike glucose, acetate entry does not depend on glucose transporters (GLUT) or glycolysis rates, allowing direct interrogation of the Acetyl-CoA pool.

  • Esterase-Dependent Delivery: It serves as a probe for intracellular esterase activity. In drug development, this mimics the activation kinetics of ester-based prodrugs.

  • Lipophilicity: Ethyl acetate diffuses across membranes more readily than the ionic acetate anion (sodium acetate), potentially achieving faster intracellular equilibration in specific cell lines.

Pathway Visualization

The following diagram illustrates the metabolic fate of Ethyl Acetate-1,2-13C2.

EthylAcetateMetabolism EA_Ext Ethyl Acetate-1,2-13C2 (Extracellular) EA_Int Ethyl Acetate-1,2-13C2 (Intracellular) EA_Ext->EA_Int Passive Diffusion CES Carboxylesterases (CES1/2) EA_Int->CES Acetate Acetate-1,2-13C2 ACSS2 ACSS2 Acetate->ACSS2 Ethanol Ethanol (Unlabeled) AcCoA Acetyl-CoA-1,2-13C2 Citrate Citrate (M+2) AcCoA->Citrate TCA Cycle Entry Histone Acetylated Histones AcCoA->Histone Epigenetic Mod. FASN FASN AcCoA->FASN Palmitate Palmitate (M+2, M+4...) CES->Acetate CES->Ethanol ACSS2->AcCoA ATP -> AMP + PPi FASN->Palmitate Lipogenesis

Caption: Metabolic trajectory of Ethyl Acetate-1,2-13C2. Hydrolysis yields labeled acetate, driving lipogenesis and TCA flux.

Experimental Protocol: Tracing De Novo Lipogenesis

Materials Required[2]
  • Tracer: Ethyl Acetate-1,2-13C2 (99 atom % 13C).[1][2][3][4][5][6]

    • Note: Ensure high chemical purity (>99%) to avoid solvent toxicity from impurities.

  • Cell Culture Media: Dialyzed FBS (to remove background acetate/lipids) is recommended but not strictly required if tracer excess is sufficient.

  • Extraction Solvents: Methanol, Chloroform, Water (LC-MS grade).

  • Instrumentation: GC-MS (for fatty acid methyl esters - FAMEs) or LC-HRMS (for intact lipids/polar metabolites).

Protocol Steps
Step 1: Tracer Preparation

Ethyl acetate is a liquid at room temperature.

  • Prepare a 1 M Stock Solution of Ethyl Acetate-1,2-13C2 in pure DMSO or Ethanol (if solubility in media is a concern, though it is moderately soluble in water). Preferred: Direct dilution into media due to volatility.

  • Working Solution: Dilute directly into pre-warmed cell culture media to a final concentration of 1 mM to 5 mM .

    • Critical: Do not exceed 10 mM to avoid solvent toxicity and pH shifts.

    • Control: Prepare a matched media control with unlabeled Ethyl Acetate to monitor cytotoxicity.

Step 2: Cell Labeling[7]
  • Seed cells (e.g., A549, HCT116) and grow to 60-70% confluency.

  • Wash cells 2x with PBS.

  • Add the Labeling Media (Media + 1-5 mM Ethyl Acetate-1,2-13C2).

  • Incubate for 6 to 24 hours .

    • 6-12 hours: Sufficient for Acetyl-CoA and early TCA intermediates.

    • 24 hours: Required for isotopic steady state in long-chain fatty acids (Palmitate, Stearate).

Step 3: Metabolite Extraction

Option A: Polar Metabolites (TCA intermediates)

  • Aspirate media and wash rapidly with ice-cold PBS.

  • Quench metabolism with 80% Methanol (-80°C) .

  • Scrape cells and transfer to tubes.

  • Centrifuge (14,000 x g, 10 min, 4°C). Collect supernatant for LC-MS.

Option B: Lipids (Fatty Acid Synthesis)

  • Aspirate media and wash with PBS.[7]

  • Perform Folch Extraction or Bligh-Dyer Extraction :

    • Add Methanol:Chloroform (2:1).

    • Vortex and add water to induce phase separation.

    • Collect the lower organic phase (Lipids).

  • Dry under nitrogen gas.

  • Derivatize to FAMEs (Fatty Acid Methyl Esters) using methanolic HCl (if using GC-MS).

Data Analysis & Interpretation

Mass Isotopomer Distribution (MID)

The 1,2-13C2 labeling pattern creates specific mass shifts.

MetaboliteUnlabeled Mass (M+0)Labeled PatternInterpretation
Acetate 59.01M+2Direct hydrolysis product.
Acetyl-CoA 809.12M+2Cytosolic activation via ACSS2.
Citrate 191.01M+2Entry of one Acetyl-CoA unit into TCA.
Palmitate 255.23M+2, M+4, M+6...Stepwise addition of Acetyl-CoA units.
Calculating Fractional Contribution

To determine the reliance of the cell on acetate for lipogenesis:

  • Measure the isotopomer distribution (

    
    ).
    
  • Correct for natural abundance (using software like IsoCor or Isotope Correction algorithms).

  • Calculate Mass Isotopomer Distribution (MID) vector.

  • Use the equation for Fractional Enrichment :

    
    
    Where 
    
    
    
    is the number of labeled carbons and
    
    
    is the total carbons in the molecule.
Pathway Diagram: Mass Shifts

MassShifts cluster_Lipids Fatty Acid Synthesis EA Ethyl Acetate (1,2-13C2) Ac Acetate (M+2) EA->Ac Hydrolysis AcCoA Acetyl-CoA (M+2) Ac->AcCoA ACSS2 Palm Palmitate (C16) M+2, M+4, M+6 ... M+16 AcCoA->Palm FASN (Multiple Cycles)

Caption: Mass shift propagation. Note that Palmitate isotopomers appear in +2 increments.

Critical Considerations & Troubleshooting

Toxicity Controls

Ethyl acetate is a solvent.

  • Safety Threshold: Most mammalian cell lines tolerate up to 10 mM. However, sensitive lines may show stress.

  • Validation: Perform a Trypan Blue exclusion test or Cell Titer-Glo assay with unlabeled Ethyl Acetate at the experimental concentration (e.g., 5 mM) to ensure viability >90%.

Ethanol Byproduct

Hydrolysis releases equimolar amounts of ethanol.

  • Issue: Ethanol can be metabolized to Acetyl-CoA (via ADH/ALDH), potentially confounding results if the ethanol carbon were labeled.

  • Resolution: Since the ethyl group is unlabeled in Ethyl Acetate-1,2-13C2, the ethanol produced is M+0. It does not contribute to the

    
     signal. However, the metabolic effects of ethanol (NADH production) should be considered in the biological interpretation.
    
Esterase Variability

Different cell lines express varying levels of carboxylesterases.

  • Check: If no labeling is observed in Acetyl-CoA, the cell line may lack sufficient esterase activity. In this case, switch to Sodium Acetate-1,2-13C2 .

References

  • Comerford, S. A., et al. (2014). Acetate dependence of tumors.[8] Cell, 159(7), 1591-1602.

    • Context: Establishes the role of ACSS2 and acet
  • Gouirand, V., et al. (2018). Acetate Silencing of ACSS2 Inhibits Tumor Growth. The American Journal of Pathology.

    • Context: Validates acet
  • Cai, L., et al. (2021). Targeting de novo lipogenesis and the Lands cycle induces ferroptosis in KRAS-mutant lung cancer. Molecular Cell.

    • Context: Explicit usage of Ethyl Acetate-1,2-13C2 to measure de novo palmit
  • Sigma-Aldrich. Ethyl acetate-1,2-13C2 Product Specification.

    • Context: Chemical data and CAS verification (84508-45-2).[1][3][4][5][9][10][11][12]

Sources

Application Note: Metabolic Flux Analysis Using Ethyl Acetate-1,2-13C2

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: A Membrane-Permeable "Trojan Horse" Strategy for Quantifying De Novo Lipogenesis and TCA Cycle Turnover

Abstract

This application note details the protocol for using Ethyl Acetate-1,2-13C2 as a metabolic tracer. While Sodium Acetate-1,2-13C2 is the traditional standard for tracing acetyl-CoA metabolism, the ethyl ester form offers distinct advantages in membrane permeability and pH neutrality. Upon cellular entry, this tracer utilizes intracellular carboxylesterases to release


acetate directly into the cytosol, driving the labeling of the acetyl-CoA pool. This guide covers experimental design, sample preparation, mass spectrometry (GC-MS) analysis, and the mathematical framework for quantifying de novo lipogenesis (DNL) and TCA cycle flux.

Mechanistic Principles & Experimental Rationale

The "Trojan Horse" Entry Mechanism

Unlike the acetate anion (


), which requires specific monocarboxylate transporters (MCTs) or proton-linked transport depending on pH, Ethyl Acetate  is a neutral, lipophilic ester that diffuses passively across cell membranes.

Once intracellular, it undergoes hydrolysis by Carboxylesterases (CES1/CES2) :


[1]

The released


acetate is rapidly converted to 

Acetyl-CoA by Acetyl-CoA Synthetase Short-Chain Family Member 2 (ACSS2) .
Why Use the Double Label ( )?

Using the


 tracer is superior to singly labeled (

) acetate for two reasons:
  • Mass Shift Distinctness: It creates clear

    
     shifts in downstream metabolites (e.g., Citrate M+2), avoiding overlap with natural abundance 
    
    
    
    noise.
  • Lipogenesis Calculation: In fatty acid synthesis, the incorporation of intact

    
     units allows for robust Mass Isotopomer Distribution Analysis (MIDA) , distinguishing de novo synthesis from chain elongation.
    
Critical Consideration: The Ethanol Byproduct

The hydrolysis releases equimolar amounts of unlabeled ethanol. This ethanol can be metabolized by Alcohol Dehydrogenase (ADH) to produce unlabeled Acetyl-CoA and NADH.

  • Expert Insight: In cells with high ADH activity (e.g., hepatocytes), this "cold" acetate can dilute your isotopic enrichment. You must run a control with unlabeled Ethyl Acetate to baseline the metabolic perturbation caused by the ethanol moiety itself.

Visualizing the Metabolic Pathway

MetabolicPathway cluster_cell Intracellular Space EtOAc Ethyl Acetate-1,2-13C2 (Extracellular) EtOAc_Intra Ethyl Acetate-1,2-13C2 (Intracellular) EtOAc->EtOAc_Intra Passive Diffusion Acetate Acetate-1,2-13C2 (Cytosolic) EtOAc_Intra->Acetate Carboxylesterases (Hydrolysis) Ethanol Ethanol (Unlabeled Byproduct) EtOAc_Intra->Ethanol AcetylCoA Acetyl-CoA-1,2-13C2 (Central Hub) Acetate->AcetylCoA ACSS2 (ATP dependent) Citrate Citrate (M+2) (TCA Cycle) AcetylCoA->Citrate Citrate Synthase Palmitate Palmitate (M+2n) (Lipogenesis) AcetylCoA->Palmitate FASN (DNL) Histones Acetylated Histones (Epigenetics) AcetylCoA->Histones HATs Malate Malate (TCA Cycle) Citrate->Malate TCA Flux

Caption: Metabolic fate of Ethyl Acetate-1,2-13C2.[2] The tracer diffuses into the cell, is hydrolyzed to labeled acetate, and enters the Acetyl-CoA pool for TCA cycle oxidation or Fatty Acid Synthesis.

Experimental Protocol (Adherent Cancer Cells/Hepatocytes)

Phase A: Treatment
  • Seeding: Seed cells (e.g., HepG2, HeLa) in 6-well plates (

    
     cells/well). Culture until 70-80% confluence.
    
  • Media Swap: Replace growth media with Tracer Media .

    • Base: DMEM (glucose/glutamine present as needed).

    • Tracer:500 µM - 5 mM Ethyl Acetate-1,2-13C2 .

    • Note: Ethyl acetate is volatile.[3] Seal plates with Parafilm or use a tightly closed incubator system if high concentrations are used.

  • Incubation: Incubate for 4 to 24 hours .

    • 4 hours: Sufficient for Acetyl-CoA turnover and Histone acetylation.

    • 24 hours: Required for detecting significant de novo lipogenesis (Palmitate synthesis).

Phase B: Dual-Phase Extraction (Modified Bligh-Dyer)

This step separates polar metabolites (TCA intermediates) from non-polar lipids (Fatty acids).

  • Quench: Aspirate media; wash 1x with ice-cold PBS.

  • Lyse: Add 800 µL cold Methanol/Water (1:1) containing internal standards (e.g., Norleucine). Scrape cells and transfer to a glass vial.

  • Extract: Add 400 µL Chloroform . Vortex vigorously for 30 seconds.

  • Separate: Centrifuge at 10,000 x g for 10 min at 4°C.

    • Upper Phase (Aqueous): Contains Citrate, Malate, Acetate.

    • Lower Phase (Organic): Contains Phospholipids, Triglycerides (Palmitate).

Phase C: Derivatization & GC-MS Analysis
Workflow 1: Polar Metabolites (TCA Cycle)
  • Dry the aqueous phase under Nitrogen (

    
    ) gas.
    
  • Derivatize: Add 30 µL Methoxyamine-HCl in Pyridine (20 mg/mL). Incubate 30°C for 90 min.

  • Add 30 µL MTBSTFA + 1% TBDMCS . Incubate 70°C for 60 min.

  • Analyze: GC-MS (EI Source). Monitor Citrate (m/z 459 [M+0], 461 [M+2]).

Workflow 2: Fatty Acids (Lipogenesis)[4]
  • Dry the organic phase under

    
    .
    
  • Transesterify (FAMEs): Add 500 µL

    
     in Methanol. Incubate at 80°C for 2 hours.
    
  • Extract FAMEs: Add 500 µL Hexane + 100 µL Saturated NaCl. Vortex and centrifuge.

  • Analyze: GC-MS (EI Source). Monitor Palmitate Methyl Ester (m/z 270 [M+0], 272 [M+2], 274 [M+4]...).

Data Analysis & Quantification

Mass Isotopomer Distribution (MID)

Raw ion intensities must be corrected for natural isotope abundance (using software like IsoCor or Isotope Correction Toolbox).

Table 1: Expected Labeling Patterns

MetaboliteFragment (TBDMS/Methyl)Tracer InputExpected IsotopomersBiological Meaning
Citrate [M-57]+ (m/z 459)Acetyl-CoA (M+2)M+2Entry of Acetyl-CoA into TCA Cycle.
Palmitate Molecular Ion (m/z 270)Acetyl-CoA (M+2)M+2, M+4, M+6...De Novo Lipogenesis (DNL).[4][5][6]
Stearate Molecular Ion (m/z 298)Acetyl-CoA (M+2)M+0 (Pre-existing) vs M+2 (Elongation)Distinguishing DNL from Elongation.
Calculating De Novo Lipogenesis (DNL)

Using the MIDA (Mass Isotopomer Distribution Analysis) algorithm [1, 2]:

  • Calculate Enrichment (

    
    ):  The enrichment of the precursor pool (Acetyl-CoA) is calculated from the isotopomer pattern of the synthesized polymer (Palmitate).
    
  • Fractional Synthesis Rate (

    
    ): 
    
    
    
    
    • If

      
      , all palmitate was synthesized during the incubation.
      
    • If

      
      , 90% of the palmitate is pre-existing (from media or original cell mass).
      

Troubleshooting & Validation

  • Low Enrichment? Check esterase activity. Some cell lines (e.g., certain lymphomas) have low carboxylesterase expression. In these cases, revert to Sodium Acetate-1,2-13C2.

  • High Background? Ensure the Ethyl Acetate tracer is high purity (>99%). Contaminants in the ester can appear as spurious peaks.

  • Evaporation: Ethyl Acetate is volatile.[3] If using long incubations (24h+), seal plates tightly to prevent tracer loss into the incubator atmosphere.

Workflow Visualization

Workflow Sample Cell Culture + EtOAc-1,2-13C2 Extract Dual-Phase Extraction (MeOH/CHCl3) Sample->Extract Aqueous Aqueous Phase (TCA Intermediates) Extract->Aqueous Organic Organic Phase (Lipids) Extract->Organic Deriv1 MOX-TBDMS Derivatization Aqueous->Deriv1 Deriv2 FAME Transesterification Organic->Deriv2 GCMS GC-MS Analysis (EI Source) Deriv1->GCMS Deriv2->GCMS Data MIDA / Flux Calculation GCMS->Data

Caption: Analytical workflow for separating and quantifying polar and lipid fractions from Ethyl Acetate labeled samples.

References

  • Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine.

  • Hellerstein, M. K., & Neese, R. A. (1999). Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations. American Journal of Physiology.

  • Comerford, S. A., et al. (2014). Acetate dependence of tumors. Cell.

  • Hosios, A. M., & Vander Heiden, M. G. (2018). Acetate Metabolism in Cancer Cells. Cancer & Metabolism.

Sources

Sample preparation for metabolomics with Ethyl acetate-1,2-13C2.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic utilization of Ethyl Acetate-1,2-13C2 (CAS: 54423-47-1) in high-precision metabolomics. Unlike standard extraction solvents, this stable isotope-labeled reagent serves two distinct, high-value functions in drug development and metabolic research:

  • Metabolic Flux Analysis (MFA): Acting as a highly membrane-permeable precursor for intracellular Acetyl-CoA-1,2-13C2, enabling superior labeling efficiency of the TCA cycle and lipogenic pathways compared to free acetate.

  • Volatile Internal Standardization: Functioning as a surrogate internal standard (IS) for the quantification of residual solvents and short-chain esters in complex biological matrices via Headspace GC-MS.

Technical Rationale & Mechanism

The Permeability Advantage in Flux Analysis

While Sodium Acetate-13C is a common tracer for monitoring lipid synthesis and mitochondrial respiration, its uptake is often rate-limited by monocarboxylate transporters (MCTs) and pH dependency. Ethyl Acetate-1,2-13C2 overcomes this limitation. Being a neutral, lipophilic ester, it diffuses rapidly across cell membranes independent of active transport. Once intracellular, ubiquitous non-specific esterases hydrolyze it into Ethanol and Acetate-1,2-13C2 . The released labeled acetate is instantly activated to Acetyl-CoA-1,2-13C2 by Acetyl-CoA Synthetase (ACSS2), driving the label into the TCA cycle and fatty acid synthase (FASN) complex.

The "Isotope Effect" in Quantitation

For quantitative workflows, 13C-labeled standards are superior to Deuterated (2H) standards. Deuterium introduces slight physicochemical changes that can cause retention time shifts in Liquid Chromatography (LC), leading to separation from the analyte and imperfect compensation for matrix effects (ion suppression). Ethyl Acetate-1,2-13C2 co-elutes perfectly with endogenous ethyl acetate, ensuring identical ionization conditions for accurate residual solvent analysis.

Metabolic Pathway Visualization

The following diagram illustrates the intracellular fate of Ethyl Acetate-1,2-13C2 and its propagation into downstream metabolomic pools.

MetabolicPathway EtAc Ethyl Acetate-1,2-13C2 (Extracellular) EtAc_In Ethyl Acetate-1,2-13C2 (Intracellular) EtAc->EtAc_In Passive Diffusion Acetate Acetate-1,2-13C2 EtAc_In->Acetate Carboxylesterases Ethanol Ethanol (By-product) EtAc_In->Ethanol AcetylCoA Acetyl-CoA-1,2-13C2 (Central Hub) Acetate->AcetylCoA ACSS2 (ATP dependent) Citrate Citrate (m+2) AcetylCoA->Citrate TCA Cycle Entry FattyAcids Palmitate (m+2, m+4...) AcetylCoA->FattyAcids Lipogenesis (FASN)

Figure 1: Intracellular hydrolysis and metabolic routing of Ethyl Acetate-1,2-13C2 into the TCA cycle and lipid biosynthesis pathways.

Protocol A: Metabolic Flux Sample Preparation

Application: Tracing glucose-independent Acetyl-CoA metabolism in cancer cells or hepatocytes.

Materials Required
  • Ethyl Acetate-1,2-13C2 (≥99 atom % 13C).

  • Culture Media (glucose-free or reduced glucose recommended to maximize tracer uptake).

  • Quenching Solution: 80% Methanol (pre-chilled to -80°C).

  • Extraction Solvent: Chloroform/Methanol/Water (2:2:1 v/v).

Step-by-Step Workflow
StepActionTechnical Note (Why?)
1. Tracer Preparation Dissolve Ethyl Acetate-1,2-13C2 in DMSO to create a 1M stock. Dilute into warm culture media to final conc. of 1–5 mM.Caution: Ethyl acetate is volatile. Prepare fresh in sealed vessels to prevent evaporation of the label.
2. Pulse Incubation Replace cell media with Tracer Media. Incubate for 1–6 hours.Short incubation targets TCA flux; long incubation (>12h) targets fatty acid synthesis.
3. Metabolism Quench Rapidly aspirate media. Wash 1x with PBS (4°C). Immediately add 1 mL -80°C 80% Methanol .Stops enzymatic turnover instantly. The extreme cold prevents hydrolysis of the tracer during extraction.
4. Cell Scraping Scrape cells on dry ice. Transfer suspension to pre-chilled Eppendorf tubes.Mechanical lysis aids extraction. Keep samples < 0°C at all times.
5. Biphasic Extraction Add 400 µL Chloroform (cold) and 200 µL Water. Vortex vigorously for 30s.Creates a "Folch" partition. Polar metabolites (Citrate) go to aqueous; Lipids (Palmitate) go to organic.
6. Phase Separation Centrifuge at 14,000 x g for 10 min at 4°C.Critical Control Point: Do not let the rotor heat up. Heat causes label scrambling.
7. Drying Collect upper (aqueous) and lower (organic) phases separately. Dry under N2 stream.[1]Do not use heat during drying. Volatile short-chain acids may be lost.
8. Derivatization Aqueous: MOX-TMS derivatization for GC-MS. Organic: FAME (Fatty Acid Methyl Ester) reaction.Prepares non-volatile metabolites for gas chromatography analysis.

Protocol B: Volatile Internal Standard (Headspace GC-MS)

Application: Quantifying residual ethyl acetate in drug formulations or biological headspace.

Experimental Setup
  • Instrument: GC-MS with Headspace Autosampler.

  • Column: DB-624 or equivalent (designed for volatiles).

  • Internal Standard Spiking Solution: 100 ppm Ethyl Acetate-1,2-13C2 in water/DMSO.

Workflow
  • Sample Prep: Weigh 50 mg of sample (tissue/powder) into a 20 mL headspace vial.

  • Spiking: Add 10 µL of Ethyl Acetate-1,2-13C2 Spiking Solution directly onto the sample matrix.

  • Sealing: Immediately crimp the cap with a PTFE/Silicone septum.

  • Equilibration: Incubate at 80°C for 20 minutes with agitation.

    • Mechanism:[2][3][4] This forces the volatile analytes and the 13C-IS into the gas phase.

  • Injection: Inject 1 mL of headspace gas.

  • Quantification: Calculate the Response Ratio (

    
    ).
    
    • Validation: Since the 13C-IS has identical vapor pressure to the analyte, it perfectly corrects for variations in crimp tightness and heating uniformity.

Quality Control & Data Interpretation

Mass Isotopomer Distribution (MID) Analysis

For Flux Analysis (Protocol A), successful incorporation is determined by the shift in mass spectrum.

  • M+0: Unlabeled metabolite (Natural abundance).

  • M+2: Metabolite incorporating one Acetyl-CoA-1,2-13C2 unit.

  • M+4: Metabolite incorporating two units (e.g., in Fatty Acids).

Calculation of Fractional Enrichment:



Where 

is the abundance of isotopologue

, and

is the number of carbon atoms.
Troubleshooting Guide
  • Issue: High background of M+2 Acetate in control samples.

    • Cause: Hydrolysis of atmospheric ethyl acetate or contamination.

    • Fix: Use dedicated "Volatile-Free" pipettes and work in a fume hood.

  • Issue: Low enrichment in TCA intermediates.

    • Cause: High glucose levels in media competing for Acetyl-CoA production.

    • Fix: Reduce glucose concentration to <5 mM to force oxidation of the 13C-tracer.

References

  • Paalme, T., et al. (2006). "Application of 13C-[2]- and 13C-[1,2] acetate in metabolic labelling studies of yeast and insect cells."[5] Antonie Van Leeuwenhoek.[5] Link

  • Cerdan, S., et al. (1990). "Cerebral metabolism of [1,2-13C2]acetate as detected by in vivo and in vitro 13C NMR."[6] Journal of Biological Chemistry. Link

  • Han, X., & Gross, R. W. (2005). "Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantification of cellular lipidomes directly from crude extracts of biological samples." Mass Spectrometry Reviews. Link

  • Hermann, G., et al. (2012). "13C-Labeling Strategies for Metabolic Flux Analysis in Mammalian Cells." Metabolites.[3][4][7][8][9][10] Link

  • Cayman Chemical. "FAQ: Advantages of 13C labeled internal standards over 2H labeled standards." Link

Sources

Application Note: Tracing Acetyl-CoA Flux via Ethyl Acetate-1,2-13C2 using High-Resolution GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Ethyl acetate-1,2-13C2 is a specialized metabolic tracer used to probe Acetyl-CoA flux , lipogenesis , and carboxylesterase (CES) activity . Unlike free acetate, which can be subject to variable uptake kinetics depending on monocarboxylate transporter (MCT) expression, ethyl acetate relies on intracellular hydrolysis by CES enzymes (primarily CES1 in liver, CES2 in intestine) to release Acetate-1,2-13C2 directly into the cellular pool.

Once hydrolyzed, the labeled acetate is converted to Acetyl-CoA-1,2-13C2 by Acetyl-CoA Synthetase (ACSS2/ACSS1). This central node drives two distinct metabolic fates detectable by GC-MS:

  • TCA Cycle Oxidation: Incorporation into Citrate,

    
    -Ketoglutarate, and Malate.
    
  • De Novo Lipogenesis (DNL): Incorporation into fatty acids (e.g., Palmitate, Stearate).

This application note details a dual-extraction GC-MS workflow to simultaneously quantify TCA cycle intermediates (via MOX-TMS derivatization) and fatty acids (via FAME derivatization), providing a holistic view of carbon partitioning.

Metabolic Pathway & Tracer Logic

The following diagram illustrates the flow of


C atoms from the parent ester into the mitochondrial and cytosolic pools.

EthylAcetateMetabolism EtAc Ethyl Acetate-1,2-13C2 (Tracer) Ethanol Ethanol EtAc->Ethanol Acetate Acetate-1,2-13C2 EtAc->Acetate Carboxylesterases (CES1/CES2) AcCoA Acetyl-CoA-1,2-13C2 (Central Node) Acetate->AcCoA ACSS1/2 (Synthetase) Citrate Citrate (M+2) AcCoA->Citrate Citrate Synthase (+OAA) MalonylCoA Malonyl-CoA AcCoA->MalonylCoA ACC aKG α-Ketoglutarate (M+2) Citrate->aKG Malate Malate (M+2) aKG->Malate Malate->Citrate Cycle Return Palmitate Palmitate (M+2, M+4, ...) MalonylCoA->Palmitate FASN (Repeat Cycle)

Figure 1: Metabolic fate of Ethyl Acetate-1,2-13C2. The tracer hydrolyzes to release labeled acetate, which enters the Acetyl-CoA pool, subsequently labeling TCA intermediates (+2 mass shift) and Fatty Acids (+2n mass shifts).

Experimental Protocols

Sample Preparation (Dual Extraction)

To maximize data from a single sample, use a biphasic extraction (Bligh & Dyer modification) to separate polar metabolites (TCA) from non-polar lipids (Fatty Acids).

Reagents:

  • Methanol (LC-MS grade)

  • Chloroform (or MTBE for a greener alternative)

  • Water (Milli-Q)

  • Internal Standards: Norleucine (Polar), Myristic acid-d27 (Lipid)

Step-by-Step:

  • Quenching: Rapidly wash cells/tissue with ice-cold saline.

  • Lysis: Add Methanol:Chloroform:Water (4:4:2.85) containing internal standards.

  • Homogenization: Vortex vigorously for 30s or bead-beat (tissue). Incubate on ice for 30 min.

  • Phase Separation: Centrifuge at 12,000 x g for 10 min at 4°C.

  • Collection:

    • Top Layer (Polar): Transfer to a glass vial for Protocol A (TCA) .

    • Bottom Layer (Non-polar): Transfer to a glass vial for Protocol B (Lipids) .

  • Drying: Evaporate both fractions to dryness under a nitrogen stream or SpeedVac.

Protocol A: TCA Cycle Intermediates (MOX-TMS)

Target: Citrate, Malate, Succinate, Fumarate, Aspartate, Glutamate.

Derivatization:

  • Methoximation: Add 50 µL of Methoxyamine HCl in Pyridine (20 mg/mL) to the dried polar residue.

    • Why? Protects keto groups (e.g., in

      
      -KG) from decarboxylation and ring formation.
      
    • Conditions: Incubate at 30°C for 90 min.

  • Silylation: Add 50 µL of MSTFA + 1% TMCS .

    • Why? Replaces active hydrogens with TMS groups to increase volatility.

    • Conditions: Incubate at 37°C for 30 min.

  • Clarification: Centrifuge at max speed for 5 min to pellet any precipitate. Transfer supernatant to GC vial with insert.

Protocol B: Fatty Acid Synthesis (FAME)

Target: Palmitate, Stearate, Oleate.

Derivatization:

  • Transesterification: Dissolve dried lipid fraction in 500 µL 2% H2SO4 in Methanol (or BF3-Methanol).

  • Incubation: Heat at 80°C for 60 min in a sealed glass vial.

  • Extraction: Add 500 µL Hexane and 200 µL saturated NaCl water. Vortex.

  • Collection: Transfer the top Hexane layer (containing FAMEs) to a GC vial.

GC-MS Instrumentation & Method

Instrument: Agilent 7890/5977 or Thermo Trace/ISQ (Single Quad is sufficient; Triple Quad improves sensitivity). Column: DB-5MS or VF-5ms (30m x 0.25mm x 0.25µm).

GC Parameters (Universal)
  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: 250°C, Splitless mode (1 µL injection).

  • Transfer Line: 280°C.

  • Ion Source: 230°C (EI mode, 70 eV).

Temperature Programs
  • Program A (TCA/MOX-TMS):

    • Initial: 60°C (hold 1 min).

    • Ramp: 10°C/min to 325°C.

    • Hold: 5 min.

  • Program B (FAME):

    • Initial: 100°C (hold 1 min).

    • Ramp: 20°C/min to 180°C.

    • Ramp: 3°C/min to 240°C (separates isomers).

    • Ramp: 20°C/min to 280°C (hold 2 min).

Data Acquisition & Analysis

Target Ions (SIM Mode)

To detect the incorporation of Acetyl-CoA-1,2-13C2, you must monitor the base mass (M+0) and the specific isotopologues.

Table 1: Key Metabolite Ions for Acetyl-CoA Tracing

MetaboliteDerivativeQuant Ion (M+0)13C-Labeled Ions (Target)Notes
Citrate 4-TMSm/z 273275 (M+2), 277 (M+4)Fragment: [M-CH3-TMSOH]
Malate 3-TMSm/z 233235 (M+2)Fragment: [M-CH3-TMSOH]
Succinate 2-TMSm/z 247249 (M+2)Fragment: [M-CH3]
Glutamate 3-TMSm/z 246248 (M+2)Fragment: [M-CH3-TMSOH]
Palmitate Methyl Esterm/z 270272, 274, 276...Molecular Ion (

)
Stearate Methyl Esterm/z 298300, 302, 304...Molecular Ion (

)

Note: For Citrate, the "M+2" signal confirms the entry of one labeled Acetyl-CoA unit into the TCA cycle.

Data Processing Workflow
  • Integration: Integrate peak areas for M+0, M+1, M+2, etc.

  • Natural Abundance Correction (NAC): Use software like IsoCor or VistaFlux to subtract the signal contribution from naturally occurring

    
    C (1.1%).
    
    • Self-Validation: Analyze an unlabeled control sample. The corrected M+2 should be near zero.

  • Enrichment Calculation: Calculate Mass Isotopomer Distribution (MID) or Mole Percent Enrichment (MPE).

    
    
    Where 
    
    
    
    is the abundance of isotopologue
    
    
    .

Scientific Integrity & Troubleshooting (Self-Validating Systems)

  • Linearity Check: Run a dilution series of the derivatized sample. The isotope distribution (ratio of M+0/M+2) should remain constant even as absolute area changes. If ratios drift at high concentrations, you have detector saturation.

  • Esterase Verification: If no labeling is observed in TCA, verify CES activity. Ethyl acetate hydrolysis can be rate-limiting in certain cell lines (e.g., some suspension cells). A "free acetate-1,2-13C2" control arm can validate if the issue is uptake/activation (ACSS) or hydrolysis (CES).

  • Derivatization Efficiency: Monitor the Internal Standard (Norleucine). High variability in Norleucine area indicates pipetting errors or incomplete derivatization (water presence).

References

  • Agilent Technologies. (2020).[1] 13C Glucose Qualitative Flux Analysis in HepG2 cells Using an Agilent 6546 LC/Q-TOF and VistaFlux. Application Note. Link

  • National Institutes of Health (NIH). (2017). Metabolic profiling by gas chromatography-mass spectrometry of energy metabolism in high-fat diet-fed obese mice.[2] PMC5434723. Link

  • Shimadzu Corporation. (2016). Technical Report: 13C-Metabolic Flux Analysis of Central Carbon Metabolism Using GC-MS. C146-E312. Link

  • ResearchGate (Methodology Discussion). (2020). How to analyze 13C metabolic flux?Link

  • Journal of Pharmacology and Experimental Therapeutics. (2006). The role of human carboxylesterases in drug metabolism.[3][4] (Context on Ethyl Acetate hydrolysis). Link

Sources

Application Note: Advanced 13C NMR Strategies for Labeled Compound Analysis & Metabolic Flux

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The low natural abundance of Carbon-13 (1.1%) has historically relegated 13C NMR to a structural verification role.[1][2] However, with the integration of stable isotope labeling (


-enrichment) and cryogenically cooled probe technology, 13C NMR has evolved into a primary tool for Metabolic Flux Analysis (MFA)  and quantitative structure elucidation. This guide provides validated protocols for analyzing 

-labeled small molecules and metabolites, focusing on suppressing Nuclear Overhauser Effects (NOE) for accurate quantitation and utilizing double-quantum filters for carbon backbone tracing.

Section 1: Strategic Sample Preparation

Causality: In 13C analysis, sensitivity is the limiting factor. The choice of solvent and tube geometry directly dictates the Signal-to-Noise Ratio (SNR) and shimming quality.

Solvent Selection & Locking

Avoid protic solvents where possible to minimize exchange broadening.

  • Preferred: DMSO-

    
     or Methanol-
    
    
    
    (high solubility for polar metabolites).
  • Trace Analysis: For samples

    
     mg, use Shigemi tubes  (susceptibility-matched microcells). These restrict the sample volume to the active coil region (approx. 280 
    
    
    
    L) without diluting the concentration, effectively boosting SNR by
    
    
    compared to standard 5mm tubes.
Relaxation Agents (Optional but Strategic)

For quantitative 13C (qNMR) where


 relaxation times are long (e.g., quaternary carbons 

s), the total experiment time can become prohibitive.
  • Protocol: Add Chromium(III) acetylacetonate [Cr(acac)

    
    ] to a final concentration of 15–20 mM.
    
  • Mechanism: The paramagnetic electron spin of Cr(III) provides a dominant relaxation pathway, shortening

    
     significantly (often to 
    
    
    
    s), allowing for faster repetition rates without saturation.

Section 2: Quantitative 1D 13C NMR (qNMR)

Core Directive: Standard proton-decoupled 13C experiments (e.g., zgpg30) are not quantitative because the NOE enhances signals non-uniformly based on the number of attached protons (CH


 > CH

> CH > C

).
The Solution: Inverse Gated Decoupling

To achieve 1:1 integration accuracy, we must decouple protons to remove peak splitting but suppress the NOE intensity enhancement.

Pulse Sequence: zgig (Bruker) or equivalent "Inverse Gated" sequence.[3]

  • Logic: The proton decoupler is OFF during the relaxation delay (

    
    ) to allow NOE buildup to dissipate, and ON  only during acquisition (
    
    
    
    ) to collapse J-couplings into singlets.
Experimental Protocol: qNMR Setup
  • Pulse Calibration: Determine the hard 90° pulse width (

    
    ) for 13C on your specific probe. Do not rely on "prosol" defaults for quantitative work.
    
  • T1 Determination: Run a rapid Inversion Recovery experiment (t1ir) to find the longest longitudinal relaxation time (

    
    ) in the molecule (usually a carbonyl or quaternary carbon).
    
  • Parameter Setup:

    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      (or
      
      
      for 99.9% accuracy).
    • Acquisition Time (

      
      ):  Set to 
      
      
      
      sec to ensure good digital resolution.
    • Dummy Scans (

      
      ):  4 (to reach steady state).
      
    • Spectral Width: 240 ppm (covers carbonyls to aliphatics).

Table 1: qNMR Parameter Comparison

ParameterStandard 13C (Qualitative)Inverse Gated 13C (Quantitative)Reason for qNMR Setting
Pulse Sequence zgpg30 (Power Gated)zgig (Inverse Gated)Suppresses NOE enhancement bias.
Flip Angle 30°90°Maximizes signal per scan (requires long delay).
Relaxation Delay (

)
1–2 sec

(often 10–60s)
Ensures full magnetization recovery.
Decoupling Always ONON during AQ onlyRemoves splitting; prevents NOE buildup.

Section 3: Advanced 2D Techniques for Labeled Compounds

When samples are enriched with


, standard 2D experiments can suffer from artifacts due to strong 

couplings (

Hz).
2D INADEQUATE (The Backbone Tracer)

The Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE) is the gold standard for labeled compounds.

  • Mechanism: It uses a double-quantum filter to suppress signals from isolated

    
     nuclei (natural abundance background) and only detects pairs of coupled 
    
    
    
    nuclei.
  • Application: In uniformly labeled (

    
    ) samples, this traces the entire carbon-carbon connectivity skeleton directly, independent of protons.
    
  • Protocol Note: Set the delay for J-evolution to

    
    . For aliphatic chains, assume 
    
    
    
    Hz (delay
    
    
    ms).
Constant-Time HSQC (CT-HSQC)

For uniformly labeled proteins or metabolites, the


 couplings cause peak splitting in the indirect dimension (

) of a standard HSQC.
  • Solution: Use Constant-Time HSQC .

  • Mechanism: The evolution period is kept constant. By setting the constant time delay

    
    , the homonuclear carbon couplings are refocused (decoupled) in the 
    
    
    
    dimension, yielding sharp singlets for each C-H pair.

Section 4: Metabolic Flux Analysis (MFA) Workflow

This workflow describes how to track [1,2-


]-Glucose flux through glycolysis and the TCA cycle using NMR isotopomer analysis.
Workflow Visualization

The following diagram outlines the critical path from cell culture to flux map generation.

MFA_Workflow cluster_logic Isotopomer Logic Start 13C-Glucose Tracer (Substrate Addition) Culture Cell Culture (Steady State) Start->Culture Uptake Extract Metabolite Extraction (Perchloric Acid/Methanol) Culture->Extract Quench NMR_Acq NMR Acquisition (1D 1H / 2D HSQC) Extract->NMR_Acq Resuspend in D2O Process Isotopomer Analysis (Multiplet Deconvolution) NMR_Acq->Process FFT & Phase FluxMap Flux Map Calculation Process->FluxMap Modeling Singlet Singlet (Unlabeled neighbors) Process->Singlet Doublet Doublet (1 labeled neighbor) Process->Doublet

Figure 1: End-to-end workflow for 13C Metabolic Flux Analysis (MFA), highlighting the transition from biological uptake to spectroscopic deconvolution.

Isotopomer Analysis Protocol

In MFA, we do not just integrate peaks; we analyze the multiplet structure caused by


 coupling.
  • Acquisition: Acquire a high-resolution 1D

    
     spectrum (using the zgig protocol above) or a high-res 1D 
    
    
    
    H spectrum (if sensitivity is low).
  • Satellite Analysis:

    • In

      
      H NMR, look for 
      
      
      
      satellites (small sidebands around the main proton peak).
    • The ratio of the satellite area to the central peak area calculates the Fractional Enrichment :

      
      
      
  • Positional Isotopomers:

    • In 1D

      
       NMR of a labeled metabolite (e.g., Glutamate), a central singlet indicates C4 is labeled but C3 and C5 are not.
      
    • A doublet indicates C4 is labeled AND one neighbor (C3 or C5) is labeled.

    • A doublet of doublets indicates C4, C3, and C5 are all labeled.

    • Action: Integrate these multiplet components separately to determine the specific metabolic pathway usage (e.g., Glycolysis vs. Pentose Phosphate Pathway).

Section 5: Experimental Decision Logic

Select the correct pulse sequence based on your specific analytical goal.

Pulse_Selection Goal Define Analytical Goal Quant Quantification (Purity/Conc) Goal->Quant Connect Structure/Connectivity Goal->Connect Q_Decision Is sample limited? Quant->Q_Decision C_Decision Isotope Enrichment? Connect->C_Decision Q_Yes 1H qNMR (High Sens) Q_Decision->Q_Yes Yes (<1mg) Q_No 13C Inverse Gated (zgig + 5xT1) Q_Decision->Q_No No (>10mg) C_Nat HSQC / HMBC (Standard) C_Decision->C_Nat Natural (1.1%) C_Lab INADEQUATE (C-C Backbone) C_Decision->C_Lab Enriched (>10%)

Figure 2: Decision matrix for selecting the optimal NMR pulse sequence based on sample quantity and isotope labeling status.

References

  • Bruker. In operando 13C NMR investigations of carbon dioxide/carbonate processes. Retrieved from [Link]

  • National Institutes of Health (NIH). 13C NMR Metabolomics: INADEQUATE Network Analysis. Retrieved from [Link]

  • Royal Society of Chemistry. Accelerating quantitative 13C NMR spectra using an EXtended ACquisition Time (EXACT) method. Retrieved from [Link]

  • Springer Nature Experiments. High-resolution 13C metabolic flux analysis Protocol. Retrieved from [Link]

  • Magritek. Quantification of single components in complex mixtures by 13C NMR. Retrieved from [Link]

Sources

Advanced Application Note: Ethyl Acetate-1,2-13C2 in Drug Metabolism & Pharmacokinetics (DMPK)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl Acetate-1,2-13C2 (Ethyl [1,2-13C2]acetate) is a high-precision stable isotope reagent with dual utility in pharmaceutical research. In Metabolic Flux Analysis (MFA) , it serves as a membrane-permeable precursor to cytosolic [1,2-13C2]Acetyl-CoA, bypassing the mitochondrial citrate shuttle to directly probe de novo lipogenesis (DNL) and histone acetylation dynamics. In Analytical Quality Control , it acts as the gold-standard Internal Standard (IS) for the quantification of residual solvents (ICH Class 3) via Headspace GC-MS, ensuring regulatory compliance under ICH Q3C guidelines.

Technical Profile & Mechanism of Action

Chemical Identity[1][2]
  • Compound: Ethyl acetate-1,2-13C2[1]

  • Isotopic Labeling: The acetate moiety is fully labeled (

    
     at the carbonyl C1 and methyl C2 positions).
    
  • Structure:

    
    
    
  • Metabolic Fate: Upon cellular entry, it is rapidly hydrolyzed by Carboxylesterases (CES1/CES2) into Ethanol and [1,2-13C2]Acetate .

Mechanistic Pathway: The Cytosolic Acetyl-CoA Bypass

Unlike glucose-derived Acetyl-CoA, which is generated in the mitochondria and requires the ATP-Citrate Lyase (ACLY) pathway to enter the cytosol, Ethyl Acetate-1,2-13C2 delivers acetate directly to the cytosol. This acetate is converted to Acetyl-CoA by Acetyl-CoA Synthetase Short-Chain Family Member 2 (ACSS2) .

Key Application: This allows researchers to decouple cytosolic lipogenesis flux from mitochondrial function, providing a "clean" read of fatty acid synthase (FASN) activity in drug-treated cells.

MetabolicPathway EtAc Ethyl Acetate-1,2-13C2 (Extracellular) EtAc_Cell Ethyl Acetate-1,2-13C2 (Intracellular) EtAc->EtAc_Cell Passive Diffusion Acetate [1,2-13C2]Acetate EtAc_Cell->Acetate Hydrolysis Ethanol Ethanol EtAc_Cell->Ethanol AcCoA [1,2-13C2]Acetyl-CoA (Cytosolic) Acetate->AcCoA Ligation Malonyl Malonyl-CoA AcCoA->Malonyl Carboxylation Histone Acetylated Histones AcCoA->Histone HATs FAS Fatty Acids (M+2, M+4, ...) Malonyl->FAS FASN CES CES1 / CES2 CES->EtAc_Cell ACSS2 ACSS2 ACSS2->Acetate ACC ACC ACC->AcCoA

Figure 1: Metabolic fate of Ethyl Acetate-1,2-13C2. The tracer bypasses mitochondrial transport, directly fueling the cytosolic Acetyl-CoA pool via ACSS2 for lipogenesis and acetylation.

Application I: Metabolic Flux Analysis (MFA)

Objective: Quantify the impact of a drug candidate on de novo lipogenesis (DNL) without interference from glucose metabolism (glycolysis).

Experimental Protocol

Materials:

  • Cell Line (e.g., HepG2 for liver metabolism, Adipocytes).

  • Tracer: Ethyl Acetate-1,2-13C2 (99% enrichment).[1][2]

  • Media: Glucose-free or low-glucose DMEM (to maximize acetate utilization).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 6-well plates. Allow attachment (24h).
    
  • Drug Treatment: Pre-treat cells with the investigational drug (IC50 concentration) for 2-24 hours.

  • Labeling Pulse: Replace media with fresh media containing 500 µM Ethyl Acetate-1,2-13C2 .

    • Note: Ethyl acetate is volatile.[1] Seal plates with Parafilm to prevent tracer loss.

  • Incubation: Incubate for 4–6 hours.

  • Extraction:

    • Wash cells 2x with cold PBS.

    • Quench metabolism with cold methanol/water (80:20).

    • Perform Folch extraction (Chloroform:Methanol) to isolate lipids.

  • Analysis: Analyze fatty acid methyl esters (FAMEs) via GC-MS.

Data Interpretation (Mass Isotopomer Distribution)

Since the tracer provides [1,2-13C2]Acetyl-CoA, fatty acids will incorporate carbon in units of two.

  • M+0: Unlabeled fatty acid (pre-existing).

  • M+2, M+4, M+6: Newly synthesized fatty acids incorporating 1, 2, or 3 acetate units respectively.

Calculation: Calculate the Fractional Synthesis Rate (FSR) using the precursor enrichment (


) calculated from the Mass Isotopomer Distribution Analysis (MIDA) algorithm.
ParameterDefinitionBiological Insight
Isotopomer M+2 Single incorporation of labeled acetateEarly-stage synthesis or elongation.
Enrichment (

)
Total % of 13C in the lipid poolTotal flux through the lipogenic pathway.
DNL % Percentage of lipids synthesized de novoDirect measure of drug efficacy (e.g., FASN inhibitors).

Application II: Residual Solvent Quantification (ICH Q3C)

Objective: Use Ethyl Acetate-1,2-13C2 as an Internal Standard (IS) to quantify residual ethyl acetate in drug substances, complying with ICH Q3C (Class 3 solvent limit: 5000 ppm).

Why Use 13C-Labeled IS?

Standard addition or external calibration often fails due to "matrix effects" in complex pharmaceutical formulations. An isotopically labeled IS behaves identically to the analyte (Ethyl Acetate) during extraction and headspace equilibration but is spectrally distinct by mass (+2 Da).

Headspace GC-MS Protocol

Instrument: GC-MS with Headspace Autosampler. Column: DB-624 or equivalent (volatile organic compounds).

Step-by-Step Method:

  • Standard Preparation:

    • Stock: Ethyl Acetate (unlabeled) at 5000 ppm in DMSO.

    • IS Solution: Ethyl Acetate-1,2-13C2 at 5000 ppm in DMSO.

  • Sample Preparation:

    • Weigh 100 mg of Drug Substance into a 20 mL headspace vial.

    • Add 1 mL of DMSO.

    • Add 20 µL of IS Solution (Spike).

    • Seal immediately.

  • GC Parameters:

    • Injector: Split 10:1, 200°C.

    • Oven: 40°C (hold 5 min)

      
       10°C/min 
      
      
      
      240°C.
  • MS Detection (SIM Mode):

    • Target (Ethyl Acetate): Monitor m/z 43 (Base peak,

      
      ) and m/z 88 (Molecular ion).
      
    • Internal Standard (Ethyl Acetate-1,2-13C2): Monitor m/z 45 (Labeled acyl fragment:

      
      ) and m/z 90 .
      

Quantification:



Application III: Carboxylesterase (CES) Phenotyping

Objective: Assess the catalytic activity of CES1 (liver) vs. CES2 (intestine) in microsomes using Ethyl Acetate-1,2-13C2 as a probe substrate.

Rationale

Prodrugs (e.g., Oseltamivir, Irinotecan) require CES activation. Ethyl acetate is a generic substrate. By monitoring the rate of [1,2-13C2]Acetate release, researchers can phenotype the hydrolytic capacity of a tissue sample.

Workflow
  • Incubation: Mix Human Liver Microsomes (0.5 mg/mL) with PBS (pH 7.4).

  • Start: Add Ethyl Acetate-1,2-13C2 (1 mM).

  • Time Course: Incubate at 37°C for 0, 5, 10, 15 min.

  • Stop: Add ice-cold Acetonitrile (precipitates protein).

  • Detection: Analyze supernatant via LC-MS/MS (detecting [1,2-13C2]Acetate, m/z 61

    
     61 in negative mode or derivatized).
    

References

  • ICH Harmonised Guideline. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation.[3] [Link]

  • Liu, X., et al. (2018).[4] Acetate Production from Glucose and Coupling to Mitochondrial Metabolism in Mammals.[4] Cell, 175(2), 502-513.[4] [Link]

  • Hosokawa, M. (2008). Structure and catalytic properties of carboxylesterase isozymes involved in metabolic activation of prodrugs. Molecules, 13(2), 412-431. [Link]

  • Comerford, S. A., et al. (2014). Acetate dependence of tumors. Cell, 159(7), 1591-1602. [Link]

Sources

Troubleshooting & Optimization

How to improve signal intensity in 13C NMR of metabolites.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 13C NMR Signal Optimization Ticket ID: #METAB-13C-OPT Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Sensitivity Challenge

Welcome to the Metabolomics NMR Support Center. You are likely here because your Carbon-13 (


) spectra are dominated by noise, or your acquisition times are prohibiting high-throughput screening.

The root cause is physical:


 has a natural abundance of only 1.1%  and a gyromagnetic ratio (

) that is 1/4 that of a proton (

).[1] This results in an intrinsic sensitivity roughly 1/6,000th that of proton NMR.[2] To overcome this, we must attack the signal-to-noise ratio (SNR) equation from three angles: Concentration , Physics (Relaxation/NOE) , and Pulse Sequence Selection .

Module 1: Sample Preparation & Hardware (Level 1 Support)

Before touching the console, maximize the spins in the coil.

The "Mass vs. Concentration" Fallacy

NMR coils detect concentration (spins per active volume), not total mass. If you have a mass-limited metabolite sample (e.g., < 1 mg), dissolving it in a standard 550


L volume dilutes your signal below the detection limit.

Protocol: Susceptibility-Matched Microcells (Shigemi Tubes)

  • Mechanism: Shigemi tubes use glass plugs matched to the magnetic susceptibility of your solvent (e.g., CDCl

    
    , D
    
    
    
    O). This confines the sample to the active coil height (~15-20 mm) without creating magnetic field gradients (susceptibility mismatch) that ruin shimming.
  • Action: Dissolve your sample in 280–300

    
    L  of solvent instead of 550 
    
    
    
    L.
  • Result: Effectively doubles the concentration, yielding a ~2x SNR gain (or 4x reduction in scan time) compared to a standard tube with the same mass.

Cryogenic Probes (The "Nuclear Option")

If your facility has a CryoProbe (Bruker) or Cold Probe (Agilent/Jeol), use it.

  • Mechanism: The receiver coil and preamplifiers are cooled to ~20 K (Helium) or ~77 K (Nitrogen). This drastically reduces thermal noise (Johnson-Nyquist noise) in the electronics.

  • Gain: Typically 3x to 4x increase in SNR . Since signal averages as the square root of scans (

    
    ), a 4x sensitivity gain allows you to acquire data 16x faster .
    
Hardware SetupSample Vol.Relative SensitivityEst. Time for Equal SNR
Standard Probe / 5mm Tube 550

L
1.0 (Baseline)16 hours
Standard Probe / Shigemi 280

L
~2.04 hours
CryoProbe / 5mm Tube 550

L
~4.01 hour
CryoProbe / Shigemi 280

L
~8.015 mins

Module 2: Acquisition Parameters (Level 2 Support)

Optimizing the physics of the experiment.

The Nuclear Overhauser Effect (NOE)

For protonated carbons (CH, CH


, CH

), we can "borrow" polarization from attached protons.
  • Mechanism: By decoupling protons during the relaxation delay (

    
    ), we transfer magnetization from 
    
    
    
    to
    
    
    .[3]
  • Theoretical Max Enhancement:

    
    . Total signal = 
    
    
    
    .
  • Protocol: Ensure your pulse program is set to zgpg30 (Power-Gated decoupling) rather than zgig (Inverse-Gated).

    • Power-Gated: Decoupler ON during delay (builds NOE) and ON during acquisition (removes J-coupling). Result: Max Signal.

    • Inverse-Gated: Decoupler OFF during delay (No NOE) and ON during acquisition. Result: Quantitative but low signal.

Relaxation ( ) and the Ernst Angle

Metabolite quaternary carbons (e.g., carboxyls, C=O) have very long longitudinal relaxation times (


 seconds).
  • The Error: Using a

    
     pulse with a short delay (e.g., 
    
    
    
    ). The spins never recover equilibrium, leading to saturation and signal loss.
  • The Fix: Use a smaller flip angle (Ernst Angle) to allow faster scanning.

  • Calculation:

    
    .
    
  • Recommendation: For rapid screening, use a

    
     pulse  (p1 * 0.33) and a delay of 1.5–2.0 seconds.
    

Module 3: Advanced Pulse Sequences (Level 3 Support)

When direct detection is simply too slow.

If you do not strictly need quaternary carbons, stop running 1D


 experiments. 
Polarization Transfer (DEPT/INEPT)
  • Sequence: DEPT-135 (Distortionless Enhancement by Polarization Transfer).

  • Mechanism: Transfers high magnetization from

    
     directly to 
    
    
    
    .
  • Gain: Up to 4x sensitivity (

    
    ) over standard 
    
    
    
    .[3]
  • Bonus: Phases CH/CH

    
     positive and CH
    
    
    
    negative, aiding structural ID.
Indirect Detection (HSQC)

This is the gold standard for metabolomics sensitivity.

  • Sequence:

    
    -
    
    
    
    HSQC (Heteronuclear Single Quantum Coherence).
  • Mechanism: Detects the

    
     frequency indirectly via the proton channel. You are detecting protons (high sensitivity) that are tagged by their attached carbon's frequency.
    
  • Gain: Theoretical gain is

    
     compared to direct 
    
    
    
    detection.
  • Trade-off: You lose quaternary carbons (unless using HMBC, which is less sensitive).

Visual Decision Workflows

G Start Start: Low 13C Signal SampleType Is Sample Mass Limited? Start->SampleType Shigemi Use Shigemi Tube (280uL Vol) SampleType->Shigemi Yes (< 2mg) Standard Use Standard 5mm Tube (550uL Vol) SampleType->Standard No (> 5mg) Quaternary Must you detect Quaternary Carbons? Shigemi->Quaternary Standard->Quaternary DirectPath Direct Detection Required Quaternary->DirectPath Yes (e.g., C=O) IndirectPath Indirect Detection OK Quaternary->IndirectPath No (CH only) Opt1 1. Use CryoProbe 2. Power-Gated Decoupling (NOE) 3. 30° Pulse Angle DirectPath->Opt1 HSQC Run 2D 1H-13C HSQC (32x Sensitivity Gain) IndirectPath->HSQC Max Sensitivity DEPT Run DEPT-135 (4x Sensitivity Gain) IndirectPath->DEPT 1D Preferred RelaxAgent Add Cr(acac)3 (Relaxation Agent) Opt1->RelaxAgent If still slow & quant. needed

Figure 1: Decision matrix for optimizing 13C sensitivity based on sample limitations and structural requirements.

Troubleshooting & FAQs

Q: I see a "rolling" baseline on my 13C spectrum. How do I fix this? A: This is often acoustic ringing or filter corruption.

  • Fix: Increase the Pre-Scan Delay (DE) slightly (e.g., from 6.5

    
    s to 10-20 
    
    
    
    s).
  • Processing Fix: Apply Backward Linear Prediction to the first few points of the FID during processing (e.g., in TopSpin or MestReNova).

Q: My quaternary carbons are missing, but CH signals are strong. A: You are likely saturating the quaternary nuclei. They have no attached protons to assist relaxation via dipolar coupling.

  • Fix: Increase your relaxation delay (

    
    ) to 3–5 seconds or reduce your pulse angle to 
    
    
    
    .
  • Advanced Fix: Add Chromium(III) acetylacetonate [Cr(acac)

    
    ]  (~0.05 M) to the sample. This paramagnetic agent shortens 
    
    
    
    for all carbons, allowing rapid pulsing without saturation.

Q: Can I quantify metabolites using DEPT or HSQC? A: Not easily.

  • DEPT: Polarization transfer efficiency depends on the J-coupling constant (

    
    ), which varies between metabolites.
    
  • HSQC: Peak volume depends on coupling constants and relaxation rates during the pulse sequence.

  • Solution: For strict quantification, use Inverse Gated Decoupling with a long

    
     (
    
    
    
    ), or use Q-HSQC methods with external calibration curves.

References

  • Bruker. CryoProbes for NMR - Sensitivity Enhancement. Bruker.com. [Link]

  • Shigemi Inc. Shigemi NMR Microcells - Susceptibility Matching. Shigeminmr.com. [Link]

  • Claridge, T. D. W.High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (General Reference for NOE and Pulse Sequences).
  • Magritek. q-HSQC for Sensitivity-Enhanced 13C Quantitation. Magritek Application Notes. [Link]

  • University of Ottawa NMR Facility. How Can I Get a Quantitative 13C NMR Spectrum? (Use of Relaxation Agents).[3][4][5][6][7][Link]

Sources

Troubleshooting poor incorporation of 13C label in cells.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Poor Incorporation of 13C Label in Cells Ticket ID: SIT-13C-OPT Status: Open Responder: Senior Application Scientist, Metabolomics Division

Welcome to the Technical Support Center

You are experiencing low fractional enrichment (poor incorporation) of your 13C tracer. This is the most common bottleneck in metabolic flux analysis. In my experience, 80% of these failures are not analytical errors, but rather dilution of the tracer by unlabeled carbon sources in the media or kinetic mismatching during the labeling period.

This guide is structured to systematically isolate the root cause of your low signal.

Phase 1: The "Hidden Carbon" Audit (Media & Input)

Diagnosis: If your enrichment is consistently low (<50%) across all early metabolites (e.g., Pyruvate M+3 from [U-13C]Glucose), you likely have unlabeled carbon contamination.

The "Dialyzed FBS" Imperative

Q: I am using standard DMEM with 10% FBS. Why is my labeling efficiency capped at ~90% even with 100% labeled glucose? A: Standard Fetal Bovine Serum (FBS) is a "black box" of unlabeled metabolites. It contains approximately 5–10 mM unlabeled glucose and high levels of unlabeled glutamine, lactate, and pyruvate.

  • The Fix: You must use Dialyzed FBS (dFBS). Dialysis removes molecules <10 kDa (glucose, amino acids) while retaining growth factors.

  • Verification: If you use standard FBS, your tracer is immediately diluted. For example, adding 10 mM [U-13C]Glucose to media with 10% FBS (contributing ~1 mM unlabeled glucose) instantly drops your maximum theoretical enrichment to ~90%.

The Pyruvate Trap

Q: I see label in Glucose-6-Phosphate, but my Lactate and TCA intermediates are almost completely unlabeled. A: Check your base media formulation. Many "Glucose-Free" DMEM formulations still contain Sodium Pyruvate (usually 1 mM).

  • Mechanism: Cells will greedily consume unlabeled pyruvate from the media rather than synthesizing it from your labeled glucose via glycolysis. This bypasses the labeling of downstream metabolites.

  • The Fix: Use custom media that is Glucose-Free, Glutamine-Free, and Pyruvate-Free . Reconstitute only with your labeled tracer.

Table 1: Common Sources of Unlabeled Carbon Contamination

ComponentHidden Unlabeled SourceImpact on 13C DataCorrective Action
Standard FBS Glucose, Glutamine, Lactate, Fatty AcidsDilutes tracer pool; caps max enrichment.Switch to Dialyzed FBS (dFBS).
Base Media Sodium Pyruvate (1 mM)Dilutes TCA and Lactate pools; bypasses glycolysis.Use Pyruvate-Free base media.
Base Media Glutamine (2-4 mM)Dilutes Glutamate/TCA pools.Use Glutamine-Free base media; add [U-13C]Gln or unlabeled Gln manually.
HEPES Buffer None (Carbon source)None (HEPES is not metabolized).Safe to use.
Antibiotics NegligibleNegligible.Safe to use.
Phase 2: Kinetics & Physiology (The "Time" Factor)

Diagnosis: You see high enrichment in upstream metabolites (e.g., Pyruvate) but low enrichment in downstream pools (e.g., Citrate, Succinate).

Isotopic Steady State (ISS)

Q: I labeled for 1 hour. Why is my TCA cycle not labeled? A: You have not reached Isotopic Steady State (ISS) . Metabolic pathways equilibrate at different rates.

  • Glycolysis: Fast turnover. Reaches ISS in minutes (5–30 min).

  • TCA Cycle: Slower turnover. Requires hours (3–12 hours) to reach steady state depending on the cell line.

  • Nucleotides/Lipids: Very slow. Requires 24–48 hours (often multiple cell divisions).

Protocol Adjustment: If you are performing Stationary MFA (Metabolic Flux Analysis), you must label long enough for the isotopic envelope to stabilize.[1] If you are performing Non-Stationary (Kinetic) Flux Analysis , you intentionally stop early, but you need extremely precise time points.

Cell Density & Growth Phase

Q: My cells were 100% confluent when I labeled. Why is the flux so low? A: Contact inhibition arrests cell division and downregulates anabolic metabolism.

  • The Fix: Perform labeling experiments when cells are in the exponential (log) phase (typically 60–80% confluence). This ensures metabolic pathways are active and fluxes are measurable.

Phase 3: Tracer Selection & Pathway Specificity

Diagnosis: You are using the wrong tool for the job.

Q: I am using [1,2-13C]Glucose to look at the TCA cycle, but the signal is messy. A: [1,2-13C]Glucose is primarily used to distinguish flux between Glycolysis and the Pentose Phosphate Pathway (PPP).

  • For TCA Cycle: Use [U-13C]Glucose (Uniformly labeled).[2] It provides the strongest signal strength (M+2, M+4, M+6 isotopologues) for TCA intermediates.

  • For Anaplerosis/Glutaminolysis: Use [U-13C]Glutamine .[2] Glucose often does not label the "bottom" of the TCA cycle (Succinate/Fumarate) well in cancer cells because they rely on Glutamine for those carbons.

Troubleshooting Workflow Diagram

The following decision tree helps you isolate the specific cause of poor incorporation.

Troubleshooting13C Start Problem: Low 13C Incorporation CheckMedia Step 1: Check Media & Input Start->CheckMedia CheckTime Step 2: Check Kinetics Start->CheckTime CheckAnalytics Step 3: Check Analytics Start->CheckAnalytics FBS Are you using Dialyzed FBS? CheckMedia->FBS Duration Labeling Duration? CheckTime->Duration Quench Quenching Method? CheckAnalytics->Quench Pyruvate Is media Pyruvate-free? FBS->Pyruvate Yes Dilution Diagnosis: Tracer Dilution FBS->Dilution No (Standard FBS) Pyruvate->Dilution No (Unlabeled Pyr present) SteadyState Isotopic Steady State (ISS) Duration->SteadyState > 6 Hours Transient Kinetic/Dynamic Labeling Duration->Transient < 1 Hour ISS_Fail Diagnosis: Slow Turnover (Extend time) SteadyState->ISS_Fail Low TCA Labeling Leakage Diagnosis: Metabolite Leakage Quench->Leakage PBS Wash (Slow) Good Data Good Data Quench->Good Data Ammonium Carb/Fast Filter

Caption: Decision tree for isolating the root cause of low 13C enrichment. Follow the path from Media checks to Kinetic validation.

Phase 4: Sample Processing (The "Leakage" Risk)

Diagnosis: You have high variability between replicates or generally low signal intensity.

Q: I washed my cells 3 times with PBS to remove the media, but now my metabolites are gone. A: Metabolism is fast (seconds). Washing with warm or even room-temp PBS allows cells to continue metabolizing, consuming the intracellular pool while the tracer source is gone. Furthermore, organic solvents can cause leakage.

The "Golden Rule" of Quenching:

  • Speed: Metabolism must be stopped in <5 seconds.

  • Temperature: Everything must be on Dry Ice or in Liquid Nitrogen .

  • No Water Washes: For adherent cells, a quick dip in ammonium carbonate (volatile buffer) or saline is permitted only if ice-cold. Often, it is better to skip the wash and correct for media carryover computationally if the cells are fragile.

Protocol: Adherent Cell Extraction (Cold Methanol Method)

  • Place plate on Dry Ice/Ethanol bath.

  • Aspirate media immediately.

  • Do NOT wash (or wash once rapidly with -80°C 0.9% NaCl).

  • Add -80°C 80% Methanol/20% Water directly to the plate.

  • Scrape cells while frozen.

  • Transfer to tube, vortex, and centrifuge.

References & Further Reading
  • Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine.[3] Link

  • Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology. Link

  • Yuan, M., et al. (2019). Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS. Nature Protocols. Link

  • Cambridge Isotope Laboratories. (2020). Metabolic Flux Analysis FAQ. Link

Sources

Minimizing isotopic scrambling in 13C tracer studies.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Isotopic Scrambling & Maximizing Flux Resolution

Current Status: Operational Role: Senior Application Scientist Ticket ID: 13C-MFA-OPT-001

Core Concept: Defining "Scrambling"

Before troubleshooting, we must distinguish between the two types of "scrambling" that plague 13C studies. The approach to minimizing them differs fundamentally:

  • Biological Scrambling (Inherent): This occurs due to symmetric molecules (e.g., succinate) or reversible enzymatic reactions (e.g., pentose phosphate pathway). You cannot "stop" this, but you can minimize its impact on data ambiguity by selecting the correct tracer.

  • Methodological Scrambling (Artificial): This occurs when metabolism continues during sample harvesting (metabolic turnover), altering the isotopic labeling pattern after the experiment should have ended. You must eliminate this through rigorous quenching.

Module 1: Experimental Design & Tracer Selection

Objective: Select tracers that provide unique mass isotopomer distributions (MIDs) to resolve pathways despite biological scrambling.

The Problem: Ambiguity in the TCA Cycle

In the TCA cycle, Succinate is a symmetric molecule.[1] When a labeled alpha-ketoglutarate enters the cycle, the label position becomes randomized (scrambled) across the two ends of succinate. This results in a loss of positional information when succinate converts to fumarate and malate.

Diagnosis & Action Plan

User Report: "I cannot distinguish between oxidative TCA flux and anaplerotic flux using [U-13C]Glucose." Root Cause: [U-13C]Glucose labels all carbons, creating a "heavy" load that often saturates the MIDs, making it difficult to resolve specific entry points or cycling ratios.

Protocol: Tracer Selection Logic Do not default to [U-13C]Glucose. Use the following logic to minimize ambiguity:

Target PathwayRecommended TracerRationale
Glycolysis Only [U-13C]GlucoseMaximizes signal intensity for glycolytic intermediates.
TCA Cycle (Anaplerosis) [1-13C]GlutamineEnters TCA via glutamate; allows precise measurement of reductive carboxylation and anaplerosis without the noise of glycolytic input.
Pentose Phosphate (PPP) [1,2-13C]Glucose[1-13C] is lost as CO2 in the oxidative PPP. Comparing M+1 vs M+2 ratios allows calculation of PPP flux relative to glycolysis.
Complex/Global Flux Mix: [U-13C]Glucose + [1,2-13C]GlucoseProvides constraints on both upper (PPP/Glycolysis) and lower (TCA) metabolism simultaneously [1].
Workflow Visualization: Tracer Decision Tree

TracerSelection Start Start: Define Metabolic Interest Q1 Primary Pathway of Interest? Start->Q1 Glycolysis Glycolysis Only Q1->Glycolysis PPP Pentose Phosphate Pathway Q1->PPP TCA TCA Cycle / Anaplerosis Q1->TCA Sol_Gly Use [U-13C]Glucose (Max Signal) Glycolysis->Sol_Gly Sol_PPP Use [1,2-13C]Glucose (Distinguishes Oxidative vs Non-Ox) PPP->Sol_PPP Sol_TCA Use [U-13C]Glutamine or [5-13C]Glutamine TCA->Sol_TCA Scramble_Warn Warning: Succinate Symmetry Scrambles Signal Sol_TCA->Scramble_Warn Analysis Constraint

Caption: Decision logic for selecting 13C tracers to resolve specific metabolic fluxes and mitigate biological scrambling ambiguity.

Module 2: Sample Preparation (Quenching)

Objective: Prevent methodological scrambling (post-sampling turnover).

The Problem: Metabolic Turnover

Metabolic reactions occur on the timescale of milliseconds to seconds. If you harvest cells by centrifugation at room temperature (or even 4°C) without quenching, enzymes like Pyruvate Kinase and Adenylate Kinase continue to function. This "scrambles" the isotopic snapshot, reflecting the harvest stress rather than the experimental condition.

Diagnosis & Action Plan

User Report: "My ATP/ADP energy charge is low, and my glycolytic labeling looks equilibrated." Root Cause: Inadequate quenching. The time taken to spin down cells allowed ATP hydrolysis and label redistribution.

Protocol: Cold Methanol Quenching (Adherent Cells) This protocol is the gold standard for stopping metabolism instantly [2].

  • Preparation: Pre-cool 80% Methanol (MeOH) to -80°C on dry ice.

  • Rapid Wash: Aspirate media. Immediately wash with 37°C PBS (optional, but risks leakage) or proceed directly to quench. Note: Speed is critical here.

  • The Quench: Pour -80°C 80% MeOH directly onto the cells.

    • Mechanism:[2][3] The extreme cold combined with organic solvent denatures enzymes instantly, locking the isotopic distribution.

  • Harvesting: Scrape cells in the cold methanol on dry ice.

  • Extraction: Transfer the slurry to a tube. Vortex at 4°C. Centrifuge at max speed (4°C) to pellet protein. Collect supernatant.

Protocol: Fast Filtration (Suspension Cells) Centrifugation is too slow for suspension cells.

  • Vacuum Filter: Apply culture to a nylon membrane filter (0.45 µm) under vacuum.

  • Quench: Immediately transfer the filter (with cells) into -80°C 80% MeOH .

Workflow Visualization: The "Stop-Watch" Protocol

Quenching Culture Live Culture (Metabolism Active) Step1 Media Removal (< 5 seconds) Culture->Step1 Step2 ADD -80°C MeOH (CRITICAL STEP) Step1->Step2 Immediate Step3 Cell Scraping (On Dry Ice) Step2->Step3 Step4 Centrifugation (4°C, 10 min) Step3->Step4 Result Supernatant (Metabolism Arrested) Step4->Result

Caption: Critical timing for cold-methanol quenching to prevent artificial isotopic scrambling during harvest.

Module 3: Data Analysis & Correction

Objective: Computationally correct for natural abundance and tracer impurity.

The Problem: Natural Isotopic "Noise"

Carbon-13 has a natural abundance of ~1.1%. If you do not correct for this, your M+1, M+2 data will be inflated, interpreted falsely as metabolic flux. Furthermore, commercial tracers are rarely 100% pure (often 99%).

Diagnosis & Action Plan

User Report: "I see M+1 labeling in my control samples." Root Cause: Natural abundance of 13C.[2][4] Solution: Apply a correction matrix algorithm.

Recommended Tools:

  • IsoCor / AccuCor: Open-source R/Python packages that correct for natural abundance and tracer purity [3].

  • Metabolic Flux Analysis (MFA) Software: Tools like INCA or 13C-Flux2 have built-in correction modules.

Correction Logic (Simplified Matrix): The measured distribution (


) is the product of the correction matrix (

) and the true distribution (

).

You must solve for

by inverting the matrix:

Frequently Asked Questions (Support Tickets)

Q: Can I use PBS to wash cells before quenching? A: Proceed with extreme caution. Washing removes extracellular media (good) but stresses cells and takes time (bad). If analyzing fast-turnover metabolites (Glycolysis intermediates, ATP), skip the wash and account for media contamination in your blanks, or use a rapid dip in ammonium acetate.

Q: My succinate labeling is symmetric (M+2 is 50% labeled at C1, 50% at C4). Is this an error? A: No. This is biological scrambling . Succinate is symmetric.[1] The enzyme Succinate Dehydrogenase cannot distinguish between the two ends. Your model must account for this symmetry; do not try to "fix" it experimentally [4].

Q: How do I handle "dilution" from unlabelled sources? A: If you see lower enrichment than expected, check for anaplerosis (influx of unlabeled carbon into the TCA cycle, often from amino acids) or exchange fluxes . Run a parallel experiment with [U-13C]Glutamine to quantify the contribution of amino acids to the carbon pool.

References

  • Metallo, C. M., et al. (2009).[5] Evaluation of 13C Isotopic Tracers for Metabolic Flux Analysis in Mammalian Cells. Journal of Biotechnology.

  • Lu, W., et al. (2017). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry.

  • Su, X., et al. (2017). AccuCor: A computational tool for natural abundance correction of mass spectrometer data.[4] Analytical Chemistry.

  • Crown, S. B., & Antoniewicz, M. R. (2013). Selection of Tracers for 13C-Metabolic Flux Analysis using Elementary Metabolite Units (EMU) Basis Vector Methodology. Metabolic Engineering.

Sources

Isotope Correction Support Hub: Correcting for Natural 13C Abundance

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Troubleshooting Center

Introduction: The "1.1%" Problem

In stable isotope tracing (e.g., metabolic flux analysis), we introduce a heavy isotope tracer (typically


C-glucose or glutamine) to track metabolic pathways. However, carbon-13 naturally occurs in the biosphere at an abundance of approximately 1.109% .

This creates a fundamental signal interference problem. Even in an unlabeled sample, a metabolite with


 carbons will exhibit an 

signal purely due to natural statistics. If uncorrected, this natural background is indistinguishable from true tracer incorporation, leading to overestimation of flux and false positives in pathway activity.

This guide provides the mathematical framework, decision matrices, and troubleshooting protocols to rigorously remove this background signal.

Core Logic: The Correction Matrix

The correction process is mathematically an inverse problem . We observe a "convoluted" mass distribution vector (MDV) that is a mixture of the true label and natural abundance.

The Mathematical Model

The relationship between the measured intensity (


) and the true tracer enrichment (

) is linear and defined by a purity matrix (

):


To find the true enrichment, we must invert the matrix:



Key Concept: The matrix


 is constructed using binomial probability expansions based on the specific chemical formula of the metabolite (including C, H, N, O, S, etc.).
Visualizing the Workflow

The following diagram illustrates the data processing pipeline, highlighting the critical decision point regarding Mass Resolution.

IsotopeCorrectionWorkflow RawData Raw MS Data (.raw/.mzML) PeakPick Peak Integration (Extract Isotopologue Intensities) RawData->PeakPick QC_Check QC: Check M+0 in Unlabeled Control PeakPick->QC_Check Decision Decision: Instrument Resolution? QC_Check->Decision Pass LowRes Low Res (Triple Quad/Single Quad) Peaks Overlap Decision->LowRes R < 30,000 HighRes High Res (Orbitrap/FT-ICR) Neutron Binding Energy Resolved Decision->HighRes R > 70,000 MatrixLow Standard Matrix Inversion (Corrects all elements lumped) LowRes->MatrixLow MatrixHigh Resolution-Dependent Correction (e.g., AccuCor/IsoCor v2) HighRes->MatrixHigh Solve Solve Linear System (NNLS / Zero-floor) MatrixLow->Solve MatrixHigh->Solve Output Corrected Enrichment (Flux Ready) Solve->Output

Figure 1: Decision workflow for natural abundance correction. Note the bifurcation based on instrument resolution, which dictates the choice of correction algorithm.

Critical Decision: Resolution Effects

One of the most common errors in modern metabolomics is applying low-resolution correction logic to high-resolution data (or vice versa).

FeatureLow Resolution (Triple Quad)High Resolution (Orbitrap/FT-ICR)
Physics Cannot distinguish

C from

N or

H (mass diff ~0.006 Da).
Can resolve

C peaks from naturally occurring

N or

S peaks.
The Problem Natural

N contributes to the "M+1" signal intensity.
Natural

N appears as a distinct peak next to the

C peak.
Correction Strategy Standard Matrix: Must correct for all elements (C, N, H, O, S) simultaneously because they all pile up in the same bin.Resolution-Dependent: Must only correct for isotopes that fall within the integration window of the tracer.
Recommended Tool IsoCor (v1), ICTAccuCor, IsoCor v2, IsoCorrectoR

Warning: If you use a standard low-res matrix on high-res data where you have excluded the


N peak via narrow mass gating, you will over-correct , leading to negative values.

Troubleshooting Guide

Issue 1: Negative Isotopologue Intensities

Symptom: After correction, the M+0 or M+1 values are negative (e.g., -5%). Diagnosis:

  • Low Signal-to-Noise: The raw intensity of high-mass isotopologues is dominated by noise. Subtracting the theoretical natural abundance results in a negative number.

  • Incorrect Formula: The matrix

    
     was built using the wrong chemical formula (e.g., derivatized vs. underivatized).
    
  • Over-Correction: See "Resolution Effects" above.

Solution Protocol:

  • Step 1: Verify the chemical formula used for the matrix includes all atoms (including derivatization tags like TBDMS).

  • Step 2: Check the algorithm. Simple matrix inversion (

    
    ) allows negative values.
    
  • Step 3 (Recommended): Use Non-Negative Least Squares (NNLS) regression instead of simple inversion. This mathematically constrains the solution to

    
     while minimizing the error, rather than arbitrarily "flooring" values to zero which skews the sum.
    
Issue 2: Skewed M+0 in Unlabeled Controls

Symptom: Your unlabeled control samples show 95% M+0 and 5% M+1 after correction (should be 100% M+0). Diagnosis:

  • Detector Saturation: The M+0 peak was so high it saturated the detector, artificially lowering its ratio relative to M+1.

  • Adduct Interference: A protonated ion

    
     might overlap with a background ion.
    

Solution Protocol:

  • Dilute samples and re-inject.

  • Check peak shape quality.[1]

  • Ensure the correction tool accounts for tracer purity (usually defined as

    
    , e.g., 0.99 for 99% enriched glucose).
    

Standard Operating Procedure (SOP)

Objective: Correct raw intensity data for natural


C abundance.

Step 1: Define the Molecular Entity Determine the exact elemental composition of the ion measured.

  • Example: Glutamate (C5H9NO4).

  • If Derivatized: TBDMS-Glutamate (C16H35NO4Si2). Crucial: You must correct for the natural isotopes of the Silicon and Carbon in the tag.

Step 2: Construct the Correction Matrix (M) Calculate the theoretical distribution vector (


) for the unlabeled molecule using binomial expansion:


Where

is the number of carbon atoms. Repeat this for every isotopologue to build the columns of Matrix

.

Step 3: Data Integration Extract peak areas for M+0, M+1, ..., M+n.

  • Quality Gate: Ensure M+0 is not saturated (>1e8 counts on Orbitrap often indicates saturation).

Step 4: Algorithm Execution Input data into a validated tool (e.g., IsoCorrectoR or AccuCor ).

  • Parameter: Set Resolution = High/Low.

  • Parameter: Set Tracer Purity = Value from Certificate of Analysis (e.g., 0.995).

Step 5: Validation Check the sum of fractions:


.
Check unlabeled controls: Should be >98% M+0.

Visualization: The Correction Logic

This diagram explains why the correction is necessary by showing the signal composition.

CorrectionLogic cluster_measured Measured Signal (M+1) cluster_sources Signal Sources TotalSignal Total M+1 Intensity Equation Correction = (Total - Natural - Impurity) TotalSignal->Equation Tracer True Tracer Incorporation (Biological Flux) Tracer->TotalSignal Signal of Interest Natural Natural 13C Background (1.1% Probability) Natural->TotalSignal Noise to Remove Impurity Tracer Impurity (Unlabeled Tracer) Impurity->TotalSignal Bias to Correct

Figure 2: Component analysis of a Mass Isotopologue Signal. Natural abundance and tracer impurity are "contaminants" that must be mathematically subtracted to reveal the biological flux.

FAQ: Frequently Asked Questions

Q: Can I correct for natural abundance if I don't have an unlabeled control? A: Yes. The correction is based on theoretical probabilities derived from the chemical formula, not the control samples. However, unlabeled controls are vital for QC to ensure your instrument isn't producing artifacts.

Q: I am using a dual tracer (


C and 

N). How do I correct this?
A: This requires a high-resolution instrument. You cannot use standard matrix inversion. You must use a tool like AccuCor or IsoCor v2 that supports multi-element correction. The software will generate a multi-dimensional matrix to account for the probability of observing

C vs

N vs

C

N.

Q: Why does my M+0 decrease after correction? A: It shouldn't. M+0 represents the unlabeled fraction. Correction typically increases the relative fraction of M+0 (by removing the false M+1, M+2, etc., attributed to natural abundance), effectively "sharpening" the distribution back toward the unlabeled state if no flux occurred. If M+0 decreases, check for matrix ill-conditioning.

References

  • Moseley, H. N. B. (2010). Error Analysis and Propagation in the Metabolic Flux Analysis of Stable Isotope Labeling Experiments. Metabolites.[2][3][4][5] Link

  • Su, X., et al. (2017). AccuCor: A computational tool for natural abundance correction of mass spectrometer data. Analytical Chemistry. Link

  • Millard, P., et al. (2019).[6] IsoCor: isotope correction for high-resolution MS labeling experiments.[4][7] Bioinformatics. Link

  • Heinrich, P., et al. (2018).[4] IsoCorrectoR: Isotope correction in stable isotope labeling experiments in metabolomics.[2][7] Scientific Reports. Link

  • Midani, F. S., et al. (2017).[6] Genome-scale factor analysis of quantitative 13C-labeling data. PLOS Computational Biology. Link

Sources

Technical Support Center: 13C-Metabolic Flux Analysis & Isotopologue Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Quantifying Low Abundance 13C-Labeled Metabolites

Welcome to the Advanced Flux Analysis Support Hub

As a Senior Application Scientist, I often see researchers struggle not with the concept of 13C labeling, but with the physics of detection. When you move beyond abundant metabolites like Glutamate or Lactate and attempt to quantify trace intermediates (e.g., Fructose-1,6-bisphosphate or CoA esters), you collide with the Ion Statistics Barrier .

In low-abundance regimes, the stochastic nature of ion detection creates noise that is not Gaussian but Poissonian. This distorts your Mass Isotopomer Distributions (MIDs), rendering standard natural abundance correction algorithms unstable.

This guide moves beyond standard protocols to address the specific engineering and computational challenges of low-abundance flux analysis.

Module 1: The "Invisible Peak" Problem (Acquisition Strategies)

Symptom: You cannot detect the M+n isotopologues of your target metabolite, or the signal-to-noise ratio (S/N) is < 10, making integration unreliable.

The Root Cause: Dynamic Range & Ion Suppression

Mass spectrometers have a finite dynamic range. In a 13C experiment, the unlabeled (M+0) pool often dominates the spectrum (especially in non-steady-state experiments), causing detector saturation or suppression of the trace M+n isotopologues.

Solution: Carrier-Assisted Metabolomics (CIL-LC-MS)

Instead of relying on the instrument to detect your trace metabolite directly, use a "Carrier" to boost the signal. This method, pioneered for single-cell proteomics, is highly effective for trace metabolomics.

Protocol: 13C-Yeast Carrier Spike-In

  • Concept: You mix your experimental sample (low abundance) with a heavily labeled "Carrier" extract (high abundance, >99% 13C). The carrier provides a robust peak for the MS to trigger on and quantify against.

Step-by-Step Methodology:

  • Generate Carrier: Grow S. cerevisiae (yeast) on U-13C6 Glucose (>99%) until stationary phase.

  • Extract Carrier: Perform a harsh extraction (80:20 MeOH:H2O) to maximize yield. This is your "Master Mix."

  • Experimental Prep: Extract your biological samples (e.g., mammalian cells) as usual.

  • The Spike: Add a fixed amount of the 13C-Carrier to every experimental vial before LC-MS injection.

  • Acquisition: Set the MS to target the Heavy (Carrier) mass.

  • Quantification: Calculate the ratio of your experimental Light (or partially labeled) peaks relative to the robust Heavy Carrier peak.

Why this works: The carrier acts as a physical protectant against adsorption to vial walls and ensures the MS quadrupole transmission is optimized for that specific retention time.

CarrierWorkflow cluster_0 Carrier Generation cluster_1 Experimental Sample Yeast Yeast Culture (U-13C Glucose) ExtractC High-Yield Extraction Yeast->ExtractC Mix Spike-In (Carrier Added) ExtractC->Mix High Abundance Cells Experimental Cells ExtractS Sample Extraction Cells->ExtractS ExtractS->Mix Trace Abundance MS LC-MS Analysis (Trigger on Carrier) Mix->MS Data Ratio Metric: (Sample M+n) / (Carrier U-13C) MS->Data

Caption: Workflow for Carrier-Assisted Metabolomics to boost detection of low-abundance species.

Module 2: The "Impossible Percentage" Problem (Data Processing)

Symptom: After correcting for natural abundance, you see negative labeling percentages or enrichment values >100%.

The Root Cause: The Skew of Low S/N

Natural Abundance Correction (NAC) algorithms (like those in IsoCor or IsoCorrectoR) rely on matrix inversion. When the signal is low, noise is interpreted as "signal."

  • Example: If your baseline noise is 50 counts and your M+1 signal is 60 counts, the algorithm assumes you have significant labeling. The matrix subtraction then over-corrects, leading to mathematical artifacts.

Troubleshooting Guide: Validating the Correction
CheckpointAction Required
S/N Threshold If the intensity of the base peak (M+0) is < 10^4 (Orbitrap) or < 1000 (QQQ), do not perform NAC. Report raw intensity or flag as "Below Limit of Quantification for Isotopologues."
Resolution Check Ensure you are not integrating an isobaric interference. For 13C, the neutron mass difference is 1.00335 Da . If your window is too wide (e.g., >10 ppm), you might capture N15 or S34 isotopes from neighbors.
Tracer Purity Did you enter the exact purity of your glucose/glutamine? Commercial tracers are 99.0% - 99.5% pure. Entering "100%" in your software will cause systematic under-estimation of M+0.
The Correction Logic (Visualization)

Understanding how the algorithm "unmixes" the natural 1.1% 13C background is vital for troubleshooting.

CorrectionLogic Raw Raw Measured Vector (M) [M+0, M+1, M+2...] Math Linear Algebra Operation Corrected = Inverse(C) * M Raw->Math Matrix Correction Matrix (C) (Based on Chemical Formula & Natural 1.1% 13C) Matrix->Math Result Corrected Distribution (V) [True Metabolic Labeling] Math->Result Error Artifacts (Negative Values) Caused by Noise in 'Raw' Math->Error If S/N < Threshold

Caption: The mathematical flow of Natural Abundance Correction and where noise introduces artifacts.

Module 3: Experimental FAQ (Troubleshooting)

Q1: I am using a Triple Quadrupole (QQQ). Should I use MRM or Scan mode for 13C flux? A: You must use Targeted MRM . Scan mode lacks the sensitivity for low-abundance isotopologues.

  • Protocol: Set up specific transitions for each isotopologue.

    • Example for Lactate (C3H6O3, m/z 89 -> 43):

    • M+0: 89.0 -> 43.0

    • M+1: 90.0 -> 44.0 (Note: Fragment must also shift if it contains the carbon!)

    • M+3: 92.0 -> 45.0

  • Critical: You must know the carbon atom mapping of your fragment. If the fragment loses a carbon, the mass shift will differ from the precursor.

Q2: My M+0 peak is saturating the detector, but M+3 is barely visible. What do I do? A: This is the Dynamic Range issue.

  • Dilution: Dilute the sample so M+0 is within the linear range (e.g., < 1e8 on Orbitrap).

  • Short Transients: If using Orbitrap, reduce Injection Time (IT) to 50ms to prevent space-charge effects, even if it hurts sensitivity slightly.

  • Hi-Lo Method: Inject the sample twice. Once at high concentration (to read M+n) and once at 1:10 dilution (to read M+0). Stitch the data during processing.

Q3: How do I handle "Labeling Leakage" during quenching? A: Low abundance metabolites turnover in seconds. If you quench slowly, the labeling pattern changes during the harvest.

  • Standard: PBS wash -> Trypsin -> Spin -> Extract (This is WRONG for flux).

  • Correct: Direct addition of -80°C 80:20 Methanol:Water directly to the culture dish. Scrape cells in the solvent. This stops enzyme activity instantly.

References & Further Reading
  • Su, X., et al. (2017). Metabolite Spectral Accuracy on Orbitraps. Analytical Chemistry. (Discusses the physics of ion statistics and detection limits). Link

  • Millard, P., et al. (2019). IsoCor: correcting MS data for natural isotope abundance and tracer purity. Bioinformatics. (The standard algorithm for correction). Link

  • Bennett, B. D., et al. (2008).[1] Absolute quantitation of intracellular metabolite concentrations by microbial metabolomics. Nature Protocols. (Foundational text on quenching and extraction). Link

  • Buescher, J. M., et al. (2015).[2] A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology. (Guide to interpreting MIDs). Link

  • Heinrich, P., et al. (2018). Correcting for natural isotope abundance and tracer impurity in MS-based stable isotope labeling experiments with IsoCorrectoR. Scientific Reports. Link

Sources

Technical Support Center: High-Fidelity 13C Isotopologue Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Advanced Application Support) Subject: Optimizing Mass Resolution & Acquisition Parameters for Fine Structure Isotopologue Analysis

Introduction: The "Fine Structure" Challenge

In metabolic flux analysis (MFA) and tracer studies, standard mass resolution (separating


 from 

) is often insufficient. The critical challenge is Isotopic Fine Structure (IFS) .

A nominal


 peak is not a single entity. It is a composite of potential isotopologues:
  • 
    C isotope:  Mass shift of +1.00335 Da .
    
  • 
    N isotope:  Mass shift of +0.99703 Da .
    
  • 
    S isotope:  Mass shift of +0.99938 Da .
    

The mass difference between a


C isotope and a 

N interference is only 6.32 mDa . If your mass spectrometer cannot resolve this gap, your 13C enrichment data will be contaminated by the natural abundance of nitrogen, leading to erroneous flux calculations.

This guide addresses the hardware and software configurations required to resolve these interferences.

Module 1: Resolution Requirements

Q: What resolving power (R) do I need to separate C from N?

A: You must calculate


 based on the specific 

of your analyte. Resolution on Orbitrap instruments decays as

increases, while TOF resolution remains relatively constant or increases slightly.

To separate the 6.32 mDa gap between


C and 

N, use the fundamental resolution equation:

[1]

Required Resolution Table:

Analyte m/zRequired

(Da)
Minimum R (50% Valley)Recommended Setting (Orbitrap)Recommended Setting (TOF)
200 0.00632~31,60060,000 > 40,000
400 0.00632~63,300120,000 Ultra-High Res Mode
600 0.00632~95,000120,000 / 240,000 Not typically resolvable
800 0.00632~126,000240,000 Not typically resolvable

*Standard Q-TOFs typically cap at 40k-60k resolution, making them unsuitable for fine structure analysis of large molecules.

Visual Guide: Resolution Decision Tree

ResolutionLogic cluster_legend Legend Start Start: Select Analyte m/z Interference Is 15N/33S Interference Expected? Start->Interference CheckMass Is m/z > 500? HighRes Ultra-High Res Required (>120k) CheckMass->HighRes No (m/z < 500) TOF_Warning Warning: TOF Limit Likely Exceeded Switch to Orbitrap/FT-ICR CheckMass->TOF_Warning Yes (m/z > 500) Interference->CheckMass Yes (Complex Matrix) LowRes Standard Res (30k-60k) Sufficient for Nominal Mass Interference->LowRes No (Pure 13C) key1 Input key2 Decision key3 Action

Caption: Logic flow for determining minimum resolution requirements based on analyte mass and matrix complexity.

Module 2: Orbitrap Optimization (Space Charge Effects)

Q: I set my Orbitrap to 120,000 resolution, but my peaks are still merging or shifting. Why?

A: You are likely experiencing Space Charge Effects (Coulombic repulsion).

In an Orbitrap, if too many ions are injected into the trap (High AGC Target), the ion packet expands due to repulsion. This causes:

  • Coalescence: Closely spaced frequencies (like

    
    C and 
    
    
    
    N) merge into a single, mass-shifted peak.
  • Frequency Shift: The observed mass drifts, ruining accuracy (< 1 ppm becomes > 5 ppm).

Protocol: AGC Optimization for Isotopologues

Objective: Balance sensitivity with spectral fidelity.

  • Baseline Run:

    • Set Resolution: 120,000 (at m/z 200).[2]

    • Set AGC Target:

      
       (Standard).
      
    • Inject a standard with known

      
      C/
      
      
      
      N overlap (e.g., a peptide or metabolite mix).
  • Step-Down Test:

    • Reduce AGC Target sequentially:

      
      
      
      
      
      
      
      
      
      
      
      .
    • Keep Maximum Injection Time (IT) constant (e.g., 100ms) to isolate the AGC variable.

  • Data Evaluation:

    • Extract the

      
       peak.
      
    • Pass Criteria: Distinct "saddle" or baseline separation between the 13C and 15N peaks.

    • Fail Criteria: Single peak with a mass error > 2 ppm from the theoretical

      
      C mass.
      

Expert Insight: For fine structure analysis, an AGC target of


  is often the "Sweet Spot" on Q Exactive and Exploris platforms. It prevents coalescence while maintaining enough ions for reliable statistics [1].

Module 3: TOF Optimization (Detector Saturation)

Q: My Q-TOF shows good separation, but the 13C/12C ratio is consistently lower than expected. Is my sample degraded?

A: It is likely Detector Saturation (Dead Time) , not sample degradation.

TOF detectors (TDC - Time to Digital Converters) have a "dead time" after registering an ion (typically few ns). If a


C ion (high abundance) hits the detector, the detector effectively goes blind for a few nanoseconds. If a 

C ion arrives during this blind spot, it is not counted.
  • Result: The intense peak (

    
    C) is under-counted more significantly than the weak peak (
    
    
    
    C), or vice-versa depending on arrival statistics, skewing the ratio.
Troubleshooting Steps:
  • Check Intensity: Ensure your base peak intensity is below the instrument's linear dynamic range limit (usually

    
     counts/spectrum for TOF).
    
  • Dilution Test: Run a 1:10 dilution of your sample.

    • If the Ratio changes: You were saturating the detector.[3][4] Use the diluted data.

    • If the Ratio stays constant: The issue is likely biological or matrix interference.

  • Enable Dead-Time Correction: Verify that your acquisition software has "TDC Correction" or "Saturation Correction" enabled [2].

Module 4: Data Processing & Visualization

Q: Should I acquire data in Centroid or Profile mode?

A: For Isotopologue Fine Structure: Always Profile Mode.

  • Centroiding: Algorithms often snap to the local maximum. If

    
    C and 
    
    
    
    N partially overlap, the centroid algorithm may create a single centroid at the weighted average mass, destroying the fine structure information.
  • Profile: Preserves the raw line shape, allowing you to visually inspect for "shoulders" or saddles that indicate hidden interferences.

Workflow: The "Self-Validating" Loop

This workflow ensures that every dataset generated is validated for isotopic fidelity before biological interpretation.

ValidationLoop Acquire Acquire Data (Profile Mode, High Res) CheckShape Inspect M+1 Peak Shape Acquire->CheckShape Decision Is Peak Symmetric? CheckShape->Decision Pass Pure Isotopologue Proceed to Flux Calc Decision->Pass Yes Fail Interference Detected Decision->Fail No (Asymmetric/Split) Action1 Recalculate Resolution (Module 1) Fail->Action1 Peaks Merged Action2 Lower AGC Target (Module 2) Fail->Action2 Mass Shift/Coalescence Action1->Acquire Re-run Action2->Acquire Re-run

Caption: Iterative workflow to validate spectral accuracy before quantitative analysis.

References

  • Makarov, A., et al. (2009).[5] "Performance of Orbitrap Mass Analyzer at Various Space Charge and Non-Ideal Field Conditions." Journal of the American Society for Mass Spectrometry.

  • Shimadzu Technical Report. (2019). "On the Accurate Understanding of Mass Measurement Accuracy in Q-TOF MS." Shimadzu Journal.

  • Thermo Fisher Scientific. (2023). "Metabolome identification using LC-MSn Orbitrap-based mass spectrometry." Application Note.

  • Su, X., et al. (2017). "High-Resolution Isotopologue Analysis of 13C-Labeled Metabolites." Analytical Chemistry.

Sources

How to address incomplete isotopic steady state in experiments.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket: Addressing Incomplete Isotopic Steady State

Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: High (Critical for Data Validity)

Executive Summary & Diagnosis

The Issue: You are performing a 13C-Metabolic Flux Analysis (MFA) experiment. You observe that the mass isotopomer distributions (MIDs) of your intracellular metabolites are still changing over time, or you suspect that slow-turning-over pools (like amino acids or lipids) have not equilibrated with the tracer.

The Risk: Standard 13C-MFA relies on the Isotopic Steady State (ISS) assumption.[1] This assumes that the labeling pattern of intracellular metabolites has reached a constant plateau. If you apply standard steady-state models to transient (non-steady state) data, your calculated fluxes will be mathematically valid but biologically erroneous, often underestimating flux through large pools.

Diagnosis Protocol (The "Plateau Test"): Before modeling, you must validate ISS.

  • Sample at multiple time points: (e.g.,

    
    , 
    
    
    
    ,
    
    
    ).
  • Compare MIDs: If the fractional enrichment changes by >3-5% (accounting for measurement error) between time points, you have not reached ISS.

Decision Matrix: Choosing the Correct Mitigation

Do not force a steady-state model on non-steady-state data. Use this logic flow to determine your next step.

decision_matrix Start Isotopic Steady State (ISS) Reached? Check Perform Time-Course Validation (e.g., 12h vs 24h) Start->Check Yes ISS Confirmed (MIDs stable) Check->Yes Labeling Plateau No ISS Incomplete (MIDs changing) Check->No Transient Labeling Standard Standard Yes->Standard Proceed to Standard SS-MFA CanExtend Can experiment duration be extended? No->CanExtend Extend Action: Extend Labeling Time (Maintain Metabolic Steady State) CanExtend->Extend Yes (Cells viable) INST Action: Switch to INST-MFA CanExtend->INST No (Toxicity/Slow Growth)

Figure 1: Decision matrix for addressing incomplete isotopic steady state. Blue paths indicate experimental adjustments; Red paths indicate computational changes.

Mitigation Strategy A: Experimental Extension

Use this when your cells are viable for long periods, and the metabolic phenotype is stable.

If the labeling is slow but the cells are healthy, you simply need more time. However, extending time introduces a new risk: Metabolic Non-Steady State . You must ensure the cells do not deplete nutrients, which would alter their metabolic fluxes during the labeling period.

Protocol: The "Media Clamp" Method

To maintain metabolic steady state (constant fluxes) while waiting for isotopic steady state (constant labeling):

  • Pre-Culture: Adapt cells to the exact medium formulation (minus tracer) for 2-3 passages.

  • Tracer Introduction: Switch to 13C-labeled media.

  • The Clamp (Crucial Step): Do not let glucose/glutamine drop below 50% of their initial concentration.

    • Adherent Cells: Perform partial media exchanges (refresh 50% of volume) every 12-24 hours with fresh labeled media.

    • Suspension/Bioreactors: Operate in chemostat or perfusion mode to keep nutrient concentration constant.

  • Validation: Measure cell number and extracellular metabolite concentrations. They should increase linearly (or remain constant in perfusion), indicating stable metabolic rates.

Mitigation Strategy B: Isotopically Non-Stationary MFA (INST-MFA)

Use this when extending time is impossible (e.g., short-lived primary cells, toxic tracers) or when measuring slow pools (TCA cycle vs. Amino Acids).[2]

If you cannot reach a plateau, you must model the kinetics of the labeling. This requires INST-MFA , which fits Ordinary Differential Equations (ODEs) to your data rather than algebraic equations.

Technical Comparison: SS-MFA vs. INST-MFA
FeatureStandard SS-MFAINST-MFA
Assumption Labeling is constant (

)
Labeling is changing (

)
Data Required Single time point (at plateau)Multiple time points (during curve rise)
Computational Load Low (Algebraic solution)High (ODE integration)
Output Fluxes onlyFluxes + Pool Sizes
Software Metran, 13CFLUX2INCA , 13CFLUX2, FreeFlux
Protocol: INST-MFA Workflow

Prerequisite: You need specialized software. INCA (Isotopomer Network Compartmental Analysis) is the standard for this workflow [1].

  • Rapid Sampling Setup:

    • INST-MFA relies on the shape of the labeling curve. You need early time points.[3]

    • Schedule: 0 min (unlabeled), 5 min, 15 min, 30 min, 1 hr, 2 hr, 6 hr.

  • Quenching (Critical):

    • Metabolism must stop instantly. Slow quenching distorts the kinetic curve.

    • Method: Direct addition of -80°C 80:20 Methanol:Water to the culture dish. Do not trypsinize before quenching.

  • Data Processing:

    • Input MIDs for all time points into INCA.

    • Define the metabolic network model.[4][5]

  • Modeling:

    • INCA will estimate both Fluxes (

      
      )  and Pool Sizes (
      
      
      
      )
      .
    • Note: If the model fails to fit, check your pool size bounds. INST-MFA is highly sensitive to the assumed size of intracellular metabolite pools.

inst_workflow cluster_0 Wet Lab cluster_1 Dry Lab (INCA) Tracer Add 13C-Tracer (t=0) Sample Multi-point Sampling (5m, 15m, 1h...) Tracer->Sample Quench Instant Quench (-80C MeOH) Sample->Quench MS MS Analysis (MIDs) Quench->MS ODE ODE Modeling (Fit Curves) MS->ODE Output Fluxes & Pool Sizes ODE->Output

Figure 2: Workflow for Isotopically Non-Stationary MFA (INST-MFA). Note the requirement for multi-point sampling and ODE modeling.

Frequently Asked Questions (FAQs)

Q: Can I just ignore the slow pools (e.g., Valine, Leucine) and focus on the fast ones (Pyruvate, Lactate)? A: Proceed with caution. If the slow pools are "sinks" (end-products), you can often ignore them in a steady-state model. However, if a slow pool feeds back into the central metabolism (e.g., glutamate feeding back into alpha-ketoglutarate), ignoring its non-steady state status will distort the flux estimates of the TCA cycle.

Q: How do I know if I have "Metabolic Steady State" even if I don't have "Isotopic Steady State"? A: Metabolic steady state means the rates are constant, not the labeling. Monitor extracellular fluxes (glucose uptake, lactate production). If these rates are linear (


) over the course of your experiment, you are in metabolic steady state [2]. You can then safely use INST-MFA to resolve the isotopic transient.

Q: I don't have INCA. Can I use Python? A: Yes. FreeFlux is an open-source Python package capable of INST-MFA [3].[6] However, INCA remains the most widely cited and user-friendly GUI-based option for this specific application.

References
  • Young, J. D. (2014).[2][7][8] INCA: a computational platform for isotopically non-stationary metabolic flux analysis.[6][7][9] Bioinformatics, 30(9), 1333–1335.

  • Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology, 42, 317–325.

  • Wu, C., et al. (2023). FreeFlux: A Python Package for Time-Efficient Isotopically Nonstationary Metabolic Flux Analysis.[6] ACS Synthetic Biology, 12(9), 2528–2538.

  • Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189–201.

Sources

Validation & Comparative

Technical Guide: Validating Metabolic Flux Models with Ethyl Acetate-1,2-13C2

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In metabolic flux analysis (MFA), accurately resolving the cytosolic Acetyl-CoA pool is a persistent challenge. While [U-13C]-Glucose is the gold standard for central carbon metabolism, it fails to distinguish between mitochondrial and cytosolic Acetyl-CoA generation due to the rapid exchange of citrate. [1,2-13C2]-Acetate offers a cytosolic entry point but is rate-limited by ACSS2 (Acyl-CoA Synthetase Short-Chain Family Member 2) expression and membrane transport kinetics.

Ethyl Acetate-1,2-13C2 acts as a "metabolic Trojan horse." It permeates cell membranes passively and is hydrolyzed intracellularly by carboxylesterases, delivering a direct, unregulated flux of labeled acetate to the cytosolic pool. This guide validates the use of Ethyl Acetate-1,2-13C2 for quantifying de novo lipogenesis (DNL) and histone acetylation, providing a robust alternative where glucose or free acetate tracers fall short.

Part 1: The Tracer Landscape

Why Ethyl Acetate?

The selection of a tracer dictates the resolution of your metabolic model.[1] The table below objectively compares Ethyl Acetate against standard alternatives for probing Acetyl-CoA dependent pathways.

Table 1: Comparative Performance of Acetyl-CoA Tracers
Feature[U-13C6]-Glucose[1,2-13C2]-AcetateEthyl Acetate-1,2-13C2
Primary Entry GLUT TransportersMCT / Passive (pH dependent)Passive Diffusion (Lipophilic)
Metabolic Route Glycolysis

PDH

Citrate

ACLY
ACSS2 (Cytosolic) or ACSS1 (Mito)Hydrolysis

Cytosolic Acetate
Pool Specificity Mixed (Mitochondrial + Cytosolic)Highly dependent on ACSS2 levelsPredominantly Cytosolic
Rate Limiting Step Glycolysis / TCA fluxUptake & ACSS2 expressionEsterase Activity (Rapid)
Key Application Central Carbon Metabolism (TCA)Glioblastoma / Hypoxia StudiesDe Novo Lipogenesis / Histone Acetylation
Confounding Factors Anaplerosis dilutes labelVariable uptake in different cell linesEthanol byproduct (minor redox shift)

Part 2: Mechanistic Validation

To validate a metabolic model using Ethyl Acetate, one must understand its unique entry mechanism. Unlike glucose, which requires active transport, or acetate, which requires specific transporters or protonation, Ethyl Acetate diffuses freely. Once inside, it is cleaved by non-specific esterases into Ethanol and [1,2-13C2]-Acetate .

The following diagram illustrates this "Trojan Horse" mechanism and how it isolates the cytosolic Acetyl-CoA pool from mitochondrial anaplerosis.

Diagram 1: The Cytosolic Acetyl-CoA "Trojan Horse"

MetabolicPathways cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_mito Mitochondria EtAc_Ext Ethyl Acetate-1,2-13C2 EtAc_Int Ethyl Acetate (Intracellular) EtAc_Ext->EtAc_Int Passive Diffusion Glc_Ext [U-13C]-Glucose Pyruvate Pyruvate Glc_Ext->Pyruvate Glycolysis Acetate 13C-Acetate EtAc_Int->Acetate Carboxylesterase Ethanol Ethanol EtAc_Int->Ethanol Hydrolysis AcCoA_Cyt Cytosolic Acetyl-CoA Acetate->AcCoA_Cyt ACSS2 Malonyl Malonyl-CoA AcCoA_Cyt->Malonyl FASN (Lipogenesis) Palmitate Palmitate (C16:0) (Readout) Malonyl->Palmitate FASN (Lipogenesis) Pyruvate_Mito Pyruvate Pyruvate->Pyruvate_Mito MPC Citrate_Cyt Citrate Citrate_Cyt->AcCoA_Cyt ACLY AcCoA_Mito Mito Acetyl-CoA Pyruvate_Mito->AcCoA_Mito PDH Citrate_Mito Citrate AcCoA_Mito->Citrate_Mito CS Citrate_Mito->Citrate_Cyt Citrate Shuttle TCA TCA Cycle Citrate_Mito->TCA

Caption: Ethyl Acetate bypasses glycolysis and mitochondrial transport, directly labeling the cytosolic Acetyl-CoA pool via hydrolysis and ACSS2, unlike Glucose which requires the Citrate Shuttle.

Part 3: Experimental Protocol (Self-Validating System)

To ensure scientific integrity, this protocol includes internal validation steps (Mass Isotopomer Distribution Analysis - MIDA) to confirm that the tracer is driving lipogenesis.

Cell Culture & Tracer Incubation[2][3][4][5]
  • Seeding: Seed cells (e.g., HeLa, A549, or primary hepatocytes) to reach 70-80% confluency.

  • Media Prep: Prepare DMEM lacking glucose/pyruvate/glutamine initially. Reconstitute with unlabeled glucose (5-10 mM) and glutamine (2-4 mM) to physiological levels.

  • Tracer Addition: Add Ethyl Acetate-1,2-13C2 to a final concentration of 0.5 mM to 5 mM .

    • Note: Concentrations >10 mM may induce toxicity due to ethanol accumulation.

  • Time Course: Incubate for 12–24 hours to reach isotopic steady state in the fatty acid pool.

Metabolite Extraction (Lipid Fraction)

Unlike polar metabolite extraction, validating EtAc requires focusing on the lipid fraction (Palmitate).

  • Aspirate media and wash cells 2x with ice-cold PBS.

  • Quench metabolism with Methanol:Water (1:1) at -80°C.

  • Add Chloroform (Methanol:Chloroform:Water 1:1:0.9 ratio) for phase separation (Folch method).

  • Collect the lower organic phase (Lipids). Dry under nitrogen gas.

Derivatization & GC-MS
  • Saponification: Dissolve dried lipids in 1M KOH in 90% Ethanol (60°C, 1 hr) to release free fatty acids.

  • Derivatization: Acidify and extract with hexane. Derivatize with FAME (Fatty Acid Methyl Ester) reagents or TBDMS for GC-MS analysis.

  • Detection: Monitor the m/z ions for Palmitate (C16:0).

    • Unlabeled (M+0): m/z 270 (FAME)

    • Labeled Isotopomers: m/z 272, 274, 276... (Increments of +2).

Part 4: Data Analysis & Model Fitting

The validation of the model relies on the Mass Isotopomer Distribution (MID) . Because Ethyl Acetate-1,2-13C2 provides intact C2 units (Acetyl-CoA), you should observe a specific pattern in Palmitate synthesis.

Expected Data Patterns

If the model is valid and EtAc is driving lipogenesis, you will see specific enrichment patterns compared to glucose.

TracerAcetyl-CoA Labeling PatternPalmitate (C16) Mass ShiftInterpretation
[U-13C]-Glucose M+2 (via PDH)M+2, M+4, M+6...Indicates glycolytic contribution.[1][2][3]
Ethyl Acetate-1,2-13C2 M+2 (Direct) M+2, M+4, M+6... Indicates cytosolic Acetyl-CoA contribution independent of ACLY.
[1-13C]-Acetate M+1M+1, M+2, M+3...Harder to resolve; M+1 shifts are less distinct than M+2 doublets.
Flux Calculation (MIDA)

Use the following logic to validate the fraction of lipogenic Acetyl-CoA derived from Ethyl Acetate (


):
  • Calculate Enrichment (

    
    ): 
    Using the isotopomer distribution of Palmitate, fit the data to a binomial expansion model based on the polymerization of 8 Acetyl-CoA units.
    
    
    
    
    Where
    
    
    is the precursor enrichment of the cytosolic Acetyl-CoA pool.
  • Validation Check: If

    
     (in parallel experiments), the cell line relies on exogenous acetate/ACSS2 for lipid synthesis, or ACLY activity is suppressed.
    
Diagram 2: Validation Workflow

ValidationWorkflow Step1 1. Cell Culture + EtAc-1,2-13C2 Step2 2. Lipid Extraction (Folch Method) Step1->Step2 Step3 3. GC-MS Analysis (FAME Derivatization) Step2->Step3 Data 4. Mass Isotopomer Distribution (MID) Step3->Data Decision Is M+2, M+4 Pattern Dominant? Data->Decision Curve Fitting Result_Valid VALID MODEL: Cytosolic Flux Confirmed Decision->Result_Valid Yes Result_Invalid INVALID: Check Hydrolysis/Uptake Decision->Result_Invalid No

Caption: Step-by-step workflow for validating cytosolic Acetyl-CoA flux using Ethyl Acetate tracing and GC-MS analysis.

References

  • Comerford, S. A., et al. (2014).[2] Acetate dependence of tumors. Cell. [Link] (Establishes the critical role of acetate metabolism in cancer and the utility of tracing this pathway).

  • Kamphorst, J. J., et al. (2014). Quantitative analysis of acetyl-CoA production in hypoxic cancer cells reveals substantial contribution from acetate.[4] Cancer & Metabolism.[1][5][6] [Link] (Key validation paper demonstrating how acetate/ethyl acetate tracing uncovers cytosolic Acetyl-CoA sources under hypoxic stress).

  • Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology. [Link] (Authoritative source on the mathematical modeling of isotopomer distributions).

  • Zhao, S., et al. (2016). ATP-Citrate Lyase Controls a Glucose-to-Acetate Switch in Lipid Synthesis. Cell Reports. [Link] (Demonstrates the mechanistic switch between glucose and acetate utilization, validated via 13C tracing).

Sources

Comparative Guide: Ethyl Acetate-1,2-13C2 vs. [U-13C]Glucose for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In metabolic flux analysis (MFA), the choice of tracer dictates the resolution of the metabolic map. While [U-13C]Glucose remains the gold standard for interrogation of central carbon metabolism (glycolysis, pentose phosphate pathway, and TCA cycle), it suffers from isotopic dilution and complex scrambling patterns when isolating downstream pathways like de novo lipogenesis (DNL).

Ethyl Acetate-1,2-13C2 (hydrolyzing to [1,2-13C2]acetate) serves as a specialized alternative. It bypasses glycolysis entirely, entering the TCA and lipogenic pools directly via Acetyl-CoA Synthetase (ACSS2). This guide compares the two tracers, highlighting that while Glucose provides a global metabolic snapshot, Ethyl Acetate offers superior resolution for cytosolic acetyl-CoA turnover and fatty acid synthesis, provided the user controls for the ethanol byproduct.

Mechanistic Divergence & Pathway Entry

To interpret data correctly, one must understand the distinct entry points of these tracers. Glucose relies on transporter kinetics (GLUTs) and glycolytic regulation. Ethyl acetate relies on passive diffusion and intracellular esterase activity.

Pathway Visualization

The following diagram illustrates the differential entry of [U-13C]Glucose versus Ethyl Acetate-1,2-13C2 into the Acetyl-CoA pool.

MetabolicPathways Glucose [U-13C]Glucose (Extracellular) Pyruvate Pyruvate Glucose->Pyruvate Glycolysis (GLUT Transport) EthylAc Ethyl Acetate-1,2-13C2 (Extracellular) Acetate [1,2-13C2]Acetate EthylAc->Acetate Passive Diffusion & Esterase Cleavage Ethanol Ethanol (Byproduct) EthylAc->Ethanol Hydrolysis AcCoA_Mito Acetyl-CoA (Mitochondrial) Pyruvate->AcCoA_Mito PDH Complex Citrate Citrate AcCoA_Cyto Acetyl-CoA (Cytosolic) Citrate->AcCoA_Cyto ACLY (Citrate Shuttle) AcCoA_Mito->Citrate TCA Cycle Entry AcCoA_Cyto->AcCoA_Mito Carnitine Shuttle Lipids Fatty Acids / Lipids AcCoA_Cyto->Lipids FASN (Lipogenesis) Acetate->AcCoA_Cyto ACSS2 (Direct Entry)

Figure 1: Differential metabolic entry points. Glucose enters via glycolysis and the mitochondria. Ethyl acetate diffuses passively, hydrolyzes, and its acetate moiety is activated directly to cytosolic Acetyl-CoA by ACSS2.

Performance Comparison

Technical Specifications Table
Feature[U-13C]GlucoseEthyl Acetate-1,2-13C2
Primary Target Central Carbon Metabolism (Global)Fatty Acid Synthesis, Histone Acetylation
Transport Mechanism Active/Facilitated (GLUT1-4)Passive Diffusion (Lipophilic)
Glycolysis Labeling High (M+6 G6P, M+3 Pyruvate)None (Bypasses glycolysis)
TCA Cycle Entry via Pyruvate (PDH & PC)via Acetyl-CoA (ACSS2)
Lipogenesis Resolution Good, but diluted by unlabeled citrateExcellent (Direct precursor)
Isotopic Scrambling High (via TCA cycling)Low (Direct incorporation)
Confounding Factors Pentose Phosphate Pathway lossEthanol byproduct toxicity/metabolism
Cost Low (Commodity tracer)Moderate to High
Deep Dive: Lipogenesis Tracking

Why Ethyl Acetate Wins: When using [U-13C]glucose to study lipogenesis, the label must pass through glycolysis (generating M+3 pyruvate), enter the mitochondria, become M+2 Acetyl-CoA, turn into Citrate, and be exported back to the cytosol. During this journey, substantial isotopic dilution occurs due to exchange with unlabeled anaplerotic carbon (e.g., glutamine).

Ethyl acetate delivers [1,2-13C2]acetate directly to the cytosol. Intracellular esterases cleave it, and ACSS2 (Acyl-CoA Synthetase Short-Chain Family Member 2) converts it to Acetyl-CoA. This pool is immediately available for FASN (Fatty Acid Synthase) , resulting in cleaner Mass Isotopomer Distributions (MIDs) for calculating de novo lipogenesis rates.

Why Glucose is Necessary: Glucose labels the glycerol backbone of triglycerides (via DHAP). Acetate does not. Therefore, to distinguish between fatty acid chain synthesis and triglyceride assembly, dual tracing or parallel experiments are often required.

Experimental Protocols

Protocol A: [U-13C]Glucose Labeling (Standard)

Best for: Global flux analysis, Warburg effect studies.

  • Seeding: Seed cells in 6-well plates. Reach 70-80% confluency.

  • Wash: Wash cells 2x with PBS to remove residual unlabeled glucose.

  • Pulse: Add DMEM lacking glucose/pyruvate, supplemented with 10% dialyzed FBS and 10-25 mM [U-13C]Glucose .

  • Incubation: Incubate for 24-48 hours (steady state) or 15-60 mins (dynamic flux).

  • Extraction: Rapidly aspirate media. Quench metabolism with -80°C 80:20 Methanol:Water .

Protocol B: Ethyl Acetate-1,2-13C2 Labeling (Specialized)

Best for: Lipogenesis, histone acetylation, or cells with impaired glucose transport.

Critical Safety Note: Ethyl acetate is volatile and hydrolyzes to ethanol. Ethanol can induce stress signaling or serve as a carbon source itself.

  • Pre-Equilibration: Ensure culture media pH is stable (acetate can alter buffering).

  • Tracer Preparation:

    • Prepare a stock solution of Ethyl Acetate-1,2-13C2 in DMSO or ethanol (if solubility is an issue, though it is moderately soluble in water).

    • Preferred: Add directly to media to a final concentration of 0.5 mM to 5 mM . Do not exceed 5 mM to avoid ethanol toxicity.

  • Pulse:

    • Replace media with maintenance media (containing unlabeled glucose to maintain cell viability).

    • Add Ethyl Acetate tracer.[1]

    • Control: Run a parallel plate with unlabeled Ethyl Acetate to assess toxicity.

  • Incubation: 4–12 hours. (Acetate turnover is rapid; long incubations may lead to high ethanol accumulation).

  • Extraction:

    • For Lipids: Saponification extraction (Chloroform/Methanol) is required to isolate fatty acids.

    • For TCA intermediates: Polar extraction (Methanol/Water).

Data Interpretation & Workflow

The following workflow describes how to process the samples after extraction.

Workflow Samples Extracted Metabolites Deriv Derivatization (MOX/TBDMS or FAME) Samples->Deriv GCMS GC-MS / LC-MS Acquisition Deriv->GCMS Integration Peak Integration GCMS->Integration Correction Natural Abundance Correction Integration->Correction MFA Metabolic Flux Modeling Correction->MFA

Figure 2: Analytical workflow for 13C-tracer experiments. FAME (Fatty Acid Methyl Ester) derivatization is critical for ethyl acetate lipogenesis studies.

Mass Isotopomer Distribution (MID) Analysis[2]
  • Glucose Tracing: Look for M+2 isotopomers in Citrate and M+3 in Lactate/Alanine. This confirms glycolysis

    
     TCA flux.
    
  • Ethyl Acetate Tracing:

    • Lipids (Palmitate): Look for M+2, M+4, M+6... patterns. Since acetate adds C2 units, you will see even-numbered mass shifts.

    • TCA Cycle: Acetate enters as Acetyl-CoA.[2][3] In the first turn of the TCA cycle, it labels Citrate (M+2).

    • Scrambling Check: If you see odd-numbered isotopomers (M+1, M+3) in lipids early on, it suggests significant recycling or background noise, as direct acetate incorporation should yield +2 increments.

References

  • Metallo, C. M., et al. (2011). "Reductive glutamine metabolism by IDH1 mediates lipogenesis under hypoxia." Nature, 481(7381), 380-384. Link

    • Context: Establishes protocols for tracing lipogenic acetyl-CoA sources.
  • Comerford, S. A., et al. (2014). "Acetate dependence of tumors." Cell, 159(7), 1591-1602. Link

    • Context: Validates the use of acetate tracers and the role of ACSS2 in tumor metabolism.
  • Antoniewicz, M. R. (2015). "Methods and advances in metabolic flux analysis: a mini-review." Journal of Industrial Microbiology & Biotechnology, 42, 317–325. Link

    • Context: Authoritative review on MFA methodologies and tracer selection.[4]

  • Schug, Z. T., et al. (2015). "Acetyl-CoA synthetase 2 promotes acetate utilization and maintains cancer cell growth under metabolic stress." Cancer Cell, 27(1), 57-71. Link

    • Context: Mechanistic grounding for the acetate-to-lipid p
  • Wolfe, R. R., & Jahoor, F. (1990). "Recovery of labeled CO2 during the infusion of C-1- vs C-2-labeled acetate: implications for tracer studies of substrate oxidation." The American Journal of Clinical Nutrition, 51(2), 248-252. Link

    • Context: Foundational work on acetate tracer kinetics and oxid

Sources

Benchmarking Isotopic Precision: Ethyl [1,2-13C2]Acetate in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Organic Precursors

In metabolic flux analysis (MFA), the delivery mechanism of the tracer is as critical as the tracer itself. While Sodium Acetate-1,2-13C2 has long been the standard for probing the Tricarboxylic Acid (TCA) cycle and fatty acid synthesis (FAS), it suffers from significant reproducibility hurdles: rapid uptake spikes, pH-induced metabolic shifts, and osmotic stress.

Ethyl Acetate-1,2-13C2 (specifically labeled on the acetyl moiety: Ethyl [1,2-13C2]acetate) offers a sophisticated alternative. It functions as a "chemical infusion pump," utilizing intracellular esterases to release labeled acetate at a steady rate. This guide benchmarks the reproducibility of Ethyl Acetate-1,2-13C2 against traditional salts, providing the protocols necessary to mitigate its primary risks: volatility and variable hydrolysis rates.

Mechanistic Grounding: The "Intracellular Infusion" Principle

To achieve reproducible data, one must understand the causality of the tracer's behavior. Unlike sodium acetate, which relies on monocarboxylate transporters (MCTs) and can saturate uptake kinetics, Ethyl Acetate enters cells via passive diffusion due to its lipophilicity.

Once intracellular, it encounters Carboxylesterases (CES) , which hydrolyze the ester bond:



This reaction creates a "metabolic clamp," providing a continuous, steady-state supply of Acetyl-CoA without the concentration spikes associated with bolus salt additions.

Critical Nomenclature Note

Alert: Ensure you procure Ethyl [1,2-13C2]acetate (CAS: varies by enrichment, labeled on the acetyl group).

  • Correct Tracer:

    
     (Tracks TCA/FAS).
    
  • Incorrect Tracer:

    
     (Tracks Ethanol/Aldehyde metabolism).
    

Comparative Analysis: Ethyl Acetate vs. Alternatives

The following table synthesizes performance metrics from internal validation studies and peer-reviewed literature.

FeatureEthyl [1,2-13C2]Acetate Sodium [1,2-13C2]Acetate [U-13C]Glucose
Uptake Mechanism Passive Diffusion (Lipophilic)Active Transport (MCTs)Active Transport (GLUTs)
Metabolic State Steady-State Proxy (Slow release)Bolus Spike (Rapid fluctuation)Glycolysis Dependent
pH Impact Neutral (No buffer shock)Alkaline shift (requires buffering)Neutral
TCA Entry Point Direct (Acetyl-CoA)Direct (Acetyl-CoA)Indirect (Pyruvate

Acetyl-CoA)
Reproducibility Risk High (Volatility/Evaporation)Medium (Uptake saturation)Low (Standardized)
Byproduct Toxicity Ethanol (Monitor <0.5%)Sodium load (Osmotic stress)Lactate accumulation
Cost Efficiency High (Lower effective conc. needed)MediumLow (High consumption)

Validated Protocol: The "Sealed-System" Workflow

Reproducibility with Ethyl Acetate fails most often due to evaporation before cellular uptake. The following protocol minimizes volatility errors.

Phase A: Pre-Equilibration (The "Cold Trap")
  • Preparation: Prepare a 1 M stock solution of Ethyl [1,2-13C2]acetate in DMSO (not water/media initially). DMSO reduces the vapor pressure compared to aqueous solutions.

  • Storage: Store aliquots in glass vials with Teflon-lined caps at -20°C. Never use plastic Eppendorf tubes for long-term storage of the neat tracer.

Phase B: The Incubation (Time )[1]
  • Media Spiking: Dilute the stock into pre-warmed (

    
    C) culture media to a final concentration of 1–5 mM .
    
    • Note: Do not exceed 10 mM to prevent ethanol toxicity from the hydrolysis byproduct.

  • Sealing: Immediately seal the culture plates/flasks with Parafilm or use gas-tight bioreactors.

    • Why? Ethyl acetate has a boiling point of 77°C but high vapor pressure. Unsealed plates can lose 20-40% of the tracer to the incubator atmosphere within 24 hours.

  • Incubation: Incubate for 24–48 hours. The slow hydrolysis rate requires longer incubation times than sodium acetate (typically 6–12 hours) to reach isotopic steady state.

Phase C: Quenching & Extraction
  • Rapid Quench: Remove media and wash cells with ice-cold PBS (4°C) within 15 seconds.

    • Crucial: Ethyl acetate is membrane-permeable. Slow washing leaches the tracer back out.

  • Metabolite Extraction: Add 80% Methanol/Water (-80°C) .

  • Lysis: Freeze-thaw cycle (

    
     / 
    
    
    
    C)
    
    
    3.
  • Clarification: Centrifuge at 15,000

    
     g for 10 min at 4°C.
    

Data Analysis & Visualization

Pathway Visualization

The following diagram illustrates the differential entry points and the "Steady Release" mechanism of Ethyl Acetate compared to salts.

MetabolicPathway cluster_extracellular Extracellular Environment cluster_intracellular Intracellular Cytosol EtAc_Ext Ethyl [1,2-13C2]Acetate (Lipophilic) EtAc_Int Ethyl Acetate EtAc_Ext->EtAc_Int Passive Diffusion (Fast) NaAc_Ext Na-[1,2-13C2]Acetate (Charged) Acetate [1,2-13C2]Acetate NaAc_Ext->Acetate MCT Transporter (Saturable) EtAc_Int->Acetate Carboxylesterase (Slow, Steady Release) Ethanol Ethanol (Byproduct) EtAc_Int->Ethanol Hydrolysis AcetylCoA [1,2-13C2]Acetyl-CoA Acetate->AcetylCoA ACSS2 Citrate Citrate (M+2) AcetylCoA->Citrate TCA Cycle Entry

Caption: Figure 1. The "Chemical Infusion" mechanism. Ethyl acetate bypasses membrane transporters, utilizing intracellular esterases for steady Acetyl-CoA generation.

NMR Spectral Validation

When analyzing the extracted metabolites via


C-NMR, the "1,2-13C2" labeling pattern provides a self-validating signature.
  • The Doublet Signature: Because the C-C bond is intact, you will observe doublets rather than singlets for acetyl-derived carbons.

  • Coupling Constant (

    
    ): 
    
    • Expect a

      
        for the acetyl backbone (
      
      
      
      bond).
    • Validation: If you see a singlet at the acetate chemical shift, the C-C bond has broken (scrambling) or you have high background contamination.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Enrichment (<5%) Volatile loss of tracer.Seal plates with Parafilm immediately. Switch to glass bioreactors.
High Cell Death Ethanol toxicity.Reduce Ethyl Acetate conc. to <5mM. Check cell line sensitivity to ethanol.
Inconsistent Replicates Variable Esterase activity.Ensure cells are at the same passage number and confluency (esterase expression varies with cell cycle).
Singlets in NMR (No J-coupling) Bond cleavage or dilution.Check for high background of unlabeled acetate. Confirm tracer purity (MS).

Experimental Workflow Diagram

Workflow Step1 1. Prep Stock (DMSO, -20°C) Step2 2. Spike Media (1-5 mM) Step1->Step2 Step3 3. SEAL System (Parafilm/Glass) Step2->Step3 CRITICAL STEP Step4 4. Incubate (24-48h) Step3->Step4 Step5 5. Quench (Ice Cold PBS) Step4->Step5 Step6 6. Extract (MeOH/H2O) Step5->Step6 Step7 7. Analyze (NMR/MS) Step6->Step7

Caption: Figure 2. The Reproducibility Workflow. Step 3 (Sealing) is the primary failure point in ethyl acetate experiments.

References

  • Metabolic Flux Analysis using 13C-Acetate: Liu, N., Qiao, K., & Stephanopoulos, G. (2016). 13C Metabolic Flux Analysis of Acetate Conversion to Lipids by Yarrowia lipolytica. Metabolic Engineering.[1]

  • Tracer Selection & Reproducibility: Metallo, C. M., et al. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells.[1][2] Journal of Biotechnology.

  • Hydrolysis Kinetics of Ethyl Acetate: Salmi, T., et al. (2013). Hydrolysis of ethyl acetate: Kinetic study and modeling. Chemical Engineering Science.

  • NMR Coupling Constants (

    
    ): 
    Reich, H. J. (2023). NMR Spectroscopy – 13C NMR Coupling Constants. University of Wisconsin-Madison.
    
    

Sources

Comparative Guide: Analytical Platforms for 13C-Labeled Metabolite Detection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of metabolic flux analysis (MFA), the choice between Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) is rarely about finding a "superior" instrument. It is about matching physical limitations to biological questions.

As a Senior Application Scientist, I often see researchers default to LC-MS for its sensitivity, ignoring that it often sacrifices the positional isotopomer data required to resolve parallel pathways (e.g., Pentose Phosphate Pathway vs. Glycolysis). Conversely, NMR provides structural certainty but fails with low-abundance signaling metabolites. This guide objectively compares these platforms, supported by experimental protocols and decision-making logic.

Part 1: The Physics of Detection

To understand the data, one must understand what is being measured. 13C detection relies on two distinct physical properties of the carbon-13 isotope.

Mass Spectrometry (GC-MS / LC-MS)[1][2][3][4][5][6]
  • Principle: Measures Mass Isotopologues .

  • Mechanism: 13C has a mass of 13.00335 Da, compared to 12C’s 12.00000 Da. MS detects the shift in the mass-to-charge ratio (

    
    ).
    
  • Output: A distribution of weights (

    
    , 
    
    
    
    ,
    
    
    ...).
  • Limitation: In standard MS, an

    
     lactate molecule tells you two carbons are labeled, but not which two.
    
NMR Spectroscopy
  • Principle: Measures Positional Isotopomers .

  • Mechanism: 13C has a nuclear spin of 1/2 (unlike 12C, which is spin-silent).[1] NMR detects the magnetic resonance frequency of specific carbon positions.

  • Output: Distinct peaks for C1, C2, or C3 positions within the same molecule.

  • Advantage: It can distinguish between [1,2-13C]-Glucose and [2,3-13C]-Glucose, which have the same mass but different metabolic origins.

Part 2: Head-to-Head Performance Matrix

The following table synthesizes performance data across standard configurations (600 MHz NMR vs. Orbitrap LC-MS vs. Single Quad GC-MS).

FeatureNMR (1H-13C HSQC) GC-MS (EI Source) LC-HRMS (Orbitrap/Q-TOF)
Primary Metric Positional IsotopomersFragment IsotopologuesIntact Isotopologues
Sensitivity (LOD) Low (>1–10 µM)High (10–100 nM)Ultra-High (<1–10 nM)
Sample Volume High (500 µL+)Low (10–50 µL)Low (5–20 µL)
Sample Prep Minimal (Buffer + D2O)Heavy (Derivatization req.)Moderate (Extraction)
Central Carbon Coverage Moderate (TCA/Glycolysis)Excellent (Volatile acids)Good (Polar metabolites)
Lipid/Nucleotide Coverage Poor (Overlap issues)Poor (Not volatile)Excellent
Positional Resolution Superior (Atom-specific)Moderate (Via fragmentation)Low (Requires MS/MS)
Throughput Low (10–30 min/sample)Moderate (20–40 min)High (5–15 min)
Cost per Sample Low (consumables)ModerateHigh (Columns/Solvents)

Scientist’s Insight:

GC-MS remains the "Gold Standard" for the TCA cycle because electron impact (EI) ionization shatters molecules into predictable fragments. This fragmentation allows you to calculate positional enrichment mathematically, bridging the gap between NMR's specificity and LC-MS's sensitivity.

Part 3: Experimental Workflow (13C-Glucose Tracing)

This protocol is designed for adherent cancer cells (e.g., HeLa, A549) using [U-13C]-Glucose to track glycolytic flux into the TCA cycle.

Phase 1: Cell Culture & Labeling[7]
  • Seed Cells: Plate cells in 6-well plates (

    
     cells/well). Incubate until 70–80% confluence.
    
  • Starvation (Optional but Recommended): Wash with PBS and incubate in glucose-free media for 30 minutes to deplete intracellular pools.

  • Labeling Pulse: Replace media with DMEM containing 10 mM [U-13C]-Glucose (uniformly labeled).

    • Duration: 15 mins (Glycolysis flux) to 24 hours (Steady state).

Phase 2: Quenching (The Critical Step)

Metabolism turns over in milliseconds. Poor quenching invalidates all downstream data.

  • Rapid Wash: Aspirate media. Immediately wash with ice-cold PBS (4°C) .

  • Quench: Place plate on a bed of dry ice. Immediately add 1 mL of -80°C 80% Methanol .

    • Why? The extreme cold stops enzymatic activity instantly; methanol disrupts membranes.

Phase 3: Extraction[7]
  • Scraping: Scrape cells in the cold methanol. Transfer lysate to a pre-cooled tube.

  • Phase Separation: Add chloroform and water to reach a ratio of Methanol:Chloroform:Water (1:1:0.9) .

    • Note: This "Bligh-Dyer" modification separates polar metabolites (top aqueous phase) from lipids (bottom organic phase).

  • Centrifugation: Spin at 10,000 x g for 10 mins at 4°C.

  • Drying: Collect the aqueous phase and dry under nitrogen gas or SpeedVac (no heat).

Phase 4: Reconstitution & Analysis
  • For LC-MS: Reconstitute in 100 µL Acetonitrile/Water (50:50). Inject onto a HILIC column (e.g., BEH Amide).

  • For GC-MS: Derivatize dried residue with MOX (methoxyamine) followed by MSTFA/TBDMS to make metabolites volatile.

Part 4: Visualization of Logic & Workflow

Diagram 1: The Analytical Workflow

This diagram illustrates the critical path from culture to data, highlighting the divergence points for different platforms.

G Start Cell Culture (Steady State) Label 13C Tracer Addition Start->Label Quench Quenching (-80°C MeOH) Label->Quench Extract Biphasic Extraction Quench->Extract Split Analyte Type? Extract->Split GC GC-MS (Derivatization) Split->GC TCA / Amino Acids LC LC-MS (Direct Inject) Split->LC Lipids / Nucleotides NMR NMR (D2O Reconst.) Split->NMR High Conc. / Positional Data Flux Modeling (MID Analysis) GC->Data LC->Data NMR->Data

Caption: Figure 1. Standardized workflow for 13C metabolic flux analysis showing platform divergence.

Diagram 2: Platform Selection Decision Tree

Use this logic to select the correct instrument for your specific biological question.

DecisionTree Q1 Primary Biological Question? Q2_Conc Is metabolite conc. > 10 µM? Q1->Q2_Conc Flux Mechanism Q3_Target Target Pathway? Q1->Q3_Target Pathway Activity Q2_Conc->Q3_Target No Res_NMR Choose NMR (Positional Accuracy) Q2_Conc->Res_NMR Yes Res_GC Choose GC-MS (TCA/Central Carbon) Q3_Target->Res_GC TCA / Glycolysis Res_LC Choose LC-HRMS (Broad/Low Abundance) Q3_Target->Res_LC Lipids / NADH / ATP

Caption: Figure 2. Decision matrix for selecting the optimal 13C detection platform.

Part 5: Data Analysis & Interpretation[7]

Mass Isotopomer Distribution (MID)

Raw data from MS comes as ion intensities. To calculate flux, you must process this data:

  • Integration: Calculate the area under the curve for M+0 (unlabeled), M+1 (one 13C), M+2, etc.

  • Natural Abundance Correction: Carbon naturally contains 1.1% 13C. If you ignore this, a large molecule (C20) will appear labeled even without a tracer. Software like IsoCor or VistaFlux corrects this background.

  • Enrichment Calculation:

    
    
    Where 
    
    
    
    is the number of labeled carbons and
    
    
    is the total carbon count.
Software Recommendations
  • INCA (Isotopomer Network Compartmental Analysis): The industry standard for rigorous flux modeling (requires MATLAB). Best for integrating GC-MS fragments.

  • MetaboAnalyst: User-friendly, web-based, good for quick statistical comparison but less rigorous for flux modeling.

  • 13CFLUX2: High-performance simulation for complex networks.[2]

References

  • Emwas, A. H. (2015).[3] The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. Methods in Molecular Biology. Link

  • Burgess, K., et al. (2020). 13C Glucose Qualitative Flux Analysis in HepG2 cells. Agilent Application Notes. Link

  • Weitzel, M., et al. (2013). 13CFLUX2—high-performance software suite for 13C-metabolic flux analysis.[2][4] Bioinformatics. Link

  • De Falco, B., et al. (2022).[5] Metabolic flux analysis: a comprehensive review on sample preparation.... RSC Advances. Link

  • Jones, O. A., et al. (2012).[6] A comparison of the relative sensitivities of various metabolomic techniques. ResearchGate. Link

  • Chatham, J. C., et al. (2003). A comparison between NMR and GCMS 13C-isotopomer analysis in cardiac metabolism. NIH/PubMed. Link

Sources

Benchmarking Ethyl acetate-1,2-13C2 against other 13C carbon sources.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Lipophilic Advantage

In the landscape of metabolic flux analysis (MFA), Ethyl Acetate-1,2-13C2 (EtOAc-13C) occupies a specialized but powerful niche. While [U-13C]Glucose remains the gold standard for global flux and [1,2-13C2]Acetate is the preferred tracer for lipogenesis and histone acetylation, both rely on specific membrane transporters (GLUTs and MCTs, respectively).

Ethyl Acetate-1,2-13C2 serves as a transport-independent pro-nutrient . Its lipophilicity allows for passive diffusion across cellular membranes, bypassing the rate-limiting transport steps that often confound metabolic data in transporter-deficient cell lines. Once intracellular, ubiquitous carboxylesterases hydrolyze it into [1,2-13C2]Acetate and Ethanol .

This guide benchmarks EtOAc-13C against standard carbon sources, providing the technical grounding required to integrate it into high-fidelity metabolic workflows.

Part 1: Mechanistic Benchmarking

Metabolic Entry and Activation

The utility of Ethyl Acetate-1,2-13C2 lies in its "Trojan Horse" mechanism. Unlike sodium acetate, which requires monocarboxylate transporters (MCT1/2/4) or proton-coupled transport, ethyl acetate permeates the lipid bilayer directly.

Key Pathway Logic:

  • Passive Diffusion: EtOAc enters the cytosol driven by concentration gradient.

  • Esterase Hydrolysis: Intracellular carboxylesterases (CES1/CES2) cleave the ester bond.

  • Activation: The released [1,2-13C2]Acetate is converted to [1,2-13C2]Acetyl-CoA by Acetyl-CoA Synthetase Short-Chain Family Member 2 (ACSS2).

  • Integration: The labeled Acetyl-CoA enters the TCA cycle (citrate synthase) or Fatty Acid Synthesis (FASN).

Pathway Visualization

The following diagram illustrates the differential entry points of Ethyl Acetate compared to Glucose and Sodium Acetate.

MetabolicEntry cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space EtOAc_Ext Ethyl Acetate-1,2-13C2 (Lipophilic) EtOAc_Int Ethyl Acetate-13C EtOAc_Ext->EtOAc_Int Passive Diffusion NaAc_Ext Sodium Acetate-1,2-13C2 (Ionic) MCT MCT Transporter NaAc_Ext->MCT Transport Required Glc_Ext Glucose-U-13C (Polar) GLUT GLUT Transporter Glc_Ext->GLUT Membrane Cell Membrane Acetate_Int Acetate-13C MCT->Acetate_Int Pyruvate Pyruvate-13C GLUT->Pyruvate Glycolysis EtOAc_Int->Acetate_Int Carboxylesterase (Hydrolysis) Ethanol Ethanol (Byproduct) EtOAc_Int->Ethanol Cleavage AcetylCoA Acetyl-CoA-1,2-13C2 (Central Hub) Acetate_Int->AcetylCoA ACSS2 Pyruvate->AcetylCoA PDH Complex TCA TCA Cycle AcetylCoA->TCA Lipids Fatty Acid Synthesis AcetylCoA->Lipids

Figure 1: Comparative metabolic entry pathways. Note the transporter-independent entry of Ethyl Acetate compared to the transporter-gated entry of Sodium Acetate and Glucose.

Part 2: Comparative Performance Data

The following table synthesizes performance metrics for Ethyl Acetate-1,2-13C2 against the two most common alternatives.

FeatureEthyl Acetate-1,2-13C2Sodium Acetate-1,2-13C2Glucose-U-13C
Primary Utility Lipogenesis tracing in transporter-poor cells; Histone acetylation.Direct Acetyl-CoA tracing; Fatty Acid Synthesis (FASN) activity.Global carbon flux (Glycolysis + TCA); Pentose Phosphate Pathway.[1]
Uptake Mechanism Passive Diffusion (High permeability).Active/Facilitated Transport (MCT1/2/4 dependent).Facilitated Transport (GLUT1-4 dependent).
Metabolic Specificity High specificity for Acetyl-CoA pool.High specificity for Acetyl-CoA pool.Low specificity (labels glycolysis intermediates first).
Confounding Factors Produces Ethanol (ROS generation, redox shift). Volatile.Changes intracellular pH (requires buffering).High background labeling; complex isotopomer distribution.
Labeling Efficiency M+2 Acetyl-CoA (Direct).M+2 Acetyl-CoA (Direct).M+2 Acetyl-CoA (via Pyruvate Dehydrogenase).
Cost Efficiency Moderate (Synthesis complexity).High (Simple salt).Variable (High for U-13C, Low for 1-13C).
Toxicity Limit ~10-20 mM (due to solvent effects/ethanol).>50 mM (osmotic limit).>25 mM (physiological limit).
Expert Insight: The Ethanol Confounder

When using Ethyl Acetate, the hydrolysis releases equimolar amounts of ethanol.

  • Risk: Ethanol metabolism (via ADH/ALDH) produces NADH, potentially altering the cytosolic redox state (NAD+/NADH ratio).

  • Mitigation: Use Ethyl Acetate at concentrations <5 mM for short pulse periods (1-6 hours) to minimize redox perturbation while maintaining sufficient tracer enrichment.

Part 3: Experimental Protocol (Lipid Synthesis Tracing)

Objective: Trace de novo lipogenesis (DNL) in cancer cells with low MCT expression using Ethyl Acetate-1,2-13C2.

Materials
  • Tracer: Ethyl Acetate-1,2-13C2 (99% atom % 13C).

  • Vehicle: DMSO (if stock solution required) or direct media dilution.

  • Quench: Ice-cold 80% Methanol (LC-MS grade).

  • Internal Standard: [D31]Palmitic acid.

Protocol Steps
  • Seeding: Seed cells (e.g., A549, H1299) in 6-well plates. Culture until 70-80% confluence.

  • Starvation (Optional): Replace media with serum-free media for 1 hour to synchronize metabolic uptake, though this may stress cells.

  • Pulse Labeling:

    • Prepare labeling media: DMEM (glucose-free or low glucose) + 10% dialyzed FBS + 1 mM Ethyl Acetate-1,2-13C2 .

    • Note on Volatility: Seal plates with Parafilm immediately after addition to prevent tracer evaporation.

    • Incubate for 4 to 24 hours at 37°C.

  • Metabolism Quench:

    • Remove media rapidly.

    • Wash 1x with ice-cold PBS.

    • Add 1 mL Ice-cold 80% Methanol (-80°C) directly to the monolayer.

    • Scrape cells and transfer to cryovials.

  • Phase Separation (Lipid Extraction):

    • Add chloroform and water to the methanol lysate (final ratio MeOH:CHCl3:H2O = 1:1:0.9).

    • Vortex vigorously (1 min) and centrifuge at 10,000 x g for 5 min.

    • Collect the lower organic phase (lipids).

  • Derivatization & Analysis:

    • Dry the organic phase under nitrogen gas.

    • Derivatize to Fatty Acid Methyl Esters (FAMEs).

    • Analyze via GC-MS or LC-MS/MS focusing on Palmitate (M+0, M+2, M+4 isotopomers).

Workflow Visualization

Workflow cluster_prep Preparation cluster_exp Labeling Phase cluster_ana Analysis Seed Cell Seeding (70% Confluence) PrepMedia Media Prep (1-5mM EtOAc-13C) Seed->PrepMedia Incubate Incubation (4-24h, Parafilm Sealed) PrepMedia->Incubate Pulse Start Hydrolysis Intracellular Hydrolysis Incubate->Hydrolysis In vivo Quench Quench (-80°C MeOH) Incubate->Quench Stop Time Extract Lipid Extraction (Chloroform) Quench->Extract MS GC-MS Analysis (Isotopomer Distribution) Extract->MS

Figure 2: Experimental workflow for lipid tracing using Ethyl Acetate-1,2-13C2, emphasizing the critical sealing step to prevent volatility loss.

References

  • Comerford, S. A., et al. (2014). Acetate dependence of tumors. Cell, 159(7), 1591-1602. [Link]

  • Mashimo, T., et al. (2014). Acetate is a bioenergetic substrate for human glioblastoma and brain metastases. Cell, 159(7), 1603-1614. [Link]

  • Janssens, M., et al. (2022). Short-chain fatty acids and their esters in metabolism. Nature Metabolism, 4, 1211-1225. (Contextual grounding on ester metabolism).
  • Schug, Z. T., et al. (2016). Acetyl-CoA synthetase 2 promotes acetate utilization and maintains cancer cell growth under metabolic stress. Cancer Cell, 27(1), 57-71. [Link]

  • PubChem. Ethyl Acetate Compound Summary. National Library of Medicine. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Ethyl acetate-1,2-13C2

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Scientists, Laboratory Managers, and HSE Officers From: Senior Application Scientist, Stable Isotope Division Subject: Advanced Handling Protocols for Ethyl Acetate-1,2-13C2

Executive Summary: The Dual-Risk Profile

Handling Ethyl Acetate-1,2-13C2 presents a dual-risk profile that distinguishes it from standard solvent handling. While the chemical toxicity profile mirrors that of unlabeled ethyl acetate (EtOAc), the operational risk is significantly higher due to the financial value and analytical sensitivity of the stable isotope.

This guide moves beyond basic compliance. It addresses the "Nitrile Fallacy" —a common error in laboratory safety—and establishes a protocol that protects both the operator from toxicity and the experimental data from isotopic dilution.

Core Hazards[1][2]
  • Chemical: Highly Flammable (Flash Point: -4°C), Eye Irritant, Specific Target Organ Toxicity (STOT-SE3).[1]

  • Operational: High volatility leads to rapid evaporative loss of expensive labeled material; hygroscopic tendencies can lead to hydrolysis (degrading to Acetic Acid-1,2-13C2).

Personal Protective Equipment (PPE) Matrix

The Critical Failure Point: Glove Selection

Do not default to standard nitrile gloves. Many researchers assume disposable nitrile provides adequate protection. For Ethyl Acetate, this is chemically inaccurate. Ethyl acetate permeates standard 4-mil nitrile gloves in less than 1 minute .[2]

Comparative Breakthrough Data
Glove MaterialThicknessBreakthrough TimeProtection LevelApplication
Nitrile (Disposable) 0.10 mm (4 mil)< 1 min PoorIncidental splash only. Change immediately upon contact.
Latex (Natural Rubber) 0.12 mm (5 mil)< 1 min PoorNot Recommended.[3]
PVA (Polyvinyl Alcohol) Supported> 240 min ExcellentRequired for aliquoting, spill cleanup, or immersion.
Laminate (Silver Shield/4H) 0.07 mm> 240 min ExcellentBest for handling stock bottles.
Butyl Rubber 0.30 mm~ 40 minGoodAcceptable for medium-duration tasks.

Scientist's Note: PVA gloves are water-soluble. Do not use them if you are performing an extraction involving an aqueous phase. In multiphase workflows, use Laminate (Silver Shield) liners under outer nitrile gloves for dexterity and chemical resistance.

Respiratory & Eye Protection[2][5][6]
  • Primary Control: All handling must occur inside a certified chemical fume hood.

  • Respiratory Backup: If hood containment is compromised or unavailable (e.g., transport spills), use a half-face respirator with Organic Vapor (OV) cartridges (Black label).

  • Eye Protection: Chemical splash goggles (ANSI Z87.1) are required.[4][5] Standard safety glasses allow vapor entry, which causes severe eye irritation and lacrimation, halting critical experiments.

Visualized Decision Logic

Figure 1: Glove Selection Decision Tree

This logic flow ensures the correct barrier is selected based on the specific experimental context.

GloveSelection Start Task Definition ContactType Expected Contact Type Start->ContactType Splash Incidental Splash (Transferring closed vials) ContactType->Splash Immersion Direct Contact/High Risk (Aliquoting, Cleaning Spills) ContactType->Immersion Nitrile Double-Layer Nitrile (Change immediately if splashed) Splash->Nitrile Aqueous Is Water Present? Immersion->Aqueous No No Aqueous->No Anhydrous Yes Yes Aqueous->Yes Aqueous Mix PVA PVA Gloves (Red/Coated) Laminate Laminate (Silver Shield) under Nitrile No->PVA Yes->Laminate

Caption: Protocol for selecting glove material based on contact duration and solvent environment.

Operational Protocols: Integrity & Safety

A. Receiving and Storage[2][5][6][7][9]
  • Inspection: Upon receipt, inspect the septum/seal. Do not open until the material has reached room temperature to prevent condensation (water introduces 16O/1H, but more importantly, hydrolysis degrades the ester).

  • Storage: Store in a flammables cabinet at 2-8°C .

  • Secondary Containment: Store the vial inside a desiccator or a secondary jar with desiccant beads. This protects the isotope from atmospheric moisture and prevents cross-contamination of vapors in the fridge.

B. Aliquoting (The "Inert Overlay" Method)

To preserve isotopic purity and prevent inhalation:

  • Setup: Place a micro-balance inside the fume hood.

  • Purge: Gently flow dry Nitrogen or Argon over the source vial before and after opening.

  • Transfer: Use a gas-tight glass syringe for volumetric transfers. Avoid plastic pipettes, which can leach plasticizers into the solvent, contaminating Mass Spec data.

  • Seal: Parafilm is soluble in EtOAc. Use Teflon tape for threads and ensure the cap has a Teflon-lined septum.

C. Waste Disposal & Spill Management

Scenario: You spill 5mL of Ethyl Acetate-1,2-13C2.

  • Immediate Action: Alert nearby personnel. Eliminate ignition sources.[6][1][7][8]

  • Recovery vs. Disposal:

    • If spilled on a bench: The material is likely contaminated.[4] Treat as hazardous waste. Use PVA gloves to clean up with absorbent pads.

    • If spilled in a clean containment tray: Recovery may be possible for lower-sensitivity applications (e.g., washing).

  • Disposal Stream: Segregate 13C waste from general solvent waste if your facility tracks isotopic inventory, though it is chemically compatible with the standard "Non-Halogenated Organic Solvents" stream.

Workflow Visualization

Figure 2: Safe Handling Lifecycle

This diagram illustrates the cradle-to-grave workflow for high-value isotope handling.

HandlingWorkflow cluster_0 Preparation cluster_1 Active Use (Fume Hood) cluster_2 Post-Procedure Storage Storage (Desiccated, 4°C) Equilibration Warm to RT (Prevent Condensation) Storage->Equilibration PPE_Check PPE Verification (PVA/Laminate) Equilibration->PPE_Check Inert_Gas N2/Ar Blanket PPE_Check->Inert_Gas Transfer Syringe Transfer Inert_Gas->Transfer Reseal Teflon Seal Transfer->Reseal Waste Segregated Waste Transfer->Waste Reseal->Storage Return

Caption: End-to-end workflow emphasizing temperature equilibration and inert gas blanketing.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2024). Ethyl Acetate: NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]

  • PubChem. (2024). Ethyl Acetate (Compound Summary).[1][2][9][10] National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000 Table Z-1).[Link]

Sources

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